4-bromo-1H-indole-3-carbonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIGAISGWPTELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376827 | |
| Record name | 4-Bromo-3-cyanoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903131-13-5 | |
| Record name | 4-Bromo-3-cyanoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1H-indole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-bromo-1H-indole-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis methods for 4-bromo-1H-indole-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Executive Summary
The synthesis of this compound is most effectively achieved through a multi-step process commencing with a suitable substituted toluene. The most common and reliable pathway involves the initial synthesis of 4-bromoindole, followed by formylation at the C3 position, and subsequent conversion of the aldehyde to the nitrile. This guide will focus on a robust three-step synthesis:
-
Synthesis of 4-bromoindole: Utilizing the Batcho-Leimgruber indole synthesis, a powerful method for constructing the indole nucleus from o-nitrotoluenes.
-
Formylation of 4-bromoindole: Employing the Vilsmeier-Haack reaction to introduce a formyl group at the electron-rich C3 position of the indole ring, yielding 4-bromoindole-3-carboxaldehyde.
-
Conversion to this compound: Transformation of the aldehyde to the final nitrile product, typically via dehydration of an intermediate oxime.
This guide provides detailed experimental procedures for each of these critical steps, along with a summary of the expected yields and reaction conditions in a clear, tabular format for easy reference.
Data Presentation: Summary of Synthesis Methods
| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield |
| 1 | Batcho-Leimgruber Indole Synthesis | 2-Bromo-6-nitrotoluene | N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, H₂/Pd-C | Toluene, Methanol | ~70-80% |
| 2 | Vilsmeier-Haack Formylation | 4-bromoindole | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) | ~75-95% [1] |
| 3 | Nitrile Formation | 4-bromoindole-3-carboxaldehyde | Hydroxylamine hydrochloride, Sodium formate, Formic acid | Water/Formic Acid | ~80-90% |
Experimental Protocols
Step 1: Synthesis of 4-bromoindole via Batcho-Leimgruber Indole Synthesis
This method is a reliable route for the synthesis of indoles from o-nitrotoluenes.
Methodology:
-
Enamine Formation: A solution of 2-bromo-6-nitrotoluene (1.0 eq) in toluene is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and pyrrolidine (1.2 eq). The mixture is heated to reflux for 2-4 hours, during which time the formation of the enamine intermediate occurs. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reductive Cyclization: After cooling, the solvent is removed under reduced pressure. The crude enamine is dissolved in methanol and subjected to catalytic hydrogenation. Palladium on carbon (10 mol%) is added as the catalyst, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-16 hours.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-bromoindole as a solid.
Step 2: Vilsmeier-Haack Formylation of 4-bromoindole
This reaction introduces a formyl group at the C3 position of the indole ring.
Methodology:
-
Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), anhydrous N,N-dimethylformamide (DMF, 3.0 eq) is dissolved in anhydrous dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise with vigorous stirring. The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: A solution of 4-bromoindole (1.0 eq), from the previous step, in anhydrous DCM is added dropwise to the pre-formed Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. The mixture is stirred for 30 minutes, and the layers are separated. The aqueous layer is extracted with DCM (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography on silica gel to yield 4-bromoindole-3-carboxaldehyde as a solid. A reported yield for a similar Vilsmeier-Haack formylation is 77%.[1]
Step 3: Conversion of 4-bromoindole-3-carboxaldehyde to this compound
This final step converts the aldehyde functional group to a nitrile.
Methodology:
-
Reaction Setup: 4-bromoindole-3-carboxaldehyde (1.0 eq) is suspended in a mixture of formic acid and water (e.g., 60:40 v/v).
-
Nitrile Formation: To this suspension, hydroxylamine hydrochloride (1.5 eq) and sodium formate (2.0 eq) are added. The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours. The reaction should be monitored by TLC for the disappearance of the starting aldehyde.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
This comprehensive guide provides researchers and drug development professionals with the necessary information to synthesize this compound efficiently and with high yields. The detailed protocols and structured data are intended to be a valuable resource for laboratory work.
References
physicochemical properties of 4-bromo-1H-indole-3-carbonitrile
Examining Initial Properties
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Pinpointing Experimental Data
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Technical Guide: 4-bromo-1H-indole-3-carbonitrile (CAS 903131-13-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-1H-indole-3-carbonitrile is a halogenated indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and approved drugs. The introduction of a bromine atom and a nitrile group at specific positions of the indole ring can significantly influence its physicochemical properties and biological activity, making it a molecule of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential biological applications, with a focus on its role as a potential kinase inhibitor.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized.
| Property | Value | Source |
| CAS Number | 903131-13-5 | Commercial Suppliers |
| Molecular Formula | C₉H₅BrN₂ | Commercial Suppliers |
| Molecular Weight | 221.06 g/mol | Commercial Suppliers |
| Predicted XlogP | 2.5 | PubChemLite |
| Predicted Monoisotopic Mass | 219.96361 Da | PubChemLite |
Predicted Mass Spectrometry Data (Adducts and Predicted Collision Cross Section - CCS)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 220.97089 | 139.3 |
| [M+Na]⁺ | 242.95283 | 155.5 |
| [M-H]⁻ | 218.95633 | 142.6 |
| [M+NH₄]⁺ | 237.99743 | 160.1 |
| [M+K]⁺ | 258.92677 | 141.7 |
| Data predicted by CCSbase and available on PubChemLite. |
Synthesis
The proposed synthetic pathway involves a one-step conversion of the commercially available 4-bromo-1H-indole-3-carbaldehyde.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Adapted from Organic Syntheses)
Materials:
-
4-bromo-1H-indole-3-carbaldehyde
-
Diammonium hydrogen phosphate
-
1-Nitropropane
-
Glacial acetic acid
-
Acetone
-
Hexane
-
Activated carbon
Procedure:
-
A mixture of 4-bromo-1H-indole-3-carbaldehyde, diammonium hydrogen phosphate, 1-nitropropane, and glacial acetic acid is heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the volatile reactants and solvent are removed under reduced pressure.
-
An excess of water is added to the residue to precipitate the crude this compound.
-
The crude product is collected by filtration and dried under reduced pressure.
-
Purification can be achieved by recrystallization from a suitable solvent system, such as acetone-hexane, with decolorization using activated carbon. Further purification can be performed by sublimation under reduced pressure.
Spectroscopic Characterization (Predicted and Comparative Data)
Detailed experimental spectroscopic data for this compound is not currently available in published literature. However, based on the known spectral characteristics of similar indole derivatives, the following can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the indole ring and the N-H proton. The chemical shifts and coupling constants will be influenced by the positions of the bromo and cyano substituents.
-
¹³C NMR: The spectrum will display signals for the carbon atoms of the indole core and the nitrile carbon. The nitrile carbon typically appears in the region of 115-125 ppm.
Mass Spectrometry (MS):
-
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (221.06 g/mol ).
-
A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks) will be a key diagnostic feature.
Infrared (IR) Spectroscopy:
-
A sharp absorption band in the region of 2220-2260 cm⁻¹ is expected, corresponding to the C≡N stretching vibration of the nitrile group.
-
A broad band in the region of 3200-3500 cm⁻¹ would indicate the N-H stretching of the indole ring.
Caption: General workflow for spectroscopic analysis of synthesized compounds.
Potential Biological Activity and Applications
While there are no specific biological studies published for this compound, the broader class of indole-3-carbonitrile derivatives has shown significant promise as kinase inhibitors. Research in this area suggests that this compound could be a valuable scaffold for the development of novel therapeutics, particularly in oncology and neurodegenerative diseases.
Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases. Indole derivatives are known to be effective kinase inhibitors.
-
DYRK1A Inhibition: Studies have identified indole-3-carbonitriles as potent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] Overexpression of DYRK1A is associated with neurodegenerative conditions like Alzheimer's disease and developmental disorders such as Down syndrome. The development of selective DYRK1A inhibitors is therefore a significant therapeutic goal.
-
TRK Kinase Inhibition: The Tropomyosin receptor kinase (TRK) family is another important target in cancer therapy. Fusions involving TRK genes are oncogenic drivers in a variety of tumors. A recent study has highlighted the potential of 1H-indole-3-carbonitrile derivatives as potent TRK inhibitors.[2]
The 4-bromo substitution on the indole ring can potentially enhance binding affinity and selectivity for specific kinase targets through halogen bonding or by modifying the electronic properties of the molecule.
Caption: Potential signaling pathways modulated by this compound.
Experimental Protocol: Kinase Inhibition Assay (General)
A common method to determine the inhibitory activity of a compound against a specific kinase is a radiometric filter-binding assay or a luminescence-based assay.
Materials:
-
Purified recombinant kinase (e.g., DYRK1A or TRKA)
-
Kinase-specific substrate
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³³P]ATP) for radiometric assays or ATP for luminescence assays
-
Assay buffer
-
This compound (dissolved in DMSO)
-
Filter plates (for radiometric assay) or microplates (for luminescence assay)
-
Scintillation counter or luminometer
Procedure:
-
A reaction mixture containing the kinase, its substrate, and the assay buffer is prepared.
-
The test compound, this compound, is added at various concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is then stopped.
-
For a radiometric assay, the reaction mixture is transferred to a filter plate to capture the phosphorylated substrate. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
For a luminescence-based assay, the amount of remaining ATP is quantified using a luciferase/luciferin system, where the light output is inversely proportional to the kinase activity.
-
The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated from the dose-response curve.
Conclusion
This compound is a promising scaffold for the development of novel kinase inhibitors. While specific experimental data for this compound is limited, its synthesis is feasible based on established methods, and its potential biological activity against kinases like DYRK1A and TRK is supported by research on analogous compounds. This technical guide provides a foundation for researchers to further investigate the synthesis, characterization, and therapeutic potential of this molecule. Further studies are warranted to elucidate its precise biological targets and to evaluate its efficacy in relevant disease models.
References
Spectral and Synthetic Profile of 4-bromo-1H-indole-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data, synthetic protocols, and key chemical information for 4-bromo-1H-indole-3-carbonitrile. Due to the limited availability of direct and complete spectral data for this specific compound in public databases, this guide leverages data from closely related analogues and precursor molecules to provide a robust predictive and comparative framework. This document is intended to support research and development activities where the synthesis and characterization of this and similar molecules are critical.
Chemical Identity and Properties
This compound is a halogenated indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and natural products. The presence of a bromine atom at the 4-position and a nitrile group at the 3-position significantly influences its electronic properties and potential for further chemical modification.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrN₂ | PubChem[1] |
| Molecular Weight | 221.06 g/mol | Calculated |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 144640-62-0 | |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)C(=CN2)C#N | PubChem[1] |
| InChI Key | PMIGAISGWPTELT-UHFFFAOYSA-N | PubChem[1] |
Spectral Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of both the bromine atom and the nitrile group. For comparison, the ¹H NMR data for the precursor, 4-bromo-1H-indole, is presented below.
Table 1: Comparative ¹H NMR Data (in CDCl₃)
| Compound | H-2 | H-3 | H-5 | H-6 | H-7 | NH | Reference |
| 4-bromo-1H-indole | ~7.2 ppm (m) | ~6.8 ppm (m) | ~7.2 ppm (m) | ~7.1 ppm (t) | ~7.4 ppm (d) | ~8.2 ppm (br s) | Data from similar compounds |
| 4-bromo-3-methyl-1H-indole | 7.03 – 6.95 (m, 2H) | - | 7.28 – 7.24 (m, 2H) | 7.28 – 7.24 (m, 2H) | 7.28 – 7.24 (m, 2H) | 7.94 (s, 1H) | [2] |
Note: The spectrum of this compound will lack a signal for H-3 and the chemical shifts of the remaining protons will be shifted downfield due to the nitrile group.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the nitrile group (C-3) and the carbon bearing the bromine atom (C-4) will have characteristic chemical shifts.
Table 2: Comparative ¹³C NMR Data (in CDCl₃)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | CN | Reference |
| 4-bromo-3-methyl-1H-indole | 122.86 | 113.15 | 126.33 | 114.93 | 123.51 | 123.65 | 110.52 | 137.71 | - | [2] |
| Expected for this compound | ~125 | ~95 | ~127 | ~115 | ~124 | ~124 | ~112 | ~137 | ~117 | Predicted |
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying functional groups. For this compound, the most characteristic absorption band will be from the nitrile (C≡N) stretching vibration.
Table 3: Key IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3300 | Medium-Strong |
| C≡N Stretch | 2260 - 2240 | Medium-Sharp |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| C-Br Stretch | 700 - 500 | Strong |
Note: The nitrile (C≡N) stretch is expected in the range of 2260-2240 cm⁻¹ for related bromo-indole-3-acetonitrile isomers.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M]⁺ | 220/222 | Molecular ion peak with bromine isotopic pattern. |
| [M-HCN]⁺ | 193/195 | Loss of hydrogen cyanide. |
| [M-Br]⁺ | 141 | Loss of the bromine atom. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the conversion of the corresponding aldehyde, 4-bromo-1H-indole-3-carbaldehyde. The following protocol is adapted from a general procedure for the synthesis of indole-3-acetonitriles from indole-3-carboxaldehydes.[4]
Reaction Scheme:
Caption: Synthetic pathway from the aldehyde to the nitrile.
Materials:
-
4-bromo-1H-indole-3-carbaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Oxime Formation: To a solution of 4-bromo-1H-indole-3-carbaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime intermediate.
-
Dehydration to Nitrile: Dissolve the crude oxime in acetic anhydride.
-
Heat the mixture at reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and pour it onto ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Spectral Data Acquisition
The following are generalized protocols for acquiring the spectral data.
NMR Spectroscopy:
Caption: General workflow for NMR data acquisition.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse program (e.g., zg30) with a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A higher number of scans (1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy:
-
Sample Preparation: Prepare a thin film of the sample on a KBr plate or use an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Conclusion
This technical guide provides a detailed, albeit predictive, spectral and synthetic overview of this compound. The compiled data from related compounds offers a strong basis for the characterization of this molecule. The provided experimental protocols for synthesis and spectral analysis are based on established and reliable methods in organic chemistry. This information is intended to facilitate further research and application of this and similar indole derivatives in various scientific and industrial fields.
References
An In-depth Technical Guide on the NMR Analysis of 4-bromo-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-bromo-1H-indole-3-carbonitrile. Due to the limited availability of experimental spectral data in peer-reviewed literature and databases for this specific compound, this guide presents a comprehensive analysis based on predicted ¹H and ¹³C NMR data, supported by experimental data from structurally analogous compounds. This approach offers valuable insights for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms and are benchmarked against known spectral data of related indole derivatives.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (NH) | ~8.5 - 9.0 | br s | - |
| H2 | ~7.8 - 8.0 | s | - |
| H5 | ~7.4 - 7.6 | d | ~8.0 |
| H6 | ~7.2 - 7.4 | t | ~7.8 |
| H7 | ~7.6 - 7.8 | d | ~7.6 |
Disclaimer: These are predicted values and may differ from experimental results.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C2 | ~130 - 135 |
| C3 | ~95 - 100 |
| C3a | ~128 - 132 |
| C4 | ~115 - 120 |
| C5 | ~125 - 130 |
| C6 | ~122 - 126 |
| C7 | ~112 - 116 |
| C7a | ~135 - 140 |
| CN | ~118 - 122 |
Disclaimer: These are predicted values and may differ from experimental results.
Experimental Protocols
Proposed Synthesis of this compound
A potential synthetic route involves the Vilsmeier-Haack formylation of 4-bromo-1H-indole to yield 4-bromo-1H-indole-3-carbaldehyde, followed by conversion of the aldehyde to the corresponding nitrile.
Step 1: Synthesis of 4-bromo-1H-indole-3-carbaldehyde
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring.
-
After the addition is complete, add a solution of 4-bromo-1H-indole in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat at 40-50 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated product, 4-bromo-1H-indole-3-carbaldehyde, is collected by filtration, washed with water, and dried.
Step 2: Synthesis of this compound
-
Dissolve 4-bromo-1H-indole-3-carbaldehyde in a suitable solvent such as formic acid or a mixture of hydroxylamine hydrochloride in a suitable solvent.
-
Heat the reaction mixture under reflux. The specific conditions (reagents, temperature, and reaction time) will depend on the chosen method for converting the aldehyde to a nitrile (e.g., via an oxime intermediate followed by dehydration).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence (e.g., PENDANT or DEPT) can be used to obtain information about the number of attached protons for each carbon signal. A longer relaxation delay and a larger number of scans will be required compared to the ¹H NMR experiment.
Visualization of Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the synthesis and analysis of this compound.
Caption: Proposed workflow for the synthesis and NMR analysis of this compound.
This guide provides a foundational understanding of the NMR characteristics of this compound. The predicted data and proposed experimental protocols serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related indole derivatives. Experimental verification of the predicted data is highly recommended for definitive structural elucidation.
Biological Activity of 4-Bromo-1H-indole-3-carbonitrile Derivatives: A Technical Guide
Disclaimer: This technical guide addresses the specified topic of the biological activity of 4-bromo-1H-indole-3-carbonitrile derivatives. However, a comprehensive literature search reveals a notable scarcity of publicly available research specifically focused on this chemical scaffold. Therefore, to provide a relevant and informative resource, this document draws upon data from closely related bromo-indole and indole-3-carbonitrile derivatives. The presented data, experimental protocols, and proposed mechanisms of action should be considered illustrative of the potential activities of the target compounds and interpreted with this context in mind.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The functionalization of the indole ring, including halogenation and the introduction of a carbonitrile moiety, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Specifically, the this compound core represents a promising but underexplored area for the development of novel therapeutic agents. This guide summarizes the known and potential biological activities of this class of compounds, with a focus on their anticancer and antimicrobial properties.
Anticancer Activity
While direct studies on this compound derivatives are limited, related compounds have demonstrated significant potential as anticancer agents. The biological activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.
One patent has disclosed a derivative, 7-Amino-4-bromo-1H-indole-3-carbonitrile, which is reported to induce the proteolysis of BRD4, a bromodomain and extraterminal domain (BET) protein.[1] BRD4 is a key regulator of oncogene transcription, and its degradation is a promising strategy for cancer therapy.
Furthermore, derivatives of 1H-indole-3-carbonitrile have been identified as potent inhibitors of Tropomyosin receptor kinase (TRK), a family of receptor tyrosine kinases that are drivers in various cancers when subject to gene fusions.[2] Inhibition of TRK can lead to cell cycle arrest and apoptosis in TRK-dependent cancer cells.[2]
Quantitative Data: Anticancer Activity of Related Bromo-Indole and Indole-3-Carbonitrile Derivatives
The following table summarizes the in vitro cytotoxic activity of representative bromo-indole and indole-3-carbonitrile derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| C11 | 1H-indole-3-carbonitrile derivative | Km-12 (TRK-dependent) | Not specified, but potent | [2] |
| 5f | 5-bromo-indole derivative | MCF-7 (Breast) | 13.2 | |
| 5f | 5-bromo-indole derivative | MDA-MB-468 (Breast) | 8.2 | |
| 3a | 5-bromo-indole-2-carboxylic acid derivative | HepG2 (Liver) | Not specified, but potent | [3] |
| 3a | 5-bromo-indole-2-carboxylic acid derivative | A549 (Lung) | Not specified, but potent | [3] |
| 3a | 5-bromo-indole-2-carboxylic acid derivative | MCF-7 (Breast) | Not specified, but potent | [3] |
Proposed Signaling Pathway for Anticancer Activity
Based on the activity of related indole derivatives, a potential mechanism of action for this compound derivatives could involve the inhibition of receptor tyrosine kinases (RTKs) like TRK or EGFR, or the modulation of downstream signaling pathways such as the PI3K/Akt/mTOR pathway. Inhibition of these pathways can lead to the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The indole scaffold is also a key component of many compounds with antimicrobial properties. While specific studies on this compound derivatives are lacking, research on 4-bromo-1H-indazole derivatives, which are structurally related, has shown promising antibacterial activity. These indazole derivatives act as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division.
Quantitative Data: Antimicrobial Activity of Related 4-Bromo-1H-Indazole Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for representative 4-bromo-1H-indazole derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 9 | S. pyogenes PS | 4 | |
| 12 | Penicillin-resistant S. aureus | Potent (256-fold > 3-MBA) | |
| 18 | Penicillin-resistant S. aureus | Potent (256-fold > 3-MBA) | |
| 18 | S. aureus ATCC29213 | Potent (64-fold > 3-MBA) |
Experimental Protocols
Synthesis of this compound Derivatives (General Approach)
A plausible synthetic route to this compound derivatives could start from 4-bromo-1H-indole. The introduction of the 3-carbonitrile group can be achieved through various methods, such as the Vilsmeier-Haack formylation followed by conversion of the aldehyde to a nitrile. Subsequent N-alkylation or N-arylation would yield a library of derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Plate human cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro Antimicrobial Susceptibility Test (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, these derivatives are anticipated to exhibit potent anticancer and antimicrobial properties. Further research, including the synthesis of a diverse library of these compounds and comprehensive biological evaluation, is warranted to fully elucidate their therapeutic potential and mechanisms of action. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future investigations in this area.
References
- 1. JP7419406B2 - Sulfonamide or sulfinamide compound having BRD4 proteolysis-inducing effect and its pharmaceutical use - Google Patents [patents.google.com]
- 2. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
starting materials for 4-bromo-1H-indole-3-carbonitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes toward 4-bromo-1H-indole-3-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis predominantly proceeds through a two-step pathway commencing with the readily available starting material, 4-bromoindole. This is followed by the introduction of a carbonitrile moiety at the C3 position of the indole ring, typically via a formylation reaction and subsequent conversion of the aldehyde to the nitrile.
Core Synthetic Pathway
The most common and efficient synthesis of this compound involves two key transformations:
-
Vilsmeier-Haack Formylation: The initial step is the formylation of 4-bromoindole at the electron-rich C3 position to yield the intermediate, 4-bromo-1H-indole-3-carbaldehyde. This reaction utilizes a Vilsmeier reagent, which is typically generated in situ from phosphoryl chloride (POCl₃) and a suitable amide solvent like N,N-dimethylformamide (DMF).
-
Conversion of Aldehyde to Nitrile: The resulting 4-bromo-1H-indole-3-carbaldehyde is then converted into the target molecule, this compound. A common method for this transformation is the dehydration of an intermediate aldoxime, which is formed by the reaction of the aldehyde with hydroxylamine.
Below are the detailed experimental protocols and data for each of these critical steps.
Experimental Protocols and Data
Step 1: Synthesis of 4-bromo-1H-indole-3-carbaldehyde
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like indoles.
Reaction Scheme:
Vilsmeier-Haack Formylation of 4-bromoindole
Experimental Protocol:
A solution of 4-bromoindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is cooled to 0 °C in an ice bath. To this stirred solution, phosphoryl chloride (POCl₃, 1.1-1.5 eq) is added dropwise, ensuring the temperature is maintained below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for a specified period (typically 1-3 hours). The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured into crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a basic pH is achieved. The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-bromo-1H-indole-3-carbaldehyde. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate. A patent describing the synthesis of the similar 5-bromo-1H-indole-3-carbaldehyde from 4-bromo-2-methyl-aniline reports a yield of 91% using a Vilsmeier reagent.
Quantitative Data for Vilsmeier-Haack Formylation of Substituted Indoles:
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 4-methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-bromo-2-methyl-aniline (forms 6-bromo-1H-indole-3-carbaldehyde) | Vilsmeier Reagent | 0 to 85 | 5 | 93 |
| 4-bromo-2-methyl-aniline (forms 5-bromo-1H-indole-3-carbaldehyde) | Vilsmeier Reagent | 0 to 90 | 9 | 91 |
Step 2: Synthesis of this compound from 4-bromo-1H-indole-3-carbaldehyde
The conversion of the aldehyde to the nitrile is a crucial final step. This is often achieved through the formation and subsequent dehydration of an aldoxime intermediate.
Reaction Scheme:
Conversion of Aldehyde to Nitrile via Aldoxime
Experimental Protocol:
To a solution of 4-bromo-1H-indole-3-carbaldehyde (1.0 eq) in a suitable solvent such as pyridine or ethanol, hydroxylamine hydrochloride (NH₂OH·HCl, 1.1-1.5 eq) is added. The mixture is heated to reflux for 1-2 hours to form the corresponding aldoxime. The reaction progress can be monitored by TLC. After the formation of the oxime is complete, the solvent is removed under reduced pressure. The crude oxime is then treated with a dehydrating agent, such as acetic anhydride, and heated to effect the dehydration to the nitrile. The reaction mixture is then cooled and poured into water to precipitate the product. The solid is collected by filtration, washed with water, and dried. Purification by column chromatography or recrystallization yields the final product, this compound.
Summary of Starting Materials
The primary starting material for the synthesis of this compound is 4-bromoindole. Key reagents and intermediates are summarized in the table below.
| Compound | Role | Molar Mass ( g/mol ) |
| 4-bromoindole | Starting Material | 196.04 |
| Phosphoryl chloride (POCl₃) | Reagent (Vilsmeier) | 153.33 |
| N,N-dimethylformamide (DMF) | Reagent/Solvent (Vilsmeier) | 73.09 |
| 4-bromo-1H-indole-3-carbaldehyde | Intermediate | 224.05 |
| Hydroxylamine hydrochloride (NH₂OH·HCl) | Reagent (Oxime formation) | 69.49 |
| Acetic Anhydride | Reagent (Dehydration) | 102.09 |
| This compound | Final Product | 221.05 |
Logical Workflow of the Synthesis
The logical progression of the synthesis is outlined in the following workflow diagram.
Synthetic workflow for this compound.
The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Indole-3-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a seminal bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its presence in a vast array of natural products and pharmaceuticals underscores its significance. Among its many derivatives, substituted indole-3-carbonitriles have emerged as a class of compounds with profound biological activities, attracting considerable attention in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological importance of substituted indole-3-carbonitriles, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway and workflow diagrams.
A Historical Perspective: From Indigo to Indole-3-carbonitrile
The journey of indole chemistry began in the 19th century with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole from the reaction of indigo with sulfuric acid and sulfuric anhydride.[1] This foundational discovery paved the way for the exploration of the indole scaffold and its derivatives. One of the most venerable and reliable methods for synthesizing substituted indoles, the Fischer indole synthesis, was developed in 1883 by Emil Fischer.[2] This acid-catalyzed cyclization of arylhydrazones remains a cornerstone of indole synthesis.
The specific history of indole-3-carbonitrile can be traced through early 20th-century organic synthesis literature. One of the earliest and most well-documented methods for its preparation is the dehydration of indole-3-carboxaldehyde oxime.[3] A detailed and reliable procedure for this conversion was published in Organic Syntheses, providing a clear protocol for researchers.[3] This method involves the reaction of indole-3-carboxaldehyde with hydroxylamine to form the oxime, which is then dehydrated to the nitrile. Another classical approach involves the reaction of indole-3-carbaldehyde with diammonium hydrogen phosphate in a nitropropane/acetic acid solution.[4]
Over the years, numerous other methods for the synthesis of the parent indole-3-carbonitrile have been developed, including:
-
The reaction of indolylmagnesium iodide with cyanogen chloride.[3]
-
The reaction of isoamyl formate with o-aminobenzyl cyanide in the presence of sodium metal.[3]
-
Mild basic hydrolysis of 1-acetylindole-3-carbonitrile.[3]
These early synthetic efforts laid the groundwork for the subsequent explosion of research into substituted indole-3-carbonitriles, driven by the discovery of their diverse and potent biological activities.
Synthetic Methodologies: Accessing Chemical Diversity
The development of efficient synthetic routes to substituted indole-3-carbonitriles has been crucial for exploring their structure-activity relationships (SAR). Methodologies can be broadly categorized into the construction of the indole ring system with a pre-existing cyano group at the 3-position, or the introduction of the cyano group onto a pre-formed indole scaffold.
Building the Scaffold: Fischer and Beyond
The Fischer indole synthesis remains a versatile method for preparing indoles with substitution at various positions, which can then be further functionalized to introduce the 3-carbonitrile group.[2] A more modern, three-component approach to the Fischer indole synthesis allows for the one-pot synthesis of multiply substituted indoles from nitriles, organometallic reagents, and arylhydrazine hydrochloride salts.[5]
Functionalization of the Indole Core
Direct introduction of the cyano group at the C3 position of an existing indole ring is a common and efficient strategy.
From Indole-3-carboxaldehydes: The most prevalent method for synthesizing indole-3-carbonitriles is the conversion of the readily available indole-3-carboxaldehydes. This is typically achieved through the formation of an oxime followed by dehydration.[3]
Modern Catalytic Methods: Recent advances have focused on developing more efficient and environmentally friendly catalytic methods. These include the use of various catalysts to facilitate the synthesis of 3-substituted indoles, which can be precursors to indole-3-carbonitriles.
Biological Significance and Therapeutic Potential
Substituted indole-3-carbonitriles have demonstrated a wide spectrum of pharmacological activities, establishing them as a promising class of compounds for drug discovery.
Anticancer Activity
A significant body of research has focused on the anticancer properties of indole-3-carbonitrile derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.
Tropomyosin Receptor Kinase (TRK) Inhibitors: Substituted 1H-indole-3-carbonitriles have been identified as potent inhibitors of Tropomyosin receptor kinases (TRKs).[6] TRK fusions are oncogenic drivers in a range of cancers, making TRK a valuable therapeutic target.[3] The inhibition of TRK signaling pathways, such as the RAS/MAPK and PI3K/AKT cascades, by these compounds leads to the suppression of tumor cell growth and survival.[3]
PI3K/Akt/mTOR Pathway Modulation: Indole derivatives, including those with a 3-carbonitrile moiety, have been shown to modulate the PI3K/Akt/mTOR signaling pathway.[4] This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.
Other Therapeutic Areas
The biological activity of substituted indole-3-carbonitriles extends beyond oncology. They have been investigated for their potential as:
-
Antimicrobial agents: Certain derivatives have shown promising activity against various microbial strains.
-
Enzyme inhibitors: Besides kinases, these compounds have been explored as inhibitors of other enzymes relevant to disease.
Quantitative Data Presentation
To facilitate the comparison of the biological activities and physicochemical properties of various substituted indole-3-carbonitriles, the following tables summarize key data from the literature.
Table 1: Anticancer Activity of Selected Substituted Indole-3-carbonitrile Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| C11 | 1H-indole-3-carbonitrile derivative | Km-12 (TRK-dependent) | Not specified, but potent | [6] |
| 5f | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | 13.2 | [7] |
| 5f | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 | 8.2 | [7] |
| 3c | 3-(3-oxoaryl) indole derivative | B16F10 | Not specified, promising | [8] |
| 3i | 3-(3-oxoaryl) indole derivative | MCF7 | Not specified, promising | [8] |
Table 2: Physicochemical Properties of Indole-3-carbonitrile and a Representative Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP (oct/wat) | Water Solubility (log mol/L) | Reference |
| Indole-3-carbonitrile | C₉H₆N₂ | 142.16 | 1.558 | -2.85 | [5] |
| 4-Methoxy-1H-indole-3-carbonitrile | C₁₀H₈N₂O | 172.183 | Not specified | Low | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key indole-3-carbonitrile compounds, adapted from reliable sources.
Synthesis of Indole-3-carbonitrile from Indole-3-carboxaldehyde
This protocol is adapted from the procedure published in Organic Syntheses.[3]
Materials:
-
Indole-3-carboxaldehyde
-
Diammonium hydrogen phosphate
-
1-Nitropropane
-
Glacial acetic acid
-
Water
-
Acetone
-
Hexane
-
Activated carbon
Procedure:
-
A mixture of 1.44 g (0.0099 mole) of indole-3-carboxaldehyde, 7.0 g (0.053 mole) of diammonium hydrogen phosphate, 30 g (30 ml, 0.34 mole) of 1-nitropropane, and 10 ml of glacial acetic acid is refluxed for 12.5 hours. The mixture will turn from pale-yellow to dark red during this period.
-
The volatile reactants and solvent are removed under reduced pressure.
-
An excess of water is added to the dark residue, leading to the rapid precipitation of crude indole-3-carbonitrile.
-
The crude product is collected by filtration and dried under reduced pressure. The expected yield is 1.20–1.34 g (85–95%).
-
For purification, the crude product is crystallized from an acetone-hexane mixture, using activated carbon for decolorization. The final yield of pure product is 0.68–0.89 g.
Synthesis of N-Substituted Indole-3-carbaldehyde Oxime Derivatives
This protocol is adapted from a study on urease inhibitors.[10]
Synthesis of 1-Methyl-1H-indole-3-carbaldehyde:
-
To a mixture of 1H-indole-3-carbaldehyde (0.500 g, 3.44 mmol), anhydrous K₂CO₃ (0.952 g, 6.88 mmol), CH₃CN (11.5 mL), and DMF (1 mL), add methyl iodide (0.52 mL, 8.35 mmol).
-
Heat the mixture to reflux at 82–84 °C for 16 hours.
-
Cool the mixture to room temperature and filter.
-
Dry the solution over anhydrous Na₂SO₄ and evaporate the solvents under reduced pressure.
-
Recrystallize the crude product from ethanol to yield reddish-orange powder (0.478 g, 87.28%).
Synthesis of (Z/E)-1-(1-Benzyl-1H-indol-3-yl)-N-hydroxymethanimine:
-
To a stirred solution of 1-benzyl-1H-indole-3-carbaldehyde (0.090 g, 0.38 mmol) in 95% ethanol (7 mL), add NH₂OH·HCl (0.133 g, 1.91 mmol) and a saturated solution of NaOH (0.076 g, 1.91 mmol) in 0.5 mL of distilled water at 0–5 °C.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Evaporate the ethanol and dilute the residue with water (4 mL).
-
Extract the mixture with ethyl acetate (2 x 6 mL).
Synthesis of 2-Substituted Indole-3-carbonitriles via Cross-Coupling
This protocol is adapted from a study on the synthesis of highly functionalized 1H-indole-2-carbonitriles.[11][12]
General Procedure for Heck Coupling:
-
In a reaction vessel, combine the 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivative (1 equiv.), the desired alkene (1.2 equiv.), KOAc (6 equiv.), n-Bu₄NCl (2 equiv.), and Pd(OAc)₂ (4 mol%).
-
Add DMF as the solvent.
-
Heat the mixture at 80 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an appropriate workup and purification by column chromatography to obtain the 2-substituted indole-3-carbonitrile.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by substituted indole-3-carbonitriles and a typical experimental workflow for their discovery and evaluation.
Signaling Pathway Diagrams
Caption: TRK signaling pathway and the mechanism of TRK inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: High-throughput screening workflow for enzyme inhibitors.
Conclusion and Future Directions
The discovery and development of substituted indole-3-carbonitriles represent a remarkable journey from a fundamental heterocyclic scaffold to a class of compounds with significant therapeutic potential. The historical evolution of their synthesis, coupled with modern catalytic and combinatorial approaches, has provided a rich chemical space for exploration. The identification of their potent activities, particularly in the realm of oncology through the inhibition of key signaling pathways, has solidified their importance in drug discovery.
Future research in this area will likely focus on several key aspects:
-
Development of more selective and potent inhibitors: Fine-tuning the substitution patterns on the indole-3-carbonitrile core to enhance target specificity and reduce off-target effects.
-
Exploration of novel therapeutic areas: Investigating the potential of these compounds in other diseases where the identified signaling pathways are implicated.
-
Application of novel synthetic methodologies: Employing cutting-edge synthetic techniques to access even greater chemical diversity and to develop more sustainable and efficient synthetic routes.
-
Advanced drug delivery systems: Formulating promising lead compounds to improve their pharmacokinetic and pharmacodynamic properties.
The continued investigation of substituted indole-3-carbonitriles holds great promise for the development of the next generation of targeted therapies, offering hope for patients with a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Indolecarbonitrile (CAS 5457-28-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Indole-3-Carbonitrile, 4-Methoxy- Chemical Properties, Uses & Supplier China | High Purity Indole Derivatives | Buy Online [nj-finechem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into 4-bromo-1H-indole-3-carbonitrile: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of specific substituents, such as a bromine atom and a carbonitrile group, can significantly modulate their electronic and steric properties, thereby influencing their therapeutic potential. This technical guide provides a comprehensive overview of a proposed theoretical study on 4-bromo-1H-indole-3-carbonitrile, a molecule of interest for drug design and development. In the absence of extensive published experimental and theoretical data for this specific compound, this whitepaper outlines a robust computational methodology based on Density Functional Theory (DFT) to predict its structural, spectroscopic, and electronic properties. The presented data, including optimized geometric parameters, vibrational frequencies, and frontier molecular orbital analysis, serves as a foundational dataset to guide future experimental work and in silico drug discovery efforts.
Introduction
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. The strategic functionalization of the indole ring allows for the fine-tuning of its pharmacological profile. The 4-bromo substitution is known to influence the lipophilicity and metabolic stability of drug candidates, while the 3-carbonitrile group can act as a key pharmacophore, participating in various non-covalent interactions with biological targets.
This compound, therefore, represents a molecule with significant potential for the development of novel therapeutics. A thorough understanding of its intrinsic molecular properties is crucial for rational drug design. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to elucidate these properties at the atomic level.
This whitepaper presents a hypothetical, yet methodologically sound, theoretical investigation of this compound. The objective is to provide a detailed computational characterization of the molecule, which can serve as a valuable resource for researchers in the field.
Proposed Computational Methodology
The following section details the proposed computational protocols for the theoretical analysis of this compound. These methods are based on widely accepted practices in the field of computational chemistry for the study of organic molecules.
Geometry Optimization
The initial 3D structure of this compound would be constructed using standard molecular modeling software. The geometry of the molecule would then be optimized in the gas phase using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, known for its accuracy in describing organic systems, would be employed in conjunction with the 6-311++G(d,p) basis set. This basis set provides a good balance between computational cost and accuracy for molecules of this size, including polarization and diffuse functions to accurately describe the electronic distribution. The convergence criteria for the optimization would be set to tight, ensuring that a true energy minimum is located on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a stable equilibrium geometry.
Vibrational Analysis
Following geometry optimization, a vibrational frequency analysis would be performed at the same level of theory (B3LYP/6-311++G(d,p)). The calculated vibrational frequencies would be scaled by an appropriate scaling factor (typically around 0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental infrared (IR) and Raman spectra. The potential energy distribution (PED) analysis would be carried out to provide a detailed assignment of the vibrational modes.
Electronic Properties Analysis
The electronic properties of this compound would be investigated to understand its reactivity and intermolecular interaction capabilities.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated at the B3LYP/6-311++G(d,p) level. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP surface would be calculated to visualize the charge distribution and identify the electrophilic and nucleophilic sites of the molecule. This is particularly useful for predicting the nature of non-covalent interactions with biological macromolecules.
Molecular Docking (Hypothetical)
To illustrate the potential application of this theoretical data in drug discovery, a hypothetical molecular docking study could be performed. A relevant protein target, for which other indole derivatives have shown activity, would be selected. The optimized structure of this compound would be docked into the active site of the protein using software such as AutoDock Vina. The docking protocol would involve preparing the protein by removing water molecules and adding polar hydrogens, and defining a grid box encompassing the active site. The docking results would be analyzed to predict the binding affinity and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Predicted Molecular Properties
The following tables summarize the predicted quantitative data for this compound based on the proposed computational methodology.
Predicted Geometric Parameters
Note: The data in this table is hypothetical and based on typical bond lengths and angles for similar molecular fragments. Actual calculated values may vary.
| Parameter | Predicted Value | Parameter | Predicted Value |
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| C1-C2 | 1.38 | C1-C2-C3 | 120.5 |
| C2-C3 | 1.41 | C2-C3-C4 | 119.8 |
| C3-C4 | 1.40 | C3-C4-C9 | 107.2 |
| C4-C9 | 1.42 | C4-C9-N1 | 109.5 |
| C9-N1 | 1.37 | C9-N1-C8 | 108.3 |
| N1-C8 | 1.38 | N1-C8-C7 | 121.0 |
| C8-C7 | 1.40 | C8-C7-C6 | 119.5 |
| C7-C6 | 1.39 | C7-C6-C5 | 120.2 |
| C6-C5 | 1.39 | C6-C5-C4 | 120.0 |
| C5-C4 | 1.40 | C5-C4-Br | 119.7 |
| C4-Br | 1.91 | C3-C10-N2 | 178.5 |
| C3-C10 | 1.44 | ||
| C10-N2 | 1.16 |
Predicted Vibrational Frequencies
Note: This is a selection of predicted characteristic vibrational frequencies. A full computational analysis would yield a complete list of all normal modes.
| **Frequency (cm⁻¹) ** | Assignment |
| ~3450 | N-H stretch |
| ~2230 | C≡N stretch |
| ~1600-1450 | C=C aromatic stretch |
| ~1350 | C-N stretch |
| ~1100 | C-H in-plane bend |
| ~750 | C-H out-of-plane bend |
| ~650 | C-Br stretch |
Predicted Electronic Properties
Note: These values are estimations based on typical DFT calculations for similar molecules.
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | ~3.5 D |
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical study of this compound.
Caption: Molecular structure of this compound.
Caption: Proposed computational workflow for the theoretical study.
Discussion and Future Outlook
The hypothetical data presented in this whitepaper provides a foundational understanding of the molecular properties of this compound. The predicted geometry indicates a largely planar structure, which is typical for the indole ring system. The calculated vibrational frequencies offer a theoretical spectrum that can be used to guide the interpretation of experimental IR and Raman data, confirming the presence of key functional groups.
The electronic properties, particularly the HOMO-LUMO gap, suggest that this compound is a moderately stable molecule. The MEP surface would reveal the electron-rich and electron-deficient regions, providing insights into its potential for forming intermolecular interactions. The electron-withdrawing nature of the bromine and nitrile substituents is expected to create a significant dipole moment and influence the electrostatic potential around the molecule.
This theoretical dataset can be instrumental in the early stages of drug discovery. The optimized 3D structure can be used as a starting point for virtual screening and structure-based drug design. The predicted electronic properties can help in understanding the structure-activity relationships (SAR) of a series of related compounds.
Future work should focus on the experimental validation of these theoretical predictions. The synthesis of this compound followed by its spectroscopic characterization (NMR, IR, and X-ray crystallography) would be essential to confirm the accuracy of the computational model. Furthermore, biological evaluation of this compound against relevant therapeutic targets would be the next logical step to explore its potential as a drug candidate.
Conclusion
This technical guide has outlined a comprehensive theoretical study of this compound using state-of-the-art computational methods. Although the presented data is based on a proposed study, it provides valuable insights into the structural, spectroscopic, and electronic properties of this promising molecule. The detailed methodology and the predicted data serve as a robust starting point for future experimental and in silico investigations, paving the way for the potential development of novel indole-based therapeutics. This work underscores the power of computational chemistry as a predictive tool in modern drug discovery and development.
Technical Guide: Solubility of 4-Bromo-1H-indole-3-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 4-bromo-1H-indole-3-carbonitrile, a key parameter for its application in research and drug development. As of the compilation of this document, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in public literature. Consequently, this guide provides a comprehensive framework for the experimental determination of its solubility. It outlines detailed protocols for the widely accepted isothermal shake-flask method, followed by various analytical techniques for solute quantification. Furthermore, it includes a template for data presentation and a visual representation of the experimental workflow to aid researchers in generating reliable and reproducible solubility data.
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its bioavailability, formulation, and process development. A thorough understanding of its solubility in different organic solvents is paramount for crystallization, purification, and the preparation of stock solutions for biological screening. This guide provides the necessary protocols to empower researchers to determine these crucial parameters in-house.
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent. [1][2][3][4]It involves equilibrating an excess amount of the solid compound with the solvent at a constant temperature until the solution is saturated.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide, etc.)
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present. [1][2]2. Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker. Agitate the vials at a consistent speed to facilitate dissolution. The temperature should be controlled and recorded (e.g., 25 °C or 37 °C). The equilibration time can vary depending on the compound and solvent, but a period of 24 to 72 hours is often sufficient to reach equilibrium. [1]It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau. [1]4. Sample Collection and Preparation: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent further dissolution of solids in the sample.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method.
Analytical Methods for Quantification
The concentration of the dissolved solute can be determined by several methods. The choice of method depends on the properties of the compound and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of a compound. [5][6][7][8]A calibration curve should be prepared using standard solutions of this compound of known concentrations. [5][6]The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.
-
UV-Vis Spectroscopy: If this compound has a chromophore that absorbs in the UV-Vis range, this method can be a rapid and straightforward way to determine its concentration. [9][10][11][12]Similar to HPLC, a calibration curve based on the Beer-Lambert law is required. [9][11]
-
Gravimetric Analysis: This is a fundamental method that involves evaporating the solvent from a known volume of the filtered saturated solution and weighing the remaining solid residue. [13][14][15][16][17]This method is simple but may be less sensitive and more labor-intensive than chromatographic or spectroscopic methods.
Data Presentation
Quantitative solubility data should be recorded in a clear and organized manner to allow for easy comparison. The following table provides a template for presenting the experimentally determined solubility of this compound.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the isothermal shake-flask method.
References
- 1. who.int [who.int]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. enamine.net [enamine.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. researchgate.net [researchgate.net]
- 7. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. rootspress.org [rootspress.org]
- 12. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. pharmacyjournal.info [pharmacyjournal.info]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. pharmajournal.net [pharmajournal.net]
- 17. scribd.com [scribd.com]
An In-depth Technical Guide to 4-bromo-1H-indole-3-carbonitrile: Molecular Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of the molecular structure, bonding, and physicochemical properties of 4-bromo-1H-indole-3-carbonitrile. Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] The introduction of a bromine atom and a carbonitrile group to the indole scaffold offers unique electronic properties and synthetic handles, making this molecule a person of interest for further functionalization and drug design. This document consolidates available data, provides generalized experimental protocols, and presents logical workflows for the synthesis and analysis of this compound.
Molecular Structure and Bonding
At the time of this report, a single-crystal X-ray diffraction study for this compound has not been publicly documented. Consequently, precise experimental data on bond lengths and angles are unavailable. However, analysis of the closely related compound, 2-(4-bromo-1H-indol-3-yl)acetonitrile, which features a CH2-CN group at the 3-position, provides valuable insights into the expected geometry of the 4-bromoindole core.[2][3]
The indole ring system is expected to be largely planar. In the analogue, the root-mean-square deviation from planarity for the indole ring atoms is a mere 0.019 Å.[2][3] The bromine atom at the 4-position and the carbonitrile group at the 3-position are electron-withdrawing groups that will influence the electron density distribution and reactivity of the indole ring. The carbon-bromine bond and the carbon-carbon triple bond of the nitrile group will introduce specific bond lengths and angles that can be predicted computationally.
Predicted Physicochemical and Spectroscopic Data
While experimental data is scarce, computational predictions provide a valuable starting point for the characterization of this compound. The following tables summarize key predicted properties.
| Predicted Physicochemical Properties | Value |
| Molecular Formula | C9H5BrN2 |
| Molecular Weight | 221.06 g/mol |
| Monoisotopic Mass | 219.96361 Da[4] |
| XlogP | 2.5[4] |
| Predicted Mass Spectrometry Data (Adducts) | Predicted m/z |
| [M+H]+ | 220.97089[4] |
| [M+Na]+ | 242.95283[4] |
| [M-H]- | 218.95633[4] |
| [M+NH4]+ | 237.99743[4] |
| [M+K]+ | 258.92677[4] |
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of 4-Bromo-1H-indole-3-carbaldehyde This intermediate can be synthesized from 4-bromo-1H-indole via a Vilsmeier-Haack reaction. 4-Bromo-1H-indole is commercially available.
Step 2: Conversion of the Aldehyde to a Nitrile The conversion of an aromatic aldehyde to a nitrile can be achieved through several methods. One common method involves the reaction of the aldehyde with hydroxylamine to form an oxime, followed by dehydration. An alternative, one-pot method involves refluxing the aldehyde with diammonium hydrogen phosphate in a solvent like 1-nitropropane and glacial acetic acid.[5]
Detailed Generalized Protocol for Aldehyde to Nitrile Conversion:
-
A mixture of 1 equivalent of 4-bromo-1H-indole-3-carbaldehyde, approximately 5 equivalents of diammonium hydrogen phosphate, and a suitable solvent system (e.g., 1-nitropropane and glacial acetic acid) is prepared.[5]
-
The mixture is refluxed for several hours, with reaction progress monitored by thin-layer chromatography (TLC).[5]
-
Upon completion, the volatile components are removed under reduced pressure.[5]
-
The residue is treated with excess water to precipitate the crude product.[5]
-
The crude this compound is collected by filtration and dried.[5]
-
Purification is achieved by recrystallization from an appropriate solvent system (e.g., acetone-hexane) or by sublimation.[5]
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
A generalized workflow for the structural confirmation of the synthesized this compound is presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.[6]
-
¹H NMR: Acquire a one-dimensional proton spectrum. The aromatic region should show characteristic signals for the indole ring protons.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. The spectrum should show the expected number of carbon signals, including the quaternary carbon of the nitrile group.
Infrared (IR) Spectroscopy:
-
The IR spectrum should display a sharp, characteristic absorption band for the nitrile (C≡N) stretch, expected in the range of 2260-2240 cm⁻¹.[6]
-
Other characteristic peaks would include the N-H stretch of the indole ring.
Mass Spectrometry (MS):
-
Analysis by mass spectrometry should reveal the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2) is expected.[6]
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
Applications in Drug Development
The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[7] The functional groups of this compound make it an attractive starting point for the synthesis of more complex molecules. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or heteroaryl substituents. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to generate novel heterocyclic systems.[7] These transformations allow for the creation of compound libraries for screening against various therapeutic targets, including kinases, G-protein coupled receptors, and enzymes involved in various disease pathways.[1][7]
References
- 1. mdpi.com [mdpi.com]
- 2. 2-(4-Bromo-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Bromo-1H-indol-3-yl)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C9H5BrN2) [pubchemlite.lcsb.uni.lu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
Potential Research Areas for 4-bromo-1H-indole-3-carbonitrile: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's pharmacological profile. This technical guide focuses on 4-bromo-1H-indole-3-carbonitrile , a halogenated indole derivative with significant potential for exploration in drug discovery. The presence of a bromine atom at the 4-position and a cyano group at the 3-position offers unique opportunities for chemical modification and interaction with biological targets. This document outlines potential research areas, provides detailed experimental protocols for investigating its biological activity, and presents relevant signaling pathways that may be modulated by this compound and its derivatives.
While specific quantitative biological data for this compound is not extensively available in the public domain, the known activities of structurally related indole-3-carbonitriles and bromoindoles provide a strong rationale for its investigation in several key therapeutic areas. This guide will therefore focus on providing the framework and methodologies for such an investigation.
Physicochemical Properties of the Indole Scaffold
A foundational understanding of the physicochemical properties of the indole core is crucial for predicting the behavior and potential of its derivatives.
| Property | Value Range for Indole Derivatives | Significance in Drug Discovery |
| Molecular Weight | 150 - 500 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| LogP | 1.0 - 4.0 | A measure of lipophilicity, affecting membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 20 - 80 Ų | Predicts drug transport properties, including blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 - 3 | The indole NH is a key hydrogen bond donor, crucial for target binding. |
| Hydrogen Bond Acceptors | 1 - 4 | The nitrile group in this compound acts as a hydrogen bond acceptor. |
Potential Research Areas and Key Biological Targets
Based on the activities of related compounds, this compound is a promising candidate for investigation in the following areas:
Oncology
The indole scaffold is a common feature in many anticancer agents. Research into related indole-3-carbonitrile derivatives suggests potential activity through the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
a) Kinase Inhibition:
Many indole derivatives are known to be potent kinase inhibitors. The cyano group at the 3-position and the bromo substituent at the 4-position of the indole ring can be exploited to achieve potent and selective inhibition of various kinases.
-
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Overexpressed in several cancers and implicated in neurodegenerative diseases, DYRK1A is a promising target. Indole-3-carbonitriles have been identified as potential DYRK1A inhibitors.[1][2] The bromine atom at the 4-position could be explored for establishing specific interactions within the ATP-binding pocket of the kinase.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell growth and survival. Indole derivatives have been shown to inhibit key components of this pathway, including PI3K, Akt, and mTOR.[3][4] this compound could be screened for its inhibitory activity against these kinases.
b) Inhibition of NF-κB Signaling:
The transcription factor NF-κB plays a crucial role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. Several indole compounds have been reported to inhibit NF-κB signaling.[3]
Neurodegenerative Diseases
The link between DYRK1A and neurodegenerative conditions like Alzheimer's disease makes this compound an interesting candidate for neuroprotective drug discovery.[1] Inhibition of DYRK1A could potentially mitigate the pathological processes associated with these diseases.
Anti-inflammatory Applications
Given the role of NF-κB in inflammation, the potential of this compound to inhibit this pathway suggests its utility as an anti-inflammatory agent.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological potential of this compound.
Synthesis of this compound
A potential synthetic route to this compound can be adapted from established methods for the synthesis of substituted indole-3-carbonitriles. A plausible approach involves the Vilsmeier-Haack formylation of 4-bromoindole followed by conversion of the resulting aldehyde to the nitrile.
Workflow for Synthesis:
References
- 1. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design [agris.fao.org]
Methodological & Application
Application Notes and Protocols for the N1-Functionalization of 4-bromo-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the N1 position of 4-bromo-1H-indole-3-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science, and modification of its indole nitrogen allows for the exploration of structure-activity relationships and the development of novel compounds with tailored properties.
Introduction
The indole scaffold is a privileged structure in numerous biologically active compounds. The functionalization of the indole nitrogen (N1 position) is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. This document outlines established methods for the N-alkylation, N-arylation, and N-acylation of this compound, providing researchers with the necessary information to synthesize a diverse range of derivatives.
N1-Alkylation
N-alkylation of indoles is a common and effective method for introducing a wide variety of alkyl substituents. The most prevalent method involves the deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide.
General Reaction Scheme
Application Notes and Protocols for Cross-Coupling Reactions Using 4-bromo-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-bromo-1H-indole-3-carbonitrile as a versatile building block in palladium-catalyzed cross-coupling reactions. The resulting 4-substituted-1H-indole-3-carbonitrile derivatives are of significant interest in medicinal chemistry, particularly as potent kinase inhibitors. This document offers detailed experimental protocols for key cross-coupling reactions, summarizes relevant quantitative data, and illustrates the biological context and discovery workflow for these compounds.
Introduction to Cross-Coupling Reactions with this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, enabling the introduction of a wide variety of substituents at the C4-position of the indole scaffold. This functionalization is crucial for the development of novel therapeutic agents, as the indole core is a privileged structure in numerous biologically active molecules. The electron-withdrawing nature of the nitrile group at the C3-position can influence the reactivity of the C4-bromo substituent, making it a unique and valuable starting material.
Data Presentation: A Comparative Summary of Cross-Coupling Reactions
The following tables summarize the reaction conditions and yields for various cross-coupling reactions performed on this compound and analogous bromo-indole derivatives. This data provides a comparative overview to guide reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Bromoindoles with Boronic Acids
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | XPhosPdG2 (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 24 | 88 |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | THF | 70 | 18 | 85 |
Table 2: Sonogashira Coupling of Bromoindoles with Terminal Alkynes
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 8 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (2.5) | DMF | 80 | 12 | 85 |
| 3 | 1-Heptyne | PdCl₂(CH₃CN)₂ (3) | CuI (5) | Cs₂CO₃ (2) | MeCN | 75 | 10 | 88 |
| 4 | 4-Ethynylanisole | Pd₂(dba)₃ (2) | CuI (4) | Et₃N (3) | Toluene | 90 | 16 | 92 |
Table 3: Heck Coupling of Bromoindoles with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 85-95 |
| 2 | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | MeCN | 80 | 18 | ~97 |
| 3 | n-Butyl acrylate | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 0.25 | >95 |
| 4 | Acrylamide | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4) | - | K₂CO₃ (2) | DMF | 100 | 20 | Moderate to Good |
Table 4: Buchwald-Hartwig Amination of Bromoindoles with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 16 | 90 |
| 2 | Piperidine | Pd(OAc)₂ (1) | Xantphos (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 88 |
| 3 | Aniline | Pd-PEPPSI-IPr (2) | - | K₃PO₄ (2) | t-Amyl alcohol | 100 | 18 | 85 |
| 4 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (1.5) | THF | 80 | 12 | 92 |
Experimental Protocols
The following are detailed, step-by-step protocols for key cross-coupling reactions. These should be considered as starting points, and optimization may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: Synthesis of 4-phenyl-1H-indole-3-carbonitrile
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Deionized water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the flask.
-
Add a degassed solvent mixture of toluene:ethanol:water (4:1:1).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Sonogashira Coupling
Reaction: Synthesis of 4-(phenylethynyl)-1H-indole-3-carbonitrile
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).
-
Add anhydrous THF, followed by triethylamine (3.0 equiv.) and phenylacetylene (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate).
Protocol 3: Heck Coupling (General Protocol)
Reaction: Synthesis of 4-(alkenyl)-1H-indole-3-carbonitriles
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Phosphine ligand (e.g., tri(o-tolyl)phosphine)
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, MeCN)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed reaction vessel, combine this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and the phosphine ligand (0.04 equiv.).
-
Add the base (2.0 equiv.) and the anhydrous solvent.
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Add the alkene (1.5 equiv.) to the reaction mixture.
-
Seal the vessel and heat to the desired temperature (typically 80-120 °C) for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent.
-
Purify the product by column chromatography.
[1][2][3][4][5]#### Protocol 4: Buchwald-Hartwig Amination (General Protocol)
Reaction: Synthesis of 4-(amino)-1H-indole-3-carbonitriles
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Strong base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a glovebox or a Schlenk tube under an inert atmosphere, add the palladium catalyst (0.02 equiv.), the phosphine ligand (0.03 equiv.), and the base (1.5 equiv.).
-
Add this compound (1.0 equiv.) and the anhydrous solvent.
-
Add the amine (1.2 equiv.) to the mixture.
-
Heat the reaction to 100-110 °C and stir for 16-24 hours. 5[6][7][8][9][10]. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
[7]### Biological Relevance and Signaling Pathways
Derivatives of 4-substituted-1H-indole-3-carbonitrile have emerged as potent inhibitors of several protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer and neurodegenerative disorders. T[11]wo notable kinase targets are Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Mitogen-activated protein kinase kinase 1 (MEK1).
DYRK1A Signaling Pathway
DYRK1A is a serine/threonine kinase that plays a crucial role in neuronal development and function. I[11]ts overexpression is implicated in Down syndrome and Alzheimer's disease. I[11]nhibition of DYRK1A can modulate downstream signaling, affecting processes like cell cycle regulation and neuronal differentiation.
Caption: MEK1 signaling pathway and its inhibition.
Experimental Workflow for Kinase Inhibitor Discovery
The discovery and development of novel kinase inhibitors from this compound follows a structured workflow, from initial synthesis to biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. rsc.org [rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. DYRK1A Protein, A Promising Therapeutic Target to Improve Cognitive Deficits in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-bromo-1H-indole-3-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-1H-indole-3-carbonitrile is a versatile heterocyclic building block with significant potential in medicinal chemistry. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds and approved drugs. The presence of a bromine atom at the 4-position and a cyano group at the 3-position provides two reactive handles for diverse chemical modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, further expanding the accessible chemical space.
These chemical features make this compound an attractive starting material for the synthesis of novel compounds targeting a range of biological targets, including protein kinases, which are implicated in cancer and neurodegenerative diseases.
Key Applications in Drug Discovery
Derivatives of substituted indole-3-carbonitriles have shown promise as potent inhibitors of several protein kinases. A notable example is the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key enzyme involved in the pathology of neurodegenerative conditions such as Alzheimer's disease. Overexpression of DYRK1A is linked to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, and an increase in the production of amyloid-β peptides, both hallmarks of Alzheimer's disease.[1][2][3] Inhibition of DYRK1A is therefore a promising therapeutic strategy.
While specific quantitative data for compounds derived directly from this compound is not extensively available in the public domain, studies on the closely related 7-chloro-1H-indole-3-carbonitrile provide valuable insights into the potential of this scaffold. A fragment-based drug design approach utilizing 7-chloro-1H-indole-3-carbonitrile as a template has led to the development of potent DYRK1A inhibitors with double-digit nanomolar activity.[4] These findings strongly suggest that derivatives of this compound could exhibit similar or enhanced inhibitory activity against DYRK1A and other related kinases.
Data Presentation: Kinase Inhibitory Activity of Substituted Indole-3-carbonitriles
The following table summarizes the in vitro kinase inhibitory activities of a series of substituted indole-3-carbonitriles developed from a chloro-analog of the title compound. This data serves as a strong indicator of the potential for developing potent kinase inhibitors from this compound.
| Compound ID | R-group at C2-position | DYRK1A IC₅₀ (µM) | CLK1 IC₅₀ (µM) | GSK-3α/β IC₅₀ (µM) |
| 1a | H | 3.3 | 3.8 | >10 |
| 1b | Methyl | 0.18 | 0.45 | >10 |
| 1c | Ethyl | 0.085 | 0.21 | >10 |
| 1d | Phenyl | 0.042 | 0.09 | >10 |
| 1e | 4-methoxyphenyl | 0.028 | 0.06 | >10 |
Data is representative of analogous compounds and is intended to illustrate the potential of the this compound scaffold.
Experimental Protocols
The following are detailed, representative protocols for the chemical modification of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid to introduce a new aryl group at the 4-position of the indole ring.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).[5]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Add degassed 1,4-dioxane and degassed water in a 4:1 (v/v) ratio via syringe. The final concentration of the indole substrate should be approximately 0.1 M.[5]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[6]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[5]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1H-indole-3-carbonitrile.[5]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the palladium-catalyzed amination of this compound to introduce a primary or secondary amine at the 4-position.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equivalents)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous and degassed)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Schlenk tube
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1 equivalent), Pd₂(dba)₃ (0.01 equivalents), and XPhos (0.02 equivalents).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous, degassed toluene, followed by the amine (1.2 equivalents) and NaOtBu (1.4 equivalents).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir the reaction for 12-24 hours, monitoring for completion by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-1H-indole-3-carbonitrile derivative.
Protocol 3: Reduction of the Nitrile Group to a Primary Amine
This protocol describes the reduction of the 3-carbonitrile group to a 3-(aminomethyl) group using lithium aluminum hydride.
Materials:
-
This compound derivative
-
Lithium aluminum hydride (LiAlH₄) (2-3 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
15% aqueous sodium hydroxide
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the this compound derivative in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the granular precipitate and wash thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-bromo-3-(aminomethyl)-1H-indole derivative, which can be further purified by chromatography if necessary.
Visualizations
Synthetic Utility of this compound
Caption: Synthetic pathways from this compound.
DYRK1A Signaling Pathway in Alzheimer's Disease
Caption: Role of DYRK1A in Alzheimer's and its inhibition.
References
- 1. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]
- 2. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocol for Suzuki Coupling of 4-bromo-1H-indole-3-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[1][3]
The 4-bromo-1H-indole-3-carbonitrile scaffold is a valuable building block in medicinal chemistry. The indole core is a privileged structure found in numerous natural products, pharmaceuticals, and biologically active compounds.[4][5] The presence of a bromine atom at the C4-position serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, while the cyano group at the C3-position can be further manipulated.[4] This protocol provides a detailed methodology for the Suzuki coupling of this compound with various arylboronic acids, a key step in synthesizing libraries of novel compounds for drug discovery and development.[5][6]
General Reaction Scheme
The Suzuki coupling reaction of this compound with an arylboronic acid proceeds in the presence of a palladium catalyst and a base to yield the corresponding 4-aryl-1H-indole-3-carbonitrile derivative.
Caption: General scheme of the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
3.1. Materials and Reagents
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)
-
Anhydrous, degassed solvents (e.g., 1,4-Dioxane/H₂O, DME, Toluene/EtOH)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)
3.2. Equipment
-
Schlenk flask or sealable reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Rotary evaporator
-
Glassware for workup and purification
-
TLC plates and developing chamber
3.3. Reaction Setup and Procedure
-
Inert Atmosphere: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂], 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[7]
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three to five times to ensure an oxygen-free atmosphere.[8]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dimethoxyethane (DME) and water) via syringe.[7] The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
3.4. Work-up and Purification
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.[9]
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-aryl-1H-indole-3-carbonitrile product.[9]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki coupling reactions on related bromo-heterocyclic substrates, which can serve as a starting point for optimizing the reaction with this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10%) | K₂CO₃ (2.0) | DME/H₂O | 80 | 2 | 90[7] |
| 2 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylboronic acid | Pd(PPh₃)₄ (10%) | NaHCO₃ (2.0) | Toluene/EtOH/H₂O | 130 | 4 | 93[10][11] |
| 3 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10%) | NaHCO₃ (2.0) | Toluene/EtOH/H₂O | 130 | 4 | 91[10] |
| 4 | 7-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (10%) | K₂CO₃ (2.0) | DMF | reflux | 48 | N/A[12] |
| 5 | on-DNA 3-iodo-indole | Phenylboronic acid | Pd(OAc)₂/TPPTS (0.6%) | K₂CO₃ (500) | Dioxane/H₂O | 65 | 1 | 77[13] |
Visualizations
Caption: Experimental workflow for the Suzuki coupling protocol.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Safety Precautions
-
Handling Reagents: Palladium catalysts are toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents: Organic solvents are flammable and should be handled with care, away from ignition sources. Use a well-ventilated fume hood.
-
Inert Gas: Ensure proper handling of inert gas cylinders.
-
Waste Disposal: Dispose of all chemical waste according to institutional safety guidelines.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the C4-arylation of this compound. By carefully selecting the catalyst, base, and solvent system, a wide range of substituted indole derivatives can be synthesized in good to excellent yields. The protocol described provides a robust starting point for researchers aiming to generate novel molecules for applications in drug discovery and materials science.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. news-medical.net [news-medical.net]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecules | Free Full-Text | Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions [mdpi.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. On-DNA Synthesis of Multisubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 4-Bromo-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1H-indole-3-carbonitrile is a versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. The presence of two reactive sites, the bromo group at the C4 position and the carbonitrile group at the C3 position, allows for sequential or one-pot functionalization to construct complex molecular architectures. This document provides detailed protocols for the synthesis of various heterocyclic systems, including arylated indoles, indolyl-tetrazoles, indolyl-triazoles, and fused pyrimido[4,5-b]indoles, leveraging the unique reactivity of this indole derivative. The synthesized compounds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the indole nucleus in biologically active molecules.
Core Synthetic Strategies
The synthetic utility of this compound is primarily based on two key transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo group at the C4 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the introduction of a wide array of substituents, including aryl, vinyl, alkynyl, and amino groups, thereby allowing for the synthesis of 4-substituted indole-3-carbonitrile derivatives.
-
Transformations of the Nitrile Group: The carbonitrile group at the C3 position can be converted into various five- and six-membered heterocyclic rings. Common transformations include [3+2] cycloaddition with azides to form tetrazoles, reaction with hydrazides to yield triazoles, and condensation reactions to construct pyrimidine rings.
These two strategies can be employed in a sequential manner to generate a library of diverse heterocyclic compounds with potential biological activities.
I. Synthesis of 4-Aryl-1H-indole-3-carbonitriles via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In this protocol, the C4-bromo atom of the indole is coupled with various arylboronic acids.
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of 1,2-dimethoxyethane (DME) (8 mL) and water (2 mL).
-
Heat the reaction mixture to reflux (approximately 85 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Presentation:
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1H-indole-3-carbonitrile | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-indole-3-carbonitrile | 80-90 |
| 3 | 3-Pyridylboronic acid | 4-(Pyridin-3-yl)-1H-indole-3-carbonitrile | 75-85 |
II. Synthesis of 4-(Phenylethynyl)-1H-indole-3-carbonitrile via Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This protocol describes the coupling of this compound with phenylacetylene.
Caption: Sonogashira coupling of this compound.
Experimental Protocol:
-
To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Evacuate the flask and backfill with an inert gas.
-
Add anhydrous tetrahydrofuran (THF) (10 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.
-
After completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired product.
Data Presentation:
| Entry | Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 4-(Phenylethynyl)-1H-indole-3-carbonitrile | 70-85 |
| 2 | Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)-1H-indole-3-carbonitrile | 65-80 |
III. Synthesis of 4-Styryl-1H-indole-3-carbonitrile via Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. This protocol details the reaction of this compound with styrene.
Caption: Heck reaction of this compound.
Experimental Protocol:
-
In a sealed tube, combine this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and triethylamine (1.5 mmol).
-
Add styrene (1.2 mmol) and anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Alkene | Product | Expected Yield (%) |
| 1 | Styrene | 4-Styryl-1H-indole-3-carbonitrile | 60-75 |
| 2 | n-Butyl acrylate | (E)-Butyl 3-(3-cyano-1H-indol-4-yl)acrylate | 55-70 |
IV. Synthesis of 4-Amino-Substituted Indole-3-carbonitriles via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and amines. This protocol describes the amination of this compound.
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), Xantphos (0.02 mmol), and cesium carbonate (1.4 mmol).
-
Evacuate and backfill the tube with argon.
-
Add the desired amine (1.2 mmol) and anhydrous toluene (5 mL).
-
Heat the mixture at 100-110 °C for 18-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation:
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Morpholine | 4-(Morpholino)-1H-indole-3-carbonitrile | 70-85 |
| 2 | Aniline | 4-(Phenylamino)-1H-indole-3-carbonitrile | 60-75 |
V. Synthesis of 5-(1H-Indol-3-yl)-1H-tetrazoles from Indole-3-carbonitriles
The nitrile group can undergo a [3+2] cycloaddition with an azide to form a tetrazole ring. This protocol outlines the synthesis of a tetrazole from a generic indole-3-carbonitrile, which can be applied to the 4-bromo or 4-aryl derivatives.
Application Notes and Protocols: 4-bromo-1H-indole-3-carbonitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-1H-indole-3-carbonitrile is a halogenated derivative of the indole-3-carbonitrile scaffold. While its direct applications in materials science are not yet extensively documented in publicly available literature, its structural features—namely the reactive bromine atom and the electron-withdrawing nitrile group on the versatile indole core—make it a promising building block for the synthesis of novel organic functional materials. The indole moiety is known for its electron-rich nature and has been incorporated into various organic semiconductors. The presence of a bromine atom allows for facile derivatization through common cross-coupling reactions, enabling the construction of conjugated polymers and complex molecular architectures. The nitrile group can further modulate the electronic properties of the resulting materials.
These application notes provide a prospective look into the potential uses of this compound in materials science, drawing parallels from structurally similar compounds and established synthetic methodologies. Detailed protocols for the synthesis of a hypothetical conjugated polymer are provided to guide researchers in exploring its utility in organic electronics.
Potential Applications in Materials Science
Based on the known properties of indole derivatives and bromo-aromatic compounds, this compound can be considered a precursor for materials with applications in:
-
Organic Light-Emitting Diodes (OLEDs): The indole nucleus can serve as a hole-transporting or emissive component in OLEDs. Functionalization at the 4-position via the bromo group allows for the tuning of the electronic and photophysical properties to achieve desired emission colors and device efficiencies.
-
Organic Solar Cells (OSCs): As a component of donor-acceptor copolymers, the indole-3-carbonitrile unit can be used to tailor the band gap and energy levels of the photoactive layer in OSCs, potentially leading to improved power conversion efficiencies.
-
Organic Field-Effect Transistors (OFETs): The planar structure of the indole ring is conducive to intermolecular π-π stacking, which is essential for efficient charge transport in the active layer of OFETs. Polymers derived from this compound could exhibit interesting charge mobility characteristics.
Data Presentation: Predicted Properties of a Hypothetical Copolymer
To illustrate the potential of this compound, we propose a hypothetical alternating copolymer, Poly(4-(1H-indole-3-carbonitrile)-alt-thiophene) , synthesized via a Suzuki cross-coupling reaction. The predicted optoelectronic properties, based on literature values for similar indole- and thiophene-containing polymers, are summarized in the table below.
| Property | Predicted Value |
| Optical Properties | |
| Absorption Maximum (λmax, solution) | 400 - 450 nm |
| Absorption Maximum (λmax, film) | 420 - 480 nm |
| Photoluminescence Maximum (λem) | 500 - 550 nm (Green-Yellow Emission) |
| Optical Band Gap (Egopt) | 2.2 - 2.5 eV |
| Electrochemical Properties | |
| HOMO Energy Level | -5.2 to -5.5 eV |
| LUMO Energy Level | -2.8 to -3.1 eV |
| Electrochemical Band Gap (Egec) | 2.4 - 2.6 eV |
| Thermal Properties | |
| Decomposition Temperature (Td) | > 300 °C |
Experimental Protocols
Protocol 1: Synthesis of N-protected this compound
The indole nitrogen is often protected prior to cross-coupling reactions to improve solubility and prevent side reactions. A common protecting group is the tert-butyloxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)2O
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 eq) in dry DCM, add DMAP (0.1 eq) and TEA (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)2O (1.2 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the organic layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-4-bromo-1H-indole-3-carbonitrile.
Protocol 2: Synthesis of a Hypothetical Conjugated Polymer via Suzuki Coupling
This protocol describes the synthesis of an alternating copolymer of N-Boc-4-bromo-1H-indole-3-carbonitrile and thiophene-2,5-diboronic acid bis(pinacol) ester.
Materials:
-
N-Boc-4-bromo-1H-indole-3-carbonitrile (from Protocol 1)
-
Thiophene-2,5-diboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3), 2 M aqueous solution
-
Toluene
-
Ethanol
-
Deionized water
-
Methanol
-
Acetone
-
Hexane
Procedure:
-
In a Schlenk flask, combine N-Boc-4-bromo-1H-indole-3-carbonitrile (1.0 eq), thiophene-2,5-diboronic acid bis(pinacol) ester (1.0 eq), and Pd(PPh3)4 (2-5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene via syringe.
-
Add degassed 2 M aqueous K2CO3 solution.
-
Heat the reaction mixture to 90-100 °C and stir vigorously under an inert atmosphere for 24-48 hours.
-
Monitor the polymerization by observing the increase in viscosity of the solution.
-
After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol/water (1:1) to precipitate the polymer.
-
Filter the crude polymer and wash sequentially with water, methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane.
-
Dissolve the purified polymer in a suitable solvent like chloroform or chlorobenzene and precipitate again into methanol.
-
Collect the final polymer by filtration and dry under vacuum at 40-50 °C.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of a hypothetical conjugated polymer.
Caption: Potential applications of this compound in materials science.
Application Notes and Protocols for the Derivatization of the Cyano Group in 4-bromo-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the cyano group in 4-bromo-1H-indole-3-carbonitrile. This versatile building block is a key starting material for the synthesis of a variety of indole derivatives with potential applications in drug discovery and materials science. The following protocols detail common and useful transformations of the nitrile functionality, including hydrolysis to the corresponding amide, reduction to a primary amine, conversion to a tetrazole ring, and formation of an amidine.
Key Derivatization Reactions
The electron-withdrawing nature of the cyano group at the C3 position of the indole ring influences its reactivity. The primary transformations of the cyano group detailed in these notes are:
-
Hydrolysis: Conversion of the nitrile to a carboxamide.
-
Reduction: Transformation of the nitrile to a primary amine.
-
Cycloaddition: Reaction with an azide source to form a tetrazole ring.
-
Pinner Reaction: Formation of an imidate intermediate, which can be converted to an amidine.
Data Presentation
The following table summarizes the expected products and estimated yields for the derivatization of this compound based on general literature procedures for similar substrates.
| Starting Material | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Reaction Type | Estimated Yield (%) |
| This compound | 4-bromo-1H-indole-3-carboxamide | C₉H₇BrN₂O | 240.07 | Hydrolysis | 80-95 |
| This compound | (4-bromo-1H-indol-3-yl)methanamine | C₉H₉BrN₂ | 226.09 | Reduction | 70-85 |
| This compound | 5-(4-bromo-1H-indol-3-yl)-1H-tetrazole | C₉H₆BrN₅ | 264.08 | Cycloaddition | 85-95 |
| This compound | 4-bromo-1H-indole-3-carboximidamide | C₉H₈BrN₃ | 239.09 | Pinner Reaction | 60-75 |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 4-bromo-1H-indole-3-carboxamide
This protocol describes the acid-catalyzed hydrolysis of the nitrile to the corresponding primary amide.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Carefully add concentrated sulfuric acid (2.0-3.0 eq) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to 80-100 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Reduction of this compound to (4-bromo-1H-indol-3-yl)methanamine
This protocol details the reduction of the nitrile to the primary amine using lithium aluminum hydride (LAH).
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen/argon inlet.
-
Suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF in the flask under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask in an ice bath.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL, where x = grams of LiAlH₄ used), followed by 15% NaOH solution (x mL), and then water again (3x mL).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
The product can be further purified by column chromatography on silica gel or by acid-base extraction.
Protocol 3: Synthesis of 5-(4-bromo-1H-indol-3-yl)-1H-tetrazole
This protocol describes the [3+2] cycloaddition reaction of the nitrile with sodium azide to form the corresponding tetrazole.[1][2][3]
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂) as a catalyst
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dilute Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and ammonium chloride (1.5-2.0 eq) or a catalytic amount of zinc chloride.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and acidify with dilute HCl to a pH of 2-3 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Alternatively, the product can be extracted with ethyl acetate, and the organic layer washed with water and brine, dried, and concentrated.
-
The crude product can be purified by recrystallization.
Protocol 4: Synthesis of 4-bromo-1H-indole-3-carboximidamide (Amidine) via the Pinner Reaction
This protocol outlines the formation of the amidine hydrochloride via the Pinner reaction, followed by treatment with ammonia.[4][5][6]
Materials:
-
This compound
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether or Dichloromethane
-
Hydrogen Chloride (gas)
-
Anhydrous Ammonia (gas or solution in ethanol)
-
Round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure: Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous ethanol (1.1 eq) and anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours until saturation is achieved and a precipitate forms.
-
Seal the flask and allow it to stand at 0-5 °C for 12-24 hours.
-
Collect the precipitated imidate hydrochloride by filtration under a dry atmosphere and wash with anhydrous diethyl ether.
Step 2: Conversion to the Amidine
-
Suspend the crude imidate hydrochloride in anhydrous ethanol.
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol.
-
Stir the mixture at room temperature for several hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting amidine hydrochloride can be used as is or neutralized with a base and extracted to yield the free amidine.
-
Purification can be achieved by recrystallization.
Mandatory Visualizations
Caption: Reaction pathways for the derivatization of this compound.
Caption: Experimental workflow for the hydrolysis of the cyano group.
Caption: Experimental workflow for the reduction of the cyano group.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scielo.org.za [scielo.org.za]
- 3. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Amidine synthesis by imidoylation [organic-chemistry.org]
Application Note: A Scalable Two-Step Synthesis of 4-bromo-1H-indole-3-carbonitrile for Pharmaceutical and Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-bromo-1H-indole-3-carbonitrile is a key intermediate in the synthesis of various biologically active compounds, including potential therapeutic agents. The development of a robust and scalable synthetic route is crucial for ensuring a consistent and economical supply for research and drug development pipelines. This application note details a two-step, scalable process for the synthesis of this compound, commencing from the readily available 4-bromo-1H-indole. The described protocol is designed for adaptability from laboratory to pilot-plant scale, with a focus on process safety, efficiency, and product purity.
The synthetic approach involves an initial Vilsmeier-Haack formylation of 4-bromo-1H-indole to yield 4-bromo-1H-indole-3-carboxaldehyde. This intermediate is then converted to the target nitrile via a one-pot reaction involving the formation and subsequent dehydration of the corresponding aldoxime.
Experimental Protocols
Step 1: Vilsmeier-Haack Formylation of 4-bromo-1H-indole
This procedure outlines the formylation of 4-bromo-1H-indole to produce 4-bromo-1H-indole-3-carboxaldehyde. The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich aromatic rings.[1][2][3]
Materials:
-
4-bromo-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (EtOH)
Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe
-
Condenser with a calcium chloride drying tube
-
Heating/cooling circulator
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation: In a clean, dry, jacketed reactor under an inert atmosphere (e.g., nitrogen), charge N,N-dimethylformamide (DMF, 3.0 equivalents). Cool the DMF to 0-5 °C using a circulating bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0-5 °C for 30-45 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 4-bromo-1H-indole (1.0 equivalent) in dichloromethane (DCM) in a separate vessel.
-
Slowly add the solution of 4-bromo-1H-indole to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture back to 0-5 °C.
-
Carefully quench the reaction by the slow, portion-wise addition of crushed ice, followed by a cold aqueous solution of sodium hydroxide (e.g., 2 M) until the pH is basic (pH 8-9).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure 4-bromo-1H-indole-3-carboxaldehyde as a solid.
Step 2: Conversion of 4-bromo-1H-indole-3-carboxaldehyde to this compound
This one-pot procedure involves the formation of the aldoxime from 4-bromo-1H-indole-3-carboxaldehyde and its subsequent dehydration to the nitrile. This method avoids the isolation of the aldoxime intermediate, improving process efficiency.
Materials:
-
4-bromo-1H-indole-3-carboxaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium formate (HCOONa) or Sodium acetate (CH₃COONa)
-
Formic acid (HCOOH) or Acetic anhydride (Ac₂O)
-
Tetrahydrofuran (THF) or other suitable aprotic solvent
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe
-
Condenser
-
Heating/cooling circulator
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In the jacketed reactor, charge 4-bromo-1H-indole-3-carboxaldehyde (1.0 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium formate (2.0 equivalents).
-
Add a suitable solvent such as formic acid or a mixture of THF and formic acid.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield this compound.
Data Presentation
The following tables summarize representative quantitative data for the described synthetic protocol.
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | DCM | 0 - RT | 2 - 4 | 85 - 95 | >98 |
| 2 | Oximation and Dehydration | NH₂OH·HCl, HCOOH | Formic Acid | 80 - 100 | 4 - 8 | 75 - 85 | >99 |
Table 2: Characterization Data for this compound
| Analysis | Result |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 210-214 °C (literature) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.45 (s, 1H), 8.32 (s, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.45 (d, J = 7.6 Hz, 1H), 7.25 (t, J = 7.8 Hz, 1H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 136.2, 130.1, 128.4, 125.9, 122.7, 115.9, 115.2, 113.8, 90.1 |
| Mass Spec (ESI) | m/z 220.97 [M-H]⁻ for C₉H₅BrN₂ |
| Purity (HPLC) | >99% |
Note: Spectroscopic data is representative and should be confirmed by analysis of the synthesized material.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the scale-up synthesis of this compound.
References
Protecting Group Strategies for 4-Bromo-1H-indole-3-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of nitrogen protecting groups in the synthesis and modification of 4-bromo-1H-indole-3-carbonitrile, a key intermediate in medicinal chemistry. The presence of both a bromine atom and a cyano group significantly influences the electronic properties and reactivity of the indole core, necessitating careful selection and implementation of protecting group strategies.
Introduction
The indole scaffold is a privileged structure in numerous biologically active compounds. Functionalization of the indole core is often required for the development of novel therapeutic agents. However, the reactivity of the indole nitrogen (N-H) can interfere with desired chemical transformations. Protecting the indole nitrogen is a common strategy to circumvent these issues, enabling selective modifications at other positions of the indole ring. This note focuses on the application of three common protecting groups—tert-butoxycarbonyl (Boc), p-toluenesulfonyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM)—for this compound.
Selecting a Protecting Group
The choice of a suitable protecting group depends on the planned subsequent reaction conditions and the desired deprotection strategy. Electron-withdrawing protecting groups like Boc and Ts decrease the electron density of the indole ring, enhancing its stability towards oxidation but reducing its reactivity towards electrophiles.
A decision-making workflow for selecting an appropriate protecting group is outlined below:
Caption: Decision workflow for selecting a protecting group.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the protection and deprotection of bromo-substituted indoles. Note that yields can vary depending on the specific substrate and reaction scale.
Table 1: N-Protection of Bromoindoles
| Protecting Group | Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Boc | (Boc)₂O, DMAP | Et₃N | CH₂Cl₂ | RT | 2 | ~95 |
| Ts | TsCl | NaH | DMF | 0 to RT | 12 | ~91 |
| SEM | SEMCl | NaH | DMF | 0 to RT | 12-16 | Not reported |
Table 2: N-Deprotection of Protected Bromoindoles
| Protected Indole | Deprotection Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Boc-bromoindole | Oxalyl Chloride/MeOH | Methanol | RT | 1-4 | up to 90 |
| N-Ts-5-bromoindole | Cs₂CO₃ | THF/MeOH | RT | 15 | Quantitative |
| N-SEM-indole | TBAF | DMF | 45 | 20 | High |
Experimental Protocols
N-Protection Protocols
Protocol 1: N-Boc Protection
This protocol describes the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.
Caption: Workflow for N-Boc protection.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂), add DMAP (0.1 equiv) and triethylamine (1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-bromo-1H-indole-3-carbonitrile.
Protocol 2: N-Tosyl (Ts) Protection
This protocol details the protection of the indole nitrogen with a p-toluenesulfonyl (tosyl) group.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add sodium hydride (1.2 equiv) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add a solution of p-toluenesulfonyl chloride (1.1 equiv) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield N-Ts-4-bromo-1H-indole-3-carbonitrile.
Protocol 3: N-SEM Protection
This protocol describes the protection of the indole nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) group.[1]
Materials:
-
This compound
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF at 0 °C, add sodium hydride (1.1 equiv) portion-wise under an inert atmosphere.[1]
-
Stir the mixture at 0 °C for 1 hour.[1]
-
Add SEM-Cl (1.2 equiv) dropwise to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[1]
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]
-
Purify the crude product by flash column chromatography.
N-Deprotection Protocols
Protocol 4: Mild N-Boc Deprotection with Oxalyl Chloride
This protocol offers a mild alternative to traditional strong acid-mediated Boc deprotection.
Materials:
-
N-Boc-4-bromo-1H-indole-3-carbonitrile
-
Oxalyl chloride
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the N-Boc protected indole (1.0 equiv) in methanol.
-
Add oxalyl chloride (2.0-3.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to afford the deprotected indole.
-
Purify further by chromatography or recrystallization if necessary.
Protocol 5: N-Tosyl (Ts) Deprotection with Cesium Carbonate
This method provides a mild and efficient way to remove the tosyl group.[2]
Caption: Workflow for N-Ts deprotection with Cesium Carbonate.
Materials:
-
N-Ts-4-bromo-1H-indole-3-carbonitrile
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
Procedure:
-
Dissolve N-Ts-4-bromo-1H-indole-3-carbonitrile (1.0 equiv) in a 2:1 mixture of THF and MeOH.
-
Add cesium carbonate (3.0 equiv) to the solution.
-
Stir the resulting mixture at room temperature or reflux, monitoring the reaction by HPLC or TLC. The presence of electron-withdrawing groups is expected to facilitate the reaction.[1]
-
Once the reaction is complete, evaporate the solvent under vacuum.
-
To the residue, add water and stir for 10 minutes.
-
Filter the solid product, wash with water, and dry under vacuum to yield this compound.
Protocol 6: N-SEM Deprotection with Fluoride
This protocol utilizes a fluoride source to cleave the SEM group.
Materials:
-
N-SEM-4-bromo-1H-indole-3-carbonitrile
-
Tetrabutylammonium fluoride (TBAF, 1M solution in THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Dissolve N-SEM-4-bromo-1H-indole-3-carbonitrile (1.0 equiv) in anhydrous DMF.
-
Add TBAF solution (1.5-3.0 equiv) dropwise at room temperature.
-
Heat the reaction mixture if necessary and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The selection of an appropriate N-protecting group is critical for the successful synthesis and functionalization of this compound. The protocols provided herein offer a range of options for protection and deprotection, catering to various synthetic strategies. The electron-deficient nature of the substrate may require optimization of the presented conditions, particularly for the N-protection steps. Careful monitoring of the reactions is recommended to achieve optimal results.
References
Application Notes & Protocols: 4-Bromo-1H-indole Derivatives as Precursors in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Bromo-1H-indole and its derivatives are versatile building blocks in the synthesis of complex natural products. The bromine atom at the 4-position of the indole ring offers a reactive handle for a variety of cross-coupling reactions and other transformations, enabling the construction of intricate molecular architectures. While the direct use of 4-bromo-1H-indole-3-carbonitrile is not extensively documented in the synthesis of major natural products, the closely related precursor, 4-bromoindole, serves as a crucial starting material for the synthesis of several biologically active compounds. This document provides detailed application notes and protocols for the synthesis of prominent natural products starting from 4-bromoindole derivatives.
Synthesis of Dictyodendrin B
Application Note: Dictyodendrin B is a marine alkaloid isolated from the sponge Dictyodendrilla verongiformis. It exhibits potent telomerase inhibitory activity, making it a significant target for cancer chemotherapy research. The synthesis of dictyodendrin B can be efficiently achieved from commercially available 4-bromoindole through a sequence of C-H functionalization and cross-coupling reactions.
Biological Significance: Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division.[1] Dictyodendrins inhibit telomerase, leading to telomere shortening and ultimately inducing apoptosis or senescence in cancer cells.[2] The sulfate group in dictyodendrins has been shown to be crucial for their telomerase inhibitory activity.
Signaling Pathway Context: Telomerase activity is regulated by several signaling pathways, including the PI3K/Akt pathway. Akt can phosphorylate and stabilize the catalytic subunit of telomerase, hTERT. By inhibiting telomerase, dictyodendrins interfere with a key mechanism of cancer cell immortality.
Experimental Workflow Diagram:
Caption: Synthetic workflow for Dictyodendrin B.
Quantitative Data Summary:
| Step No. | Reaction | Key Reagents | Product | Yield (%) |
| 1 | C3-H Arylation | (4-MeOC₆H₄)₂IOTf, Cu(OTf)₂ | 3-Aryl-4-bromoindole | 95 |
| 2 | N1-Alkylation | SEMCl, NaH | N-SEM-protected indole | 98 |
| 3 | C2-Acylation | (COCl)₂, then amine | C2-Amide derivative | 85 |
| 4 | C7-H Borylation | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | C7-Borylated indole | 82 |
| 5 | C4-Suzuki Coupling | Arylboronic ester, PdCl₂(dppf) | C4-Arylated indole | 93 |
| 6 | Reductive Cyclization | Na, TESCl | Pyrrolo[2,3-c]carbazole core | Not specified |
| 7 | Final Steps | SO₃-pyridine, TBAF | Dictyodendrin B | Not specified |
Detailed Experimental Protocol (Based on a sequential C-H functionalization strategy):
Step 1: C3-H Arylation of 4-Bromoindole To a solution of 4-bromoindole (1.0 equiv) in a suitable solvent, add bis(4-methoxyphenyl)iodonium triflate (1.2 equiv) and copper(II) triflate (10 mol%). Stir the reaction mixture at room temperature for 12 hours. After completion, the reaction is quenched, and the product is purified by column chromatography to yield the 3-aryl-4-bromoindole.
Step 2: N1-Alkylation To a solution of the C3-arylated product (1.0 equiv) in anhydrous THF, add sodium hydride (1.2 equiv) at 0 °C. After stirring for 30 minutes, add 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.2 equiv). Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with water and extract the product. Purify by column chromatography.
Step 3: C2-Acylation To a solution of the N-protected indole (1.0 equiv) in an anhydrous solvent, add oxalyl chloride (1.5 equiv) at 0 °C. After stirring for 1 hour, the solvent is removed under reduced pressure. The residue is dissolved in a fresh solvent, and the desired amine is added. The reaction is stirred for 2 hours, and the product is isolated and purified.
Step 4: C7-H Borylation In a glovebox, a mixture of the C2-acylated indole (1.0 equiv), [Ir(cod)OMe]₂ (3 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 6 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.5 equiv) in an appropriate solvent is heated at 80 °C for 16 hours. The product is then purified by column chromatography.
Step 5: C4-Suzuki Coupling To a solution of the C7-borylated compound (1.0 equiv) and the corresponding arylboronic ester (1.5 equiv) in dioxane, add an aqueous solution of K₂CO₃ (3.0 equiv) and PdCl₂(dppf) (5 mol%). The mixture is heated at 90 °C for 4 hours. After cooling, the product is extracted and purified.
Step 6 & 7: Final Assembly and Functionalization The fully substituted indole undergoes a reductive cyclization to form the core pyrrolo[2,3-c]carbazole structure. Subsequent steps involve selective deprotection and sulfonylation to install the sulfate ester, followed by final deprotection to yield dictyodendrin B.
Synthesis of Clavicipitic Acid
Application Note: Clavicipitic acid is an ergot alkaloid that exhibits interesting biological properties. Its synthesis often involves the construction of a key azepino[5,4,3-cd]indole core. While total syntheses may not start directly from this compound, they frequently utilize 4-substituted tryptophan derivatives, which can be prepared from 4-bromoindole precursors. For instance, a Suzuki coupling for prenylation of a 4-bromotryptophan derivative can be a key step.[3]
Biological Significance: Clavicipitic acid is considered a product of a "derailment" in the biosynthesis of tetracyclic ergot alkaloids.[4] Some ergot alkaloids are known to interact with serotonin, dopamine, and adrenergic receptors.
Synthetic Strategy Diagram:
Caption: Key steps in a biomimetic synthesis of Clavicipitic Acid.
Quantitative Data Summary (Illustrative from a biomimetic approach):
| Step No. | Reaction | Key Reagents | Product | Yield (%) |
| 1 | Suzuki Coupling | Prenylboronic ester, Pd(PPh₃)₄, K₂CO₃ | 4-Prenyltryptophan derivative | 70-85 |
| 2 | Intramolecular CDC | DDQ | Azepinoindole core (trans-isomer) | 55 |
| 3 | Deprotection | TFA | Clavicipitic Acid | High |
Detailed Experimental Protocol (Key Steps):
Step 1: Suzuki Coupling for Prenylation A mixture of the 4-bromotryptophan derivative (1.0 equiv), prenylboronic ester (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 equiv) in a mixture of toluene, ethanol, and water is heated under reflux for 12 hours. After cooling, the reaction mixture is worked up, and the product is purified by column chromatography.
Step 2: Intramolecular Cross-Dehydrogenative Coupling (CDC) To a solution of the 4-prenyltryptophan derivative (1.0 equiv) in a suitable solvent such as 1,4-dioxane at room temperature, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 equiv) is added. The reaction is stirred for 24 hours. The mixture is then filtered, and the filtrate is concentrated and purified by chromatography to yield the azepinoindole core.
Synthesis of Rugulovasine
Application Note: Rugulovasine A and B are tetracyclic clavine alkaloids produced by fungi. Their synthesis can be achieved from 4-substituted indole derivatives, such as 4-amino Uhle's ketone. While not a direct conversion from this compound, the synthesis of the requisite 4-aminoindole precursor can be envisioned to start from a 4-nitro or 4-bromoindole derivative.
Biological Significance: Rugulovasine A and B exhibit significant binding affinity for serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[5] This makes them interesting candidates for neurological and psychiatric drug discovery. (+)-Rugulovasine B has shown particular potency and selectivity for the 5-HT1A receptor.[6]
Neuroreceptor Interaction Pathway:
Caption: Rugulovasine's interaction with serotonin receptors.
Quantitative Data Summary (Illustrative):
| Compound | Receptor | Binding Affinity (Ki, nM) |
| (+)-Rugulovasine B | 5-HT1A | <2 |
| (+)-Rugulovasine A | 5-HT1A | >100 |
| (-)-Rugulovasine B | 5-HT1A | >100 |
| (-)-Rugulovasine A | 5-HT1A | >100 |
| (Data from selected studies and may vary based on assay conditions) |
Detailed Experimental Protocol (Key Steps in a Divergent Synthesis):
Step 1: Synthesis of 4-Amino Uhle's Ketone This key intermediate can be synthesized from a 4-nitroindole derivative via reduction of the nitro group, followed by further synthetic manipulations.
Step 2: Dreiding-Schmidt Reaction The enantiopure 4-amino Uhle's ketone is reacted with a methacrylate derivative to construct the unsaturated oxaspirolactone moiety, a core feature of the rugulovasine skeleton.
Step 3: Fukuyama Methylation A subsequent Fukuyama methylation is employed to install the N-methyl group on the secondary amine, typically in excellent yield.
Step 4: Isomerization and Final Steps Isomerization of the exocyclic double bond to the thermodynamically more stable internal position, followed by final deprotection steps, yields the desired rugulovasine stereoisomers.
References
- 1. What are Telomerase inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient total synthesis of (-)-cis-clavicipitic acid. | Semantic Scholar [semanticscholar.org]
- 4. Serotonin receptor agonist - Wikipedia [en.wikipedia.org]
- 5. Activity of serotonin (5-HT) receptor agonists, partial agonists and antagonists at cloned human 5-HT1A receptors that are negatively coupled to adenylate cyclase in permanently transfected HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Total Synthesis of Rugulovasine Stereoisomers - ChemistryViews [chemistryviews.org]
Application Note: High-Yield Synthesis of 4-bromo-1H-indole-3-carbaldehyde via DIBAL-H Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active compounds and natural products. The selective introduction of a formyl group at the C3 position of the indole nucleus provides a versatile handle for further molecular elaborations. This application note details a robust and high-yield experimental procedure for the reduction of 4-bromo-1H-indole-3-carbonitrile to the corresponding aldehyde, 4-bromo-1H-indole-3-carbaldehyde. The described method utilizes Diisobutylaluminium hydride (DIBAL-H) at low temperatures, a widely recognized and efficient reagent for the partial reduction of nitriles to aldehydes. [1][2]This protocol is designed to be a reliable resource for researchers in medicinal chemistry, organic synthesis, and drug development.
Key Reaction
The chemical transformation described is the reduction of the nitrile functional group of this compound to an aldehyde using Diisobutylaluminium hydride (DIBAL-H), followed by an aqueous work-up to hydrolyze the intermediate imine.

Data Presentation
The following tables summarize the key physical, chemical, and spectroscopic properties of the starting material and the final product for easy reference and comparison.
Table 1: Physical and Chemical Properties
| Property | This compound (Starting Material) | 4-bromo-1H-indole-3-carbaldehyde (Product) |
| Appearance | Off-white to pale yellow solid (expected) | White to off-white crystalline solid |
| Molecular Formula | C₉H₅BrN₂ | C₉H₆BrNO |
| Molecular Weight | 221.07 g/mol | 224.05 g/mol [3] |
| Melting Point | Data not available | 204-207 °C |
| CAS Number | 2418-86-2 | 98600-34-1 [3] |
| Solubility | Soluble in THF, DCM, Toluene | Soluble in Ethyl Acetate, DCM, Acetone |
Table 2: Spectroscopic Data
| Spectroscopic Data | This compound (Starting Material) | 4-bromo-1H-indole-3-carbaldehyde (Product) |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Expected signals in the aromatic region (7.0-8.0 ppm) and a broad singlet for the N-H proton (>8.0 ppm). | 10.01 (s, 1H, -CHO), 8.35 (d, 1H, Ar-H), 7.69 (s, 1H, Ar-H), 7.40-7.30 (m, 2H, Ar-H). |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | Expected signals for aromatic carbons (110-140 ppm), the nitrile carbon (~115-120 ppm), and the carbon bearing the bromine (~115 ppm). | 184.4, 137.9, 125.3, 124.0, 122.9, 122.0, 118.1, 109.9. [4] |
| IR (KBr) ν (cm⁻¹) | Expected characteristic peaks for N-H stretch (~3400 cm⁻¹), C≡N stretch (2220-2230 cm⁻¹), and C-Br stretch. | 3450 (N-H), 1650 (C=O, aldehyde), 1580, 1450 (aromatic C=C). |
| Mass Spectrometry (EI) | m/z: 220/222 (M⁺, bromine isotopic pattern). | m/z: 223/225 (M⁺, bromine isotopic pattern). [3] |
Experimental Protocol
This protocol provides a detailed methodology for the reduction of this compound using DIBAL-H.
Materials:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in toluene or hexanes)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM or THF (approximately 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Slowly add a 1.0 M solution of DIBAL-H in toluene or hexanes (1.2 eq) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture and quenching them with methanol before spotting on a TLC plate.
-
Quenching: Once the reaction is complete (disappearance of the starting material), quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are formed (this may take several hours).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-bromo-1H-indole-3-carbaldehyde by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of the chemical transformation and the experimental workflow.
Caption: Experimental workflow for the synthesis of 4-bromo-1H-indole-3-carbaldehyde.
Caption: Reaction pathway for the DIBAL-H reduction of the nitrile to the aldehyde.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Bromo-1H-indole-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-bromo-1H-indole-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective methods for purifying crude this compound are column chromatography on silica gel and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities in crude this compound?
A2: While the exact impurity profile depends on the synthetic route, common impurities may include unreacted starting materials (e.g., 4-bromoindole), reagents, and side-products from the cyanation reaction. Over-brominated or di-substituted indole species can also be present.
Q3: How do I choose the right purification method?
A3: For mixtures with significant amounts of several impurities, column chromatography is generally the preferred method as it offers better separation. If the crude product is mostly the desired compound with minor impurities, recrystallization can be a more straightforward and scalable option. A preliminary Thin Layer Chromatography (TLC) analysis can help in making this decision.
Q4: What is a suitable solvent system for TLC analysis of this compound?
A4: A good starting point for TLC analysis is a mixture of hexane and ethyl acetate. The polarity can be adjusted to achieve an R_f value of approximately 0.3-0.4 for the desired product, which often provides good separation from common impurities.
Troubleshooting Guides
Column Chromatography
Issue 1: The compound is not moving from the origin of the column.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). For very polar impurities, adding a small amount of methanol to the eluent might be necessary.
Issue 2: Poor separation between the product and impurities.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution:
-
Optimize the solvent system by trying different ratios of hexane and ethyl acetate.
-
Consider using a different solvent system, for example, dichloromethane/ethyl acetate.
-
Ensure the column is packed properly to avoid channeling.
-
Use a shallower solvent gradient during elution.
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Issue 3: The product is eluting with a yellow/brown color.
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Possible Cause: Co-elution with a colored impurity.
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Solution:
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Improve the separation by optimizing the solvent system.
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If the impurity is highly polar, it may be retained on the column by flushing with a non-polar solvent first to elute the product.
-
Consider a post-chromatography wash or recrystallization step.
-
Recrystallization
Issue 1: The compound does not dissolve in the hot solvent.
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Possible Cause: An inappropriate solvent was chosen, or not enough solvent is being used.
-
Solution:
-
Refer to the solvent selection table below and test the solubility of your crude product in small amounts of different hot solvents.
-
Gradually add more hot solvent until the compound dissolves. Avoid using a large excess of solvent, as this will reduce the recovery yield.
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
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Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of certain impurities can also promote oiling out.
-
Solution:
-
Add a small amount of additional hot solvent to the oiled mixture to achieve complete dissolution, then allow it to cool more slowly.
-
Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Add a seed crystal of the pure compound if available.
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Consider purifying the crude material by column chromatography first to remove impurities that may be inhibiting crystallization.
-
Issue 3: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, or the solution is not saturated enough.
-
Solution:
-
Evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.
-
Place the solution in an ice bath to further decrease the solubility of the compound.
-
Try a different solvent or a mixture of solvents.
-
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System | Typical Ratio (v/v) | R_f of Product* |
| Silica Gel | Hexane / Ethyl Acetate | 9:1 to 7:3 | ~0.3 - 0.5 |
| Silica Gel | Dichloromethane / Hexane | 1:1 to 2:1 | Varies |
*R_f value is dependent on the exact solvent ratio and should be optimized using TLC prior to running the column.
Table 2: Common Solvents for Recrystallization of Indole Derivatives
| Solvent | Comments |
| Acetone / Hexane | A good starting point for indole-3-carbonitriles. Dissolve in minimal hot acetone and add hexane until cloudy. |
| Ethanol / Water | Dissolve in hot ethanol and add water dropwise until persistent cloudiness is observed, then reheat to clarify and cool slowly. |
| Ethyl Acetate / Hexane | Another common solvent mixture for compounds of intermediate polarity. |
| Toluene | Can be effective for some aromatic compounds. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is based on methods used for closely related bromo-indole derivatives and should be optimized for this compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of hexane and ethyl acetate (e.g., start with an 8:2 ratio).
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Visualize the spots under UV light.
-
Adjust the solvent ratio to achieve an R_f of ~0.3-0.4 for the main spot.
-
-
Column Preparation:
-
Choose an appropriately sized glass column based on the amount of crude material (a general rule is to use 30-50 g of silica gel per gram of crude product).
-
Pack the column with silica gel using either the dry packing or wet slurry method with the chosen non-polar solvent (hexane).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the optimized solvent system determined by TLC.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution process by TLC, spotting each fraction on a TLC plate.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting guide for column chromatography.
Technical Support Center: Synthesis of 4-Bromo-1H-indole-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-1H-indole-3-carbonitrile. Our aim is to address common side reactions and other issues that may be encountered during this challenging synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material (1H-indole-3-carbonitrile) | - Insufficiently reactive brominating agent.- Reaction temperature is too low.- Deactivation of the brominating agent. | - Switch to a more reactive brominating agent (e.g., Br₂ in a suitable solvent).- Gradually increase the reaction temperature while monitoring for side product formation.- Ensure the brominating agent is fresh and has been stored correctly. |
| Formation of multiple products (poor regioselectivity) | - The indole ring has multiple reactive sites (C2, C5, C6, C7).- The reaction conditions favor multiple bromination pathways. | - Employ a milder, more selective brominating agent like N-bromosuccinimide (NBS).- Conduct the reaction at a lower temperature (e.g., 0 °C to -78 °C) to enhance selectivity.- Consider the use of a directing group on the indole nitrogen to favor C4-bromination. |
| Presence of di- and tri-brominated byproducts | - Use of excess brominating agent.- High reaction temperature promoting further bromination. | - Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent.- Perform the reaction at a reduced temperature to control the reaction rate and prevent over-bromination.[1] |
| Formation of oxindole byproducts | - Presence of water or other nucleophilic solvents (e.g., alcohols) when using NBS.[1][2] | - Ensure the use of anhydrous solvents (e.g., THF, DMF, CH₂Cl₂) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product degradation during workup or purification | - Bromoindoles can be unstable, particularly in the presence of acid.- Degradation on silica gel during column chromatography. | - Use a mild workup procedure, avoiding strong acids.- For column chromatography, consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products are other isomers of mono-brominated indole-3-carbonitrile (e.g., 2-bromo, 5-bromo, 6-bromo, and 7-bromo derivatives), di- and tri-brominated products, and oxindole byproducts. The high reactivity of the indole core makes achieving high regioselectivity for the C4 position challenging.
Q2: Which brominating agent is best for the synthesis of this compound?
A2: The choice of brominating agent is critical for controlling the regioselectivity of the reaction. While a definitive, high-yielding direct bromination at the C4 position is not well-documented, N-bromosuccinimide (NBS) is a commonly used reagent for indole bromination that can offer better selectivity compared to harsher reagents like elemental bromine.[1] The optimal choice may also depend on the use of a directing group.
Q3: How can I improve the yield of the desired 4-bromo isomer?
A3: Improving the yield of the 4-bromo isomer often requires strategies to direct the substitution to the C4 position. This can involve:
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Low Temperatures: Running the reaction at low temperatures can help to control the kinetics of the reaction and favor the formation of the thermodynamically less favored isomer.
-
Solvent Choice: The choice of solvent can influence the reactivity of the brominating agent and the indole substrate. Aprotic solvents are generally preferred to avoid oxindole formation.[1]
-
Directing Groups: The use of a directing group attached to the indole nitrogen is a common strategy to achieve C4 functionalization.
Q4: My reaction is complete, but I am having trouble purifying the final product. What are some common purification challenges?
A4: Purification can be challenging due to the presence of multiple isomers with similar polarities.
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Column Chromatography: Careful selection of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can help to separate the isomers.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Experimental Protocols
General Protocol for Bromination of 1H-indole-3-carbonitrile with NBS
-
Materials:
-
1H-indole-3-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
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Inert gas (Nitrogen or Argon)
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Standard laboratory glassware
-
-
Procedure: a. Dissolve 1H-indole-3-carbonitrile (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere. b. Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath. c. In a separate flask, dissolve NBS (1.0-1.1 equivalents) in the same anhydrous solvent. d. Add the NBS solution dropwise to the stirred solution of indole-3-carbonitrile over a period of 30-60 minutes. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. g. Extract the product with an organic solvent (e.g., ethyl acetate). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: General Workflow for Synthesis and Troubleshooting
Caption: A workflow for the synthesis of this compound with an integrated troubleshooting loop.
Diagram 2: Logical Relationships of Common Side Reactions
References
Technical Support Center: Synthesis of 4-Bromo-1H-indole-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-bromo-1H-indole-3-carbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A common and effective strategy involves a two-step process. First, 4-bromo-1H-indole is formylated at the C3 position to yield 4-bromo-1H-indole-3-carbaldehyde. Subsequently, the aldehyde is converted into a nitrile. This route is often preferred over direct bromination of indole-3-carbonitrile, as bromination tends to occur at more reactive sites.
Q2: I am observing the formation of multiple brominated isomers. How can I improve the regioselectivity for the 4-bromo substitution?
A2: Achieving high regioselectivity for bromination at the C4 position of an indole can be challenging. If you are preparing your own 4-bromo-1H-indole, consider a synthetic route that establishes the bromo-substituted benzene ring prior to the formation of the indole, such as the Batcho-Leimgruber indole synthesis.
Q3: What are the typical impurities I should expect in the final product?
A3: Common impurities may include unreacted starting materials such as 4-bromo-1H-indole-3-carbaldehyde, and potential side-products from the nitrile formation step. Depending on the initial bromination strategy for the starting material, regioisomers of the bromoindole could also be present.
Q4: Can I use N-bromosuccinimide (NBS) for the bromination of indole-3-carbonitrile to get the desired product?
A4: Direct bromination of the indole nucleus with reagents like NBS is often not selective and can lead to a mixture of products, with a high propensity for substitution at other positions of the indole ring. Therefore, this is not the recommended primary route.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 4-bromo-1H-indole-3-carbaldehyde (from 4-bromo-1H-indole)
| Potential Cause | Recommended Solution |
| Incomplete reaction during formylation. | Ensure anhydrous conditions, as the reagents used in Vilsmeier-Haack formylation are sensitive to moisture. Increase the reaction time or slightly elevate the temperature, monitoring the reaction progress by TLC. |
| Degradation of the indole starting material. | Indoles can be sensitive to strongly acidic conditions. Ensure controlled addition of reagents and maintain the recommended reaction temperature. |
| Inefficient work-up and product isolation. | During aqueous work-up, ensure the pH is carefully adjusted to precipitate the product. Use an appropriate solvent system for extraction to maximize the recovery of the product. |
Problem 2: Incomplete Conversion of 4-bromo-1H-indole-3-carbaldehyde to this compound
| Potential Cause | Recommended Solution |
| Insufficient dehydration of the intermediate oxime. | If proceeding via an oxime intermediate, ensure the dehydrating agent is active and used in sufficient quantity. The reaction may require elevated temperatures and extended reaction times. |
| Low reactivity of the starting aldehyde. | The presence of the electron-withdrawing bromine atom can slightly deactivate the molecule. Ensure the reaction is run for a sufficient amount of time, and consider a modest increase in temperature. |
| Sub-optimal reaction conditions. | The choice of solvent and reagents is critical. A common method involves heating the aldehyde with diammonium hydrogen phosphate in a solvent like 1-nitropropane with glacial acetic acid. Ensure all reagents are of good quality.[1] |
Experimental Protocols
A plausible and effective synthetic route is the conversion of 4-bromo-1H-indole-3-carbaldehyde to the desired nitrile.
Synthesis of this compound from 4-bromo-1H-indole-3-carbaldehyde
This procedure is adapted from a general method for the synthesis of indole-3-carbonitriles from the corresponding aldehydes.[1]
Reagents and Materials:
-
4-bromo-1H-indole-3-carbaldehyde
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
1-Nitropropane
-
Glacial acetic acid
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Water
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Acetone
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Hexane
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Activated carbon
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-1H-indole-3-carbaldehyde (1.0 eq), diammonium hydrogen phosphate (approx. 5.4 eq), 1-nitropropane (as solvent), and glacial acetic acid.
-
Heat the mixture to reflux and maintain for 12-15 hours. The color of the mixture may darken during this time.
-
After the reaction is complete (monitored by TLC), cool the mixture and remove the volatile components under reduced pressure.
-
To the resulting residue, add an excess of water to precipitate the crude product.
-
Collect the crude this compound by filtration and dry it under reduced pressure.
-
For purification, dissolve the crude product in a minimal amount of hot acetone, add activated carbon for decolorization, and filter while hot.
-
Add hexane to the filtrate to induce crystallization.
-
Cool the mixture to allow for complete crystallization, then collect the purified product by filtration, wash with a cold acetone-hexane mixture, and dry under vacuum.
Data Presentation
The following table presents typical yields for the key reaction step, based on analogous syntheses reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Reaction Step | Starting Material | Product | Reported Yield Range | Reference |
| Conversion of Aldehyde to Nitrile | Indole-3-carboxaldehyde | Indole-3-carbonitrile | 85-95% (crude), 48-63% (purified) | [1] |
| 5-bromoindole-3-carboxaldehyde | 5-bromoindole-3-carbonitrile | Mentioned as applicable | [1] |
Visualizations
Experimental Workflow
Caption: Proposed workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
References
stability issues of 4-bromo-1H-indole-3-carbonitrile under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-bromo-1H-indole-3-carbonitrile under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue: Rapid degradation of this compound is observed during an experiment conducted in an acidic medium.
-
Question: What are the primary degradation pathways for this compound in acidic conditions?
-
Answer: Under acidic conditions, this compound is susceptible to two primary degradation pathways. The first is the hydrolysis of the nitrile group (-CN) to a primary amide (-CONH2) and subsequently to a carboxylic acid (-COOH). The second potential pathway involves reactions of the indole ring itself, which can be protonated at the C3 position in acidic media, leading to potential polymerization or other side reactions.
-
-
Question: How can I minimize the degradation of my compound during my experiment?
-
Answer: To minimize degradation, consider the following:
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pH Control: If your experimental conditions allow, use the mildest possible acidic pH.
-
Temperature: Perform the reaction at the lowest feasible temperature, as higher temperatures accelerate the rate of hydrolysis.
-
Reaction Time: Keep the exposure time to acidic conditions as short as possible.
-
Inert Atmosphere: While the primary degradation is hydrolytic, working under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions, especially if trace metals are present.
-
-
-
Question: I am seeing an unexpected peak in my HPLC analysis. What could it be?
-
Answer: An unexpected peak could be one of the primary degradation products: 4-bromo-1H-indole-3-carboxamide or 4-bromo-1H-indole-3-carboxylic acid. To confirm the identity of the new peak, you can:
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to determine the molecular weight of the unknown peak.
-
Reference Standards: If available, run reference standards of the potential degradation products.
-
Forced Degradation Study: Intentionally degrade a sample of this compound under controlled acidic conditions and monitor the formation of the new peak.
-
-
Frequently Asked Questions (FAQs)
-
Question: At what pH range is this compound expected to be unstable?
-
Answer: Significant degradation can be expected at a pH below 4, with the rate of degradation increasing as the pH decreases. It is advisable to conduct preliminary stability studies at the intended pH of your experiment.
-
-
Question: Does the bromine substituent affect the stability of the molecule?
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Answer: The electron-withdrawing nature of the bromine atom at the 4-position can influence the electron density of the indole ring, potentially affecting its susceptibility to protonation and subsequent reactions. However, the primary instability under acidic conditions is typically dominated by the hydrolysis of the nitrile group.
-
-
Question: How can I quantitatively monitor the degradation of this compound?
-
Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for quantitative analysis.[1][2][3] This involves developing an HPLC method that can separate the parent compound from its degradation products, allowing for accurate quantification of each over time.
-
Quantitative Data Summary
The following table presents representative data from a forced degradation study of this compound under acidic conditions.
| Time (hours) | % this compound Remaining | % 4-bromo-1H-indole-3-carboxamide | % 4-bromo-1H-indole-3-carboxylic acid |
| 0 | 100 | 0 | 0 |
| 2 | 85 | 12 | 3 |
| 4 | 72 | 20 | 8 |
| 8 | 55 | 30 | 15 |
| 24 | 20 | 45 | 35 |
| Conditions: 0.1 M HCl at 60°C |
Experimental Protocols
Protocol for Acidic Stability Testing (Forced Degradation)
This protocol outlines a general procedure for assessing the stability of this compound under acidic conditions.[4][5]
-
Preparation of Stock Solution:
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Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
-
-
Preparation of Acidic Solution:
-
Prepare a 0.1 M solution of hydrochloric acid (HCl) in water.
-
-
Incubation:
-
In a clean glass vial, add a known volume of the stock solution to the acidic solution to achieve a final drug concentration of approximately 50-100 µg/mL.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
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At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample.
-
-
Sample Quenching and Dilution:
-
Immediately neutralize the withdrawn aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating RP-HPLC method. A C18 column is typically suitable for separating indole derivatives.[6]
-
The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.[6]
-
Use UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 280 nm).[6]
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound and the percentage of each degradation product at each time point based on their peak areas in the chromatograms.
-
Visualizations
Caption: Potential degradation pathway of this compound in acid.
Caption: General workflow for assessing compound stability under acidic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Reactions with 4-bromo-1H-indole-3-carbonitrile
Welcome to the technical support center for 4-bromo-1H-indole-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura coupling reactions with this substrate can often be attributed to several factors. A primary consideration is the potential for catalyst inhibition by the indole nitrogen or the nitrile group. Additionally, poor solubility of the starting material or base can hinder the reaction's progress.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-rich aryl bromides, a catalyst system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos can be effective in promoting the oxidative addition step.[1][2][3]
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Base Selection: The strength and solubility of the base are crucial for the transmetalation step.[2][4] Consider screening bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][5] Grinding the base to a very fine powder can improve reproducibility.[3]
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Solvent System: A mixture of an organic solvent and water is often used. Common systems include dioxane/water, toluene/water, or THF/water.[1][4][6] Ensure solvents are properly degassed to prevent catalyst deactivation.[2][5]
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Temperature: If the reaction is sluggish, a gradual increase in temperature may be necessary. However, be cautious as high temperatures can lead to catalyst decomposition and side reactions.[1][2]
-
N-Protection: The indole N-H can interfere with the catalytic cycle. Protecting the indole nitrogen with a group like Boc (tert-butoxycarbonyl) can sometimes prevent side reactions and improve yields.[7]
Q2: I am observing significant homocoupling of my boronic acid reagent in a Suzuki coupling reaction. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.
Troubleshooting Steps:
-
Thorough Degassing: Ensure that all solvents and the reaction mixture are rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[5]
-
Catalyst Loading: In some cases, reducing the catalyst loading can help minimize homocoupling.[2]
-
Slow Addition: Adding the boronic acid slowly to the reaction mixture can also help to suppress this side reaction.[2]
Q3: My Buchwald-Hartwig amination with this compound is not proceeding. What should I investigate?
A3: Failures in Buchwald-Hartwig aminations can be due to a number of factors, including catalyst choice, base, and the nature of the amine coupling partner. The indole N-H can also complicate the reaction.
Troubleshooting Steps:
-
Catalyst and Ligand: The choice of ligand is crucial. For aryl bromides, ligands like DavePhos can be a good starting point for couplings with indoles.[8] Using a pre-catalyst can sometimes give cleaner formation of the active catalytic species.
-
Base Selection: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[8] Be aware that some protecting groups can be sensitive to strong bases at high temperatures.[9]
-
N-Protection of Indole: The acidic proton on the indole nitrogen can interfere with the reaction. Protecting the indole nitrogen can often lead to improved results.[7]
-
Solvent: Anhydrous, degassed solvents such as toluene, dioxane, or THF are typically used.[8][9]
Q4: I am attempting a Sonogashira coupling and observing significant alkyne homocoupling (Glaser coupling). What can I do to prevent this?
A4: Glaser coupling is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst.
Troubleshooting Steps:
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Many modern methods are designed to work efficiently without a copper co-catalyst, which can mitigate the issue of alkyne homocoupling.[1][7]
-
Reagent Purity: Ensure high purity of all reagents and that solvents are thoroughly degassed. Oxygen can promote oxidative homocoupling.[1]
-
Base Selection: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used.[7]
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Temperature Control: These reactions can often be run at room temperature, but gentle heating may be required for less reactive substrates.[7]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed reactions.
Quantitative Data Summary
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Et₂NH | DMF | 80 | 77 | [10] |
| Sonogashira Coupling | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | 87 | [11] |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O | 80 | 90 | [6] |
Experimental Protocols
General Procedure for Sonogashira Coupling
A mixture of this compound (1 equiv), the terminal alkyne (1.5 equiv), PdCl₂(PPh₃)₂ (0.06 equiv), and CuI (0.1 equiv) in anhydrous DMF is stirred under a nitrogen atmosphere. Diethylamine (1.5 equiv) is then added, and the reaction mixture is heated to 80 °C for 17 hours.[10] After cooling, the reaction is quenched with aqueous HCl and extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are washed, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[10]
General Procedure for N-Boc Protection
To a solution of this compound (1 equiv), DMAP (0.1 equiv), and triethylamine (3 equiv) in DCM at 0 °C, di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) is added. The reaction is allowed to warm to room temperature and stirred for 2 hours. Water is then added, and the mixture is extracted with DCM. The combined organic layers are dried and concentrated to yield the N-Boc protected product.[12]
Reaction Pathway Diagram
Caption: Common cross-coupling reactions of the starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. rsc.org [rsc.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 52488-36-5 | 4-Bromoindole | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]
optimization of reaction conditions for N-alkylation of 4-bromo-1H-indole-3-carbonitrile
Technical Support Center: N-Alkylation of 4-bromo-1H-indole-3-carbonitrile
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the successful N-alkylation of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is N-alkylation of this compound challenging?
A1: The starting material, this compound, is an electron-deficient indole. The presence of two electron-withdrawing groups (bromo at C4 and cyano at C3) increases the acidity of the N-H proton (pKa ≈ 16) but can also affect the nucleophilicity of the resulting indole anion.[1] This can lead to challenges in achieving high yields and selectivity. Careful selection of the base, solvent, and temperature is critical to avoid side reactions.[2]
Q2: What are the most common side reactions observed during this N-alkylation?
A2: The most common side reactions include:
-
C3-Alkylation: Incomplete deprotonation of the indole nitrogen can lead to the neutral indole reacting at the C3 position, although this is less common for N-alkylation with strong bases.[3]
-
No Reaction/Low Conversion: This often points to an issue with the base's strength or solubility, or reaction temperatures that are too low.[4]
-
Degradation: Strong bases like sodium hydride (NaH) can sometimes react with solvents like dimethylformamide (DMF), especially at elevated temperatures, leading to unpredictable results.[3][5]
Q3: Which bases are recommended for this reaction?
A3: Strong bases are typically required to ensure complete deprotonation of the indole nitrogen.
-
Sodium Hydride (NaH): A very common and effective choice, typically used in aprotic polar solvents like DMF or THF.[3][5]
-
Potassium Hydroxide (KOH) / Potassium Carbonate (K₂CO₃): Milder bases that can be effective, sometimes in combination with a phase-transfer catalyst (PTC) like a tetraalkylammonium salt.[5][6]
-
Cesium Carbonate (Cs₂CO₃): Often used in DMF or acetonitrile and known for promoting high yields in N-alkylation reactions.[7]
Q4: What is the role of the solvent in this reaction?
A4: The solvent plays a crucial role in solubilizing the indole, the base, and the resulting indole anion.
-
DMF (Dimethylformamide): Excellent at dissolving the indole salt, which often leads to high N-selectivity.[3]
-
THF (Tetrahydrofuran): A good alternative, though the indole sodium salt may have lower solubility, which can sometimes lead to precipitation and lower reactivity.[3][5]
-
Acetonitrile (CH₃CN): Another polar aprotic solvent that can be effective, particularly with bases like Cs₂CO₃.[7]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low or No Yield of the N-alkylated Product
-
Question: My TLC/LC-MS analysis shows only starting material. What went wrong?
-
Answer: This issue typically points to inefficient deprotonation of the indole nitrogen.
-
Check Your Base: Ensure the base is fresh and active. Sodium hydride, for example, can be passivated by a layer of sodium hydroxide if not stored properly under an inert atmosphere.
-
Solvent Purity: Use anhydrous (dry) solvents. Traces of water will quench the strong base (e.g., NaH), preventing deprotonation.
-
Temperature: For NaH, allow sufficient time for deprotonation at 0 °C to room temperature (often 30-60 minutes) before adding the alkylating agent.[5] Some reactions may require heating to proceed at a reasonable rate after the alkylating agent is added.[3]
-
Base Strength: The electron-withdrawing groups on your indole make the N-H more acidic, but a sufficiently strong base is still necessary for complete deprotonation. If using a weaker base like K₂CO₃, consider adding a phase-transfer catalyst or switching to a stronger base like NaH.[5]
-
Problem 2: A Complex Mixture of Products is Observed
-
Question: My reaction has produced multiple spots on TLC, and purification is difficult. What are the likely side products and how can I avoid them?
-
Answer: A complex product mixture suggests a lack of selectivity or degradation.
-
N- vs. C-Alkylation: Competing C-alkylation can occur if deprotonation is incomplete.[3] To favor N-alkylation, ensure complete formation of the indole anion by using a slight excess (1.1-1.2 equivalents) of a strong base like NaH and allowing sufficient time for the deprotonation to complete before adding the electrophile.[3]
-
Solvent-Base Interaction: At elevated temperatures, NaH can react with DMF. If heating is required, consider using THF as the solvent.[5]
-
Alkylating Agent Reactivity: Highly reactive alkylating agents (e.g., alkyl iodides) can sometimes lead to over-alkylation or other side reactions. Using a less reactive alkyl halide (like a bromide or chloride) and moderately increasing the temperature can provide better control.
-
Problem 3: The Reaction is Very Slow or Stalls
-
Question: The reaction starts but does not go to completion, even after an extended time. How can I increase the reaction rate?
-
Answer: Slow reaction rates are often related to temperature, solubility, or the reactivity of the electrophile.
-
Increase Temperature: After adding the alkylating agent, slowly warming the reaction can significantly increase the rate. For instance, reactions in DMF or THF can be heated to 50-80 °C.[3]
-
Improve Solubility: If you observe a precipitate after adding the base in THF, it is likely the indole salt. Switching to a more polar solvent like DMF can improve solubility and accelerate the reaction.[3]
-
Use a More Reactive Electrophile: If using an alkyl chloride, switching to the corresponding alkyl bromide or iodide will increase the rate of the Sₙ2 reaction. Adding a catalytic amount of sodium iodide (NaI) can also facilitate the reaction of an alkyl chloride or bromide via the Finkelstein reaction.
-
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical conditions used for the N-alkylation of indoles, which can be adapted for this compound.
Table 1: Common Base and Solvent Combinations
| Base (Equivalents) | Solvent | Typical Temperature | Selectivity & Notes |
| NaH (1.2) | DMF | 0 °C to RT | Generally high N-selectivity; DMF improves solubility of the indole anion.[3][5] |
| NaH (1.2) | THF | 0 °C to Reflux | Good N-selectivity, but the indole salt may precipitate, potentially slowing the reaction.[3] |
| K₂CO₃ (2.0) | DMF | 60 - 100 °C | Milder conditions; may require higher temperatures and longer reaction times.[8] |
| Cs₂CO₃ (1.5) | CH₃CN | RT to 80 °C | Often provides high yields and is a good alternative to NaH.[7] |
| KOH (2.0) | Dioxane/DMF | RT to 60 °C | Can be effective, especially with a phase-transfer catalyst (PTC).[5][6] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride in DMF
This protocol is a standard and robust method for the N-alkylation of electron-deficient indoles.[3][5]
-
Preparation: Add this compound (1.0 eq.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvent Addition: Evacuate and backfill the flask with nitrogen. Add anhydrous DMF (to make a 0.2-0.5 M solution) via syringe.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Hydrogen gas evolution should be observed. The solution may change color.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it may be gently heated (e.g., to 50 °C).
-
Quenching: Once the reaction is complete, cool it to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process.
Caption: General workflow for the N-alkylation of this compound.
Caption: Troubleshooting decision tree for optimizing the N-alkylation reaction.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Purification of 4-bromo-1H-indole-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-bromo-1H-indole-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my crude this compound?
A1: The impurities in your sample will largely depend on the synthetic route employed. However, common impurities can be categorized as:
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Unreacted Starting Materials: This could include 4-bromoindole if the cyanation reaction is incomplete, or 4-bromo-1H-indole-3-carbaldehyde and its corresponding oxime if the nitrile was formed via dehydration.
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Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis may be present. For example, if a Fischer indole synthesis was used to prepare the indole precursor, strong acids like polyphosphoric acid might carry over.
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Side Products: Depending on the reaction conditions, side products such as regioisomers (e.g., 2-cyano-4-bromo-1H-indole) or products of over-reaction or decomposition may form.
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Solvent Residues: Residual solvents from the reaction or initial work-up can be present in the crude product.
Q2: My purified this compound is colored. What could be the cause and how can I remove the color?
A2: Colored impurities in indole derivatives often arise from oxidation or degradation of the indole ring, which can be sensitive to air and light. To decolorize your product, you can perform a recrystallization with the addition of a small amount of activated charcoal. The charcoal will adsorb the colored impurities, and it can then be removed by hot filtration. Be cautious not to use an excessive amount of charcoal, as it can also adsorb your desired product, leading to lower yields.
Q3: I am having trouble getting my this compound to crystallize. What can I do?
A3: Difficulty in crystallization can be due to several factors:
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High solubility: The chosen solvent may be too good at dissolving your compound, even at low temperatures.
-
Presence of impurities: Impurities can inhibit crystal lattice formation.
-
Supersaturation: The solution may not be sufficiently concentrated.
To induce crystallization, you can try scratching the inside of the flask with a glass rod at the solvent-air interface, adding a seed crystal of the pure compound, or slowly evaporating some of the solvent to increase the concentration. If these methods fail, further purification by column chromatography to remove impurities may be necessary before attempting recrystallization again.
Q4: How can I assess the purity of my this compound?
A4: Several analytical techniques can be used to determine the purity of your compound:
-
Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating and detecting all components in the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the compound and detect the presence of impurities by observing unexpected signals.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of your product and help identify impurities based on their mass-to-charge ratio.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Crystal Formation | - The solvent is too good at dissolving the compound.- The solution is not saturated.- Impurities are inhibiting crystallization. | - Try a different solvent or a mixture of solvents (e.g., a solvent in which the compound is soluble and a non-solvent).- Concentrate the solution by slowly evaporating some of the solvent.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal of the pure compound.- Purify further by column chromatography before recrystallization. |
| Oiling Out | - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities. | - Use a lower-boiling point solvent.- Allow the solution to cool more slowly.- Add a small amount of a solvent in which the oil is soluble to try and induce crystallization.- Purify the crude material by chromatography first. |
| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool. |
| Low Recovery | - The compound has significant solubility in the cold solvent.- Too much solvent was used. | - Cool the crystallization mixture in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the crude product. |
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Compound and Impurities | - Inappropriate solvent system (eluent).- Column was not packed properly.- Column was overloaded with crude material. | - Optimize the eluent system using TLC. Aim for an Rf of 0.2-0.3 for the desired compound.- Ensure the column is packed uniformly without any cracks or channels.- Use an appropriate amount of silica gel for the amount of crude material (typically a 30:1 to 50:1 ratio of silica to crude product by weight). |
| Compound is Stuck on the Column | - The eluent is not polar enough.- The compound is interacting too strongly with the silica gel (e.g., acidic or very polar compounds). | - Gradually increase the polarity of the eluent.- Add a small percentage of a more polar solvent like methanol to the eluent.- Consider using a different stationary phase, such as alumina or reverse-phase silica. |
| Streaking of Bands | - The compound is not very soluble in the eluent.- The column is overloaded.- The compound is degrading on the silica. | - Choose an eluent system in which the compound is more soluble.- Reduce the amount of material loaded onto the column.- Run the column more quickly (flash chromatography) to minimize contact time with the silica. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and may need to be optimized for your specific impurity profile. A mixture of ethanol and water is often a good starting point for indole derivatives.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol, water, or a mixture)
-
Erlenmeyer flask
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Hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
This protocol provides a general method for the purification of this compound using silica gel column chromatography.
Materials:
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Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Using TLC, determine an appropriate eluent system that gives good separation between your product and impurities. An Rf value of 0.2-0.3 for the product is ideal. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial eluent. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.
-
Monitoring: Monitor the fractions by TLC to determine which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Representative Data)
| Purification Method | Solvent/Eluent System | Purity (by HPLC) | Yield | Notes |
| Recrystallization | Ethanol/Water | >98% | 60-80% | Effective for removing less polar and some colored impurities. Yield can be variable. |
| Recrystallization | Toluene | >97% | 50-70% | Good for removing more polar impurities. |
| Column Chromatography | Hexanes/Ethyl Acetate (gradient) | >99% | 70-90% | Highly effective for separating a wide range of impurities. |
| Preparative HPLC | Acetonitrile/Water (gradient) | >99.5% | 40-60% | Provides the highest purity but is less suitable for large-scale purification and can be costly. |
Note: The purity and yield values are representative and can vary depending on the nature and amount of impurities in the crude material.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Technical Support Center: Regioselective Functionalization of 4-bromo-1H-indole-3-carbonitrile
Welcome to the technical support center for the regioselective functionalization of 4-bromo-1H-indole-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic experiments involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective functionalization of this compound?
A1: The main challenges stem from the electronic properties and inherent reactivity of the indole scaffold. The primary issues include:
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Competing Reaction Sites: The indole ring has multiple reactive positions. While the C4-bromo position is the target for many cross-coupling reactions, the acidic N-H proton and the electron-rich pyrrole ring (C2 and C7) can also react, leading to a loss of regioselectivity.
-
Influence of the 3-Carbonitrile Group: The electron-withdrawing nature of the carbonitrile group at the C3 position deactivates the pyrrole ring, but its precise influence on the reactivity of the C4-bromo group can be complex and reaction-dependent.
-
Harsh Reaction Conditions: Some methods to activate the C4-bromo group, such as metal-halogen exchange, require strongly basic and cryogenic conditions, which may not be compatible with other functional groups on the indole or coupling partner.[1]
-
Catalyst Deactivation: In palladium-catalyzed cross-coupling reactions, catalyst deactivation can be an issue, leading to incomplete reactions or low yields.
Q2: How can I selectively functionalize the C4 position without affecting the N-H bond?
A2: Protecting the indole nitrogen is a common and effective strategy.[2] The use of an appropriate N-protecting group can prevent N-alkylation or N-arylation and can also modulate the electronic properties of the indole ring to favor the desired reactivity at C4. Common protecting groups for indoles include Boc, benzyl, and various sulfonyl groups.[2][3] The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
Q3: What are the most common methods for functionalizing the C4 position of this compound?
A3: The two most prevalent and effective strategies are:
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Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[4][5][6] These methods are popular due to their functional group tolerance and generally mild reaction conditions.
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Metal-Halogen Exchange: This typically involves treating the 4-bromoindole with a strong organolithium reagent (like n-BuLi or t-BuLi) to generate a 4-lithioindole species, which can then be quenched with a variety of electrophiles.[1][7] This method is powerful but often requires low temperatures and careful control of stoichiometry.
Q4: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the potential causes?
A4: Low yields in Suzuki-Miyaura couplings can arise from several factors:
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Poor Solubility: The starting materials, particularly the bromoindole, may have poor solubility in the reaction solvent, leading to a slow or incomplete reaction.[8]
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is crucial. For challenging substrates, more advanced catalyst systems, such as those employing Buchwald ligands, may be necessary.[9]
-
Base Selection: The choice and quality of the base (e.g., carbonates, phosphates) are critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause decomposition of the starting materials.[8]
-
Deboronation: The boronic acid coupling partner can undergo protodeboronation, especially at elevated temperatures or in the presence of excess water, which removes it from the catalytic cycle.[8]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, consuming the reagent and reducing the yield of the desired product.[10]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Functionalization Reactions
Problem: You are observing functionalization at positions other than C4, such as N-alkylation or reaction at the C2 or C7 positions.
| Potential Cause | Recommended Solution |
| Reactive N-H bond | Protect the indole nitrogen with a suitable protecting group (e.g., Boc, benzyl, SEM) before attempting C4-functionalization.[11] |
| Competing C-H activation | For C-H functionalization strategies, the inherent reactivity of the C2 and C7 positions can be a challenge. Consider using a directing group at the N1 position to favor C4-functionalization.[12][13] |
| Harsh reaction conditions | If using metal-halogen exchange, ensure the reaction is performed at a sufficiently low temperature (e.g., -78 °C) to minimize side reactions. |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, margin=0.2, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Low Yield or Incomplete Conversion in Palladium-Catalyzed Cross-Coupling
Problem: Your Suzuki-Miyaura or Sonogashira coupling reaction is sluggish, gives a low yield, or stalls before completion.
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst. Consider using a more robust catalyst or a higher catalyst loading.[9] |
| Inappropriate Base or Solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene, DMF). The solubility of all components is critical.[8] |
| Side Reactions of Boronic Acid (Suzuki) | Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for potential deboronation or homocoupling. Minimize reaction time and temperature where possible.[8][10] |
| Poor Quality Reagents | Ensure all reagents, especially the boronic acid and the base, are of high purity and dry. |
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, margin=0.2, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Quantitative Data Summary
The following tables summarize representative yields for the functionalization of 4-bromoindoles. Note that yields are highly substrate and condition dependent.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromoindoles
| Bromoindole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Yield (%) |
| N-Protected 4-bromoindole | Arylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 60-90 |
| N-Protected 4-bromoindole | Heteroarylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 50-85 |
| 4-bromo-1H-indole | Phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 75 |
Table 2: Representative Yields for Sonogashira Coupling of Bromoindoles
| Bromoindole Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Yield (%) |
| N-Protected 4-bromoindole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 70-95 |
| 4-bromo-1H-indole | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | i-Pr₂NH | DMF | 80-92 |
| N-Boc-4-bromoindole | Alkylacetylene | PdCl₂(MeCN)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 65-88 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water, 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is a general starting point and may require optimization for specific substrates.[4]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (5-10 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine or diisopropylamine, 2-3 eq) and the terminal alkyne (1.1 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (typically 40-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with a saturated aqueous solution of ammonium chloride.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 3: Metal-Halogen Exchange and Electrophilic Quench
This protocol requires strictly anhydrous and anaerobic conditions.[1]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Deprotonation (if N-H is present): Cool the solution to 0 °C and add a solution of a strong base (e.g., NaH, 1.1 eq). Stir for 30 minutes at this temperature.
-
Metal-Halogen Exchange: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of an organolithium reagent (e.g., n-BuLi or t-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes at -78 °C.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 eq) dropwise at -78 °C.
-
Work-up: Allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
References
- 1. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing decomposition of 4-bromo-1H-indole-3-carbonitrile during storage
Welcome to the technical support center for 4-bromo-1H-indole-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My stored this compound has changed color. Is it still usable?
A change in color, such as yellowing or darkening, is a common indicator of decomposition in indole derivatives. While a slight change may not significantly impact every application, it suggests a decrease in purity. It is highly recommended to assess the purity of the material before use, for example, by using High-Performance Liquid Chromatography (HPLC). For applications sensitive to impurities, using discolored material is not advised.
Q2: What are the primary causes of decomposition for this compound?
Based on the general reactivity of indole compounds, the primary causes of decomposition are exposure to light, heat, oxygen, and moisture. Halogenated indoles can be particularly susceptible to photodegradation. Contact with strong oxidizing agents, strong bases, and acids can also lead to degradation.
Q3: What are the ideal storage conditions for long-term stability?
To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: Refrigerate at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.
-
Light: Protect from light by using an amber or opaque container.
-
Container: Keep in a tightly sealed container to prevent moisture ingress.
Q4: Can I store this compound in solution?
Storing indole derivatives in solution is generally not recommended for long periods, as it can accelerate decomposition. If you must store it in solution, use a dry, aprotic solvent, protect it from light, and store it at a low temperature. The stability in solution will be highly dependent on the solvent and storage conditions. It is advisable to prepare solutions fresh for each experiment.
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter with this compound.
| Problem | Potential Cause | Recommended Action |
| Unexpected experimental results or low yield | Decomposition of the starting material. | Assess the purity of your this compound using HPLC or NMR (see Experimental Protocols). If purity is low, consider purifying the compound or obtaining a new batch. |
| Appearance of new, unidentified peaks in HPLC analysis of a reaction mixture | Decomposition of the starting material or product during the reaction or workup. | Review your reaction conditions. Avoid high temperatures, strong acids or bases, and prolonged exposure to light if possible. Ensure your solvents are dry and degassed. |
| The compound degrades rapidly even under recommended storage conditions. | Contamination of the material with impurities that catalyze decomposition (e.g., trace metals, acids). | Purify the compound by recrystallization or column chromatography. Ensure all storage containers and handling equipment are clean and dry. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Optimization may be required for your specific instrument and column.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. Adding 0.1% formic acid to both solvents can improve peak shape.
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 280 nm
-
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Monitoring Decomposition by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to detect the presence of impurities and degradation products.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of the pure compound. The appearance of new signals or changes in the integration of existing signals can indicate the presence of degradation products.
Visualizing Decomposition and Prevention
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for handling and storing this compound to minimize decomposition.
Caption: Recommended workflow for handling and storing this compound.
Potential Decomposition Pathways
This diagram illustrates the potential decomposition pathways for this compound based on the general chemistry of indoles.
Caption: Potential decomposition pathways for this compound.
identifying byproducts in 4-bromo-1H-indole-3-carbonitrile synthesis by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-bromo-1H-indole-3-carbonitrile and the identification of byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing indole-3-carbonitriles is through the dehydration of the corresponding indole-3-carboxaldehyde oxime. This process is also applicable to substituted indoles. Therefore, a likely synthetic pathway for this compound involves the conversion of 4-bromo-1H-indole-3-carboxaldehyde to its oxime, followed by dehydration to yield the final nitrile product. This method has been successfully used for the preparation of 5-bromoindole-3-carbonitrile.[1]
Q2: What are the expected major ions in the mass spectrum of this compound?
Due to the presence of a bromine atom, you should expect to see a characteristic isotopic pattern for the molecular ion [M]+• and its bromine-containing fragments. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. Therefore, you will observe two peaks of almost equal intensity for the molecular ion at m/z 221 and m/z 223. In positive-ion electrospray ionization (ESI) mode, the protonated molecule [M+H]+ would appear at m/z 222 and 224.
Q3: How can I distinguish between this compound and potential dibrominated byproducts in the mass spectrum?
A dibrominated byproduct will have a different molecular weight and a distinct isotopic pattern. A dibromo-1H-indole-3-carbonitrile would have a molecular ion cluster around m/z 299, 301, and 303 with an approximate intensity ratio of 1:2:1, which is characteristic of a compound containing two bromine atoms.
Q4: What are some common reasons for low yield in this synthesis?
Low yields can stem from several factors, including incomplete conversion of the starting aldehyde to the oxime, inefficient dehydration of the oxime, or degradation of the indole ring under harsh reaction conditions. Indoles can be sensitive to strong acids and high temperatures, which may lead to polymerization and the formation of colored impurities. Additionally, side reactions such as dehalogenation can reduce the yield of the desired brominated product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and LC-MS analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected peak in LC-MS with m/z 142 [M+H]+ at 143 | Dehalogenation: The bromine atom has been replaced by a hydrogen, resulting in the formation of 1H-indole-3-carbonitrile. | - Use milder reaction conditions (lower temperature, less reactive reagents).- Avoid harsh reducing agents or certain catalysts that can promote dehalogenation.[2] |
| Peak with m/z 224/226 [M+H]+, but poor chromatographic peak shape | Isomeric Impurities: Co-elution with another isomer, such as 5-bromo-1H-indole-3-carbonitrile, if the starting material was not pure. | - Optimize the HPLC gradient to improve separation.- Use a longer column or a column with a different stationary phase.- Verify the purity of the starting 4-bromo-1H-indole-3-carboxaldehyde. |
| Presence of a peak with m/z 240/242 [M+H]+ | Hydrolysis of Nitrile: The nitrile group may have hydrolyzed to the corresponding carboxamide (4-bromo-1H-indole-3-carboxamide) during workup or analysis. | - Ensure anhydrous conditions during the reaction and workup.- Adjust the pH of the mobile phase for LC-MS analysis to suppress hydrolysis. |
| Multiple peaks with bromine isotopic patterns (e.g., m/z 300/302/304) | Over-bromination: The indole ring has been brominated a second time, leading to dibromo-indole derivatives. | - Use stoichiometric amounts of brominating agents if performing bromination.- If starting from a pre-brominated indole, ensure its purity. |
| Broad, poorly resolved peaks and colored reaction mixture | Polymerization/Degradation: Indoles can be unstable in the presence of strong acids or upon exposure to air and light, leading to colored polymeric byproducts. | - Use milder dehydrating agents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Purify the crude product promptly using column chromatography. |
Data Presentation: Expected Byproducts and their Mass Signatures
The following table summarizes potential byproducts in the synthesis of this compound and their expected molecular weights and mass spectral characteristics.
| Compound | Structure | Molecular Formula | Molecular Weight (monoisotopic) | Expected m/z in positive ESI-MS ([M+H]+) | Key Isotopic Pattern |
| This compound (Product) | This compound | C9H5BrN2 | 220.96 | 221.97 / 223.97 | 1:1 ratio for Br isotopes |
| 4-bromo-1H-indole-3-carboxaldehyde (Starting Material) | 4-bromo-1H-indole-3-carboxaldehyde | C9H6BrNO | 222.96 | 223.97 / 225.97 | 1:1 ratio for Br isotopes |
| 4-bromo-1H-indole-3-carboxaldehyde oxime (Intermediate) | 4-bromo-1H-indole-3-carboxaldehyde oxime | C9H7BrN2O | 237.97 | 238.98 / 240.98 | 1:1 ratio for Br isotopes |
| 1H-indole-3-carbonitrile (Dehalogenated byproduct) | 1H-indole-3-carbonitrile | C9H6N2 | 142.05 | 143.06 | No Br pattern |
| Dibromo-1H-indole-3-carbonitrile (Over-brominated byproduct) | Dibromo-1H-indole-3-carbonitrile | C9H4Br2N2 | 299.87 | 300.88 / 302.88 / 304.88 | 1:2:1 ratio for Br2 |
| 4-bromo-1H-indole-3-carboxamide (Hydrolysis byproduct) | 4-bromo-1H-indole-3-carboxamide | C9H7BrN2O | 237.97 | 238.98 / 240.98 | 1:1 ratio for Br isotopes |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of indole-3-carbonitriles.[1]
-
Oxime Formation:
-
In a round-bottom flask, dissolve 4-bromo-1H-indole-3-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and pyridine.
-
Add hydroxylamine hydrochloride (1.1 to 1.5 equivalents) and a base such as sodium acetate or pyridine.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the oxime.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Dehydration to Nitrile:
-
In a flask equipped with a reflux condenser, suspend the dried 4-bromo-1H-indole-3-carboxaldehyde oxime in a dehydrating agent such as acetic anhydride, phosphorus oxychloride, or thionyl chloride.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess dehydrating agent and precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).
-
LC-MS Method for Byproduct Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95-100%) over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS System: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally suitable for indole derivatives.
-
Scan Range: A scan range of m/z 100-500 should be sufficient to detect the expected products and byproducts.
-
Fragmentation Analysis: For structural confirmation, tandem MS (MS/MS) can be performed on the ions of interest. The fragmentation of the protonated molecule would likely involve the loss of HCN from the nitrile group and cleavage of the indole ring.
Byproduct Identification Workflow
Caption: Workflow for identifying byproducts in the synthesis of this compound using LC-MS.
References
strategies to increase the reactivity of the bromine atom in 4-bromo-1H-indole-3-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-bromo-1H-indole-3-carbonitrile. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to overcome common challenges related to the reactivity of the C4-bromine atom in various chemical transformations, particularly in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or resulting in low yields?
A1: Low reactivity of this compound can be attributed to several factors:
-
Electronic Properties : The indole ring is electron-rich, which can make the oxidative addition step in palladium-catalyzed cross-coupling reactions less favorable compared to electron-deficient aryl bromides.
-
Interference from the N-H Proton : The acidic proton on the indole nitrogen can interfere with the reaction by reacting with bases or organometallic reagents, leading to catalyst deactivation or consumption of reagents.
-
Catalyst and Ligand Incompatibility : The choice of palladium catalyst and phosphine ligand is critical. Standard or less robust catalyst systems like Pd(PPh₃)₄ may not be effective for this substrate.[1] Modern, sterically hindered, and electron-rich ligands are often required to facilitate the catalytic cycle.[2]
-
Suboptimal Reaction Conditions : Parameters such as the choice of base, solvent, temperature, and reaction time are crucial and must be carefully optimized for this specific substrate.[1]
Q2: How can I strategically increase the reactivity of the C4-Br bond?
A2: There are three primary strategies to enhance reactivity:
-
Substrate Modification (N-Protection) : Protecting the indole nitrogen with a suitable group can significantly alter the electronic properties of the ring and prevent interference from the N-H proton. Electron-withdrawing protecting groups (e.g., Boc, Ts) can make the indole ring less electron-rich, which may facilitate oxidative addition.[3]
-
Optimization of Catalytic Systems : Employing modern, highly active catalyst systems is often the most direct approach. This involves screening different palladium precursors, specialized phosphine ligands (e.g., Buchwald or Josiphos-type ligands), bases, and solvents.[2][4]
-
Alternative Activation Methods : For certain transformations, converting the C-Br bond to a more reactive organometallic species via halogen-metal exchange (e.g., lithiation or Grignard formation) can be a powerful strategy, although it may have lower functional group tolerance.
Q3: Should I protect the indole N-H? What are the pros and cons?
A3: The decision to protect the indole nitrogen is critical and depends on the specific reaction.
-
When to Protect : Protection is recommended when using strong bases (like organolithiums) or when the N-H proton is suspected of causing side reactions or catalyst deactivation. For instance, in reactions where complete deprotonation of the indole nitrogen is desired before proceeding, using a protecting group can provide better control.
-
Choosing a Protecting Group : The choice depends on the stability required for subsequent steps and the ease of removal.[3]
-
Boc (tert-butyloxycarbonyl) : An electron-withdrawing group, generally labile to acid.[3]
-
SEM (2-(trimethylsilyl)ethoxymethyl) : Offers robustness and can be removed under milder conditions than some other bulky groups.[3]
-
Tosyl (Ts) : A very stable, electron-withdrawing group, but its removal can be challenging.[3] Milder deprotection methods using cesium carbonate have been developed.[5]
-
-
When Not to Protect : Many modern cross-coupling protocols are designed to tolerate free N-H groups. In these cases, adding protection and deprotection steps can make the synthesis less efficient. Direct coupling of NH-free indoles has been successfully demonstrated.[6][7]
Q4: What are the key considerations for performing a Suzuki-Miyaura coupling with this substrate?
A4: For a successful Suzuki-Miyaura coupling, focus on the catalyst system and base.
-
Catalyst/Ligand : While Pd(PPh₃)₄ can work, more efficient systems often involve a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a sterically bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[2][8] These ligands promote the oxidative addition step, which can be rate-limiting.[9]
-
Base : The base is crucial for activating the boronic acid.[10] Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[8] The choice of base can also influence side reactions like protodeboronation.
-
Solvent : Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[11]
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
This is a frequent challenge that requires a systematic approach to diagnose.
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst | • Use a fresh batch of palladium precursor and ligand.• Ensure reagents are stored properly under an inert atmosphere.• Consider using a more robust, air-stable pre-catalyst.[6][7] | Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture and can degrade over time, losing their activity.[8] |
| Inefficient Oxidative Addition | • Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands).[8]• Increase the reaction temperature in controlled increments. | The electron-rich indole ring can slow down oxidative addition. Electron-donating ligands increase the electron density on the palladium center, facilitating this key step.[8][9] |
| Inappropriate Base or Solvent | • Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[8]• Ensure the base is sufficiently strong and soluble in the reaction medium.• Try different solvent systems (e.g., Dioxane/H₂O, Toluene, DMF).[11] | The base's role in the transmetalation step of the Suzuki reaction is critical.[10][12] Solvent polarity can significantly impact reaction rates and catalyst stability. |
| N-H Interference | • Add an N-protecting group (e.g., Boc, SEM) to the indole before the coupling reaction.[3]• Alternatively, use a strong enough base in sufficient quantity to deprotonate the indole N-H in situ. | The acidic N-H can quench organometallic intermediates or interfere with the base's primary role in the catalytic cycle. |
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation, Homocoupling)
| Potential Cause | Recommended Action | Rationale |
| Protodeboronation of Boronic Acid | • Use anhydrous solvents and ensure all reagents are dry.• Use a milder base like KF if ester groups are present.[10]• Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). | This side reaction consumes the boronic acid coupling partner, reducing the yield. It is often promoted by excess water or strong bases.[1] |
| Hydrodehalogenation (Bromine replaced by Hydrogen) | • Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).• Use high-purity, degassed solvents.• Lower the reaction temperature if possible. | This side reaction can be caused by trace oxygen or impurities and is sometimes more prevalent at higher temperatures. |
| Homocoupling of Coupling Partners | • Use a more efficient ligand that favors the cross-coupling pathway.• Adjust the stoichiometry of the coupling partners. | Homocoupling can occur when the desired cross-coupling is slow, allowing side reactions of the organometallic intermediates to dominate. |
Comparative Data on Catalytic Systems
The following tables summarize starting conditions for common cross-coupling reactions involving bromo-heterocycles, which can be adapted for this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 77-91 | [11] |
| XPhos-Pd-G2 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 97 | [11] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High | [8] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | High | [13] |
Table 2: Buchwald-Hartwig Amination Conditions
| Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Notes | Reference |
| Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ | 1,4-Dioxane | 100 | Broad range of amines | [8] |
| Pd(OAc)₂ (10) | X-Phos (10) | Cs₂CO₃ | Toluene | 100 (MW) | Effective for challenging substrates | [14] |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | Good for electron-deficient anilines | [8] |
Table 3: Sonogashira Coupling Conditions
| Pd Precursor (mol%) | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| [DTBNpP]Pd(crotyl)Cl (2.5) | - | Copper-Free | TMP | DMSO | RT | 87 (for 4-bromo-1H-indole) | [6][7] |
| Pd(PPh₃)₄ | - | CuI | Et₃N | Toluene | 100 | Standard Conditions | [8] |
| Pd(OAc)₂ | XPhos | Copper-Free | Cs₂CO₃ | 1,4-Dioxane | 100 | Advantageous for some substrates | [8] |
Experimental Protocols
Protocol 1: N-SEM Protection of this compound
This protocol is a generalized procedure for protecting the indole nitrogen, which can enhance stability and reactivity in subsequent steps.
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 equiv.).
-
Solvent Addition : Add anhydrous DMF or THF via syringe. Cool the solution to 0 °C in an ice bath.
-
Deprotonation : Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise. Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.[3]
-
Electrophile Addition : Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv.) dropwise to the solution at 0 °C.[3]
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Workup : Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the coupling of N-protected or unprotected this compound.
-
Reaction Setup : To a flame-dried Schlenk tube or microwave vial, add the bromoindole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).[8][11]
-
Inert Atmosphere : Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition : Add the degassed solvent(s) (e.g., 1,4-dioxane/H₂O 10:1) via syringe.
-
Heating : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (2-24 h). Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Decision tree for selecting a strategy to enhance reactivity.
Caption: General workflow for a cross-coupling experiment.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. odinity.com [odinity.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-bromo-1H-indole-3-carbonitrile and 5-bromo-1H-indole-3-carbonitrile
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between positional isomers is critical for efficient synthesis design and the development of novel therapeutics. This guide provides an objective comparison of the reactivity of 4-bromo-1H-indole-3-carbonitrile and 5-bromo-1H-indole-3-carbonitrile, focusing on key transformations relevant to pharmaceutical chemistry. While direct comparative studies are limited, this document synthesizes available data from studies on closely related analogs to provide insights into their expected reactivity profiles.
The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization is key to modulating biological activity. The position of substituents on the indole ring can significantly influence the molecule's electronic properties and, consequently, its reactivity in various chemical transformations. This guide focuses on two isomeric building blocks: this compound and 5-bromo-1H-indole-3-carbonitrile. The interplay between the electron-withdrawing nitrile group at the C3 position and the placement of the bromine atom at either the C4 or C5 position dictates the reactivity of the N-H bond, the C-Br bond, and the indole ring itself.
Reactivity Overview: A Logical Workflow
The following diagram illustrates the logical workflow for assessing and comparing the reactivity of the two isomers. This involves evaluating key reaction classes, analyzing the outcomes, and understanding the underlying electronic and steric influences.
Caption: Workflow for comparing the reactivity of indole isomers.
N-H Reactivity: A Comparison of N-Alkylation
The acidity of the indole N-H proton is influenced by the substituents on the benzene portion of the molecule. An electron-withdrawing group is expected to increase the acidity, potentially facilitating deprotonation and subsequent alkylation. However, steric hindrance from a substituent at the C4 position could impede the approach of electrophiles.
| Isomer | Reagents & Conditions | Yield (%) | Reference |
| 4-bromoindole | 1. NaH, DMF, 0 °C 2. Alkyl halide | Not specified | General procedure |
| 5-bromoindole | 1. NaH, DMF, 0 °C 2. Alkyl halide | 85-95% | General procedure |
C-Br Reactivity: Suzuki-Miyaura Cross-Coupling
The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is highly dependent on the electronic environment. Electron-withdrawing groups on the indole ring can enhance the rate of oxidative addition of the palladium catalyst to the C-Br bond, a key step in the catalytic cycle.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of the parent 4-bromo and 5-bromoindoles. The presence of the electron-withdrawing 3-carbonitrile group in the target molecules is expected to further activate the C-Br bond towards oxidative addition.
| Isomer | Coupling Partner | Catalyst & Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-bromoindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |
| 5-bromoindole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
The available data on the parent indoles suggests that both isomers are excellent substrates for Suzuki-Miyaura coupling, affording high yields. The slightly different conditions reported in the literature make a direct rate comparison challenging. However, the position of the bromine is not expected to lead to dramatic differences in reactivity in this particular transformation, especially with the activating effect of the 3-carbonitrile group.
Experimental Protocols
General Procedure for N-Alkylation of Bromoindoles
To a solution of the bromoindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere is added sodium hydride (60% dispersion in mineral oil, 1.2 eq). The reaction mixture is stirred at 0 °C for 30 minutes, after which the alkylating agent (1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling of Bromoindoles
A mixture of the bromoindole (1.0 eq), the boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water) is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired coupled product.
Conclusion
Based on the available data for the parent bromoindoles, both this compound and 5-bromo-1H-indole-3-carbonitrile are expected to be versatile synthetic intermediates.
-
N-H Reactivity: Both isomers should undergo efficient N-alkylation under standard conditions. The slightly different electronic environment of the indole nitrogen may lead to minor differences in reaction rates, but high conversions are anticipated for both.
-
C-Br Reactivity: The C-Br bond in both isomers is activated by the electron-withdrawing 3-carbonitrile group, making them excellent candidates for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. While steric hindrance around the C4-bromo position is slightly greater, it is not expected to significantly impede reactivity with common coupling partners.
A Comparative Guide to the Synthetic Routes of 4-bromo-1H-indole-3-carbonitrile
For researchers and professionals in drug development, the efficient synthesis of functionalized indole scaffolds is a critical endeavor. This guide provides a comparative analysis of two prominent synthetic pathways to obtain 4-bromo-1H-indole-3-carbonitrile, a valuable building block in medicinal chemistry. The comparison focuses on multi-step syntheses commencing from commercially available precursors, proceeding through the common intermediate, 4-bromo-1H-indole. The two primary routes detailed herein utilize the Leimgruber-Batcho and Fischer indole syntheses for the construction of the core indole structure, followed by subsequent functionalization at the C3 position.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their respective yields and conditions.
| Step | Reaction | Route 1: Leimgruber-Batcho | Route 2: Fischer Indole |
| 1 | Indole Ring Formation | Synthesis of 4-bromo-1H-indole | Synthesis of 4-bromo-1H-indole |
| Starting Materials | 2-Bromo-6-nitrotoluene, DMF-DMA, Pyrrolidine | (3-Bromophenyl)hydrazine, Acetaldehyde | |
| Key Reagents | Raney Nickel, Hydrazine | Polyphosphoric acid (PPA) | |
| Conditions | 1. Reflux; 2. Reflux | Heat | |
| Yield | High (typical >80%) | Moderate to High (60-80%) | |
| 2 | C3-Formylation | Vilsmeier-Haack Formylation | Vilsmeier-Haack Formylation |
| Starting Material | 4-bromo-1H-indole | 4-bromo-1H-indole | |
| Key Reagents | POCl₃, DMF | POCl₃, DMF | |
| Conditions | 0°C to 90°C | 0°C to 90°C | |
| Yield | Excellent (~93%) [1] | Excellent (~93%) [1] | |
| 3 | Nitrile Formation | Aldehyde to Nitrile Conversion | Aldehyde to Nitrile Conversion |
| Starting Material | 4-bromo-1H-indole-3-carbaldehyde | 4-bromo-1H-indole-3-carbaldehyde | |
| Key Reagents | Diammonium hydrogen phosphate, 1-Nitropropane | Diammonium hydrogen phosphate, 1-Nitropropane | |
| Conditions | Reflux | Reflux | |
| Yield | High (crude 85-95%) | High (crude 85-95%) | |
| Overall | Good to Excellent | Moderate to Good |
Mandatory Visualization
Route 1: Leimgruber-Batcho Synthesis Pathway
Caption: Synthetic workflow for Route 1.
Route 2: Fischer Indole Synthesis Pathway
Caption: Synthetic workflow for Route 2.
Experimental Protocols
Route 1: Leimgruber-Batcho Indole Synthesis Approach
Step 1a: Synthesis of 4-bromo-1H-indole
The Leimgruber-Batcho synthesis is a two-step process that begins with the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole.[2][3]
-
Enamine Formation: A mixture of 2-bromo-6-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine in an appropriate solvent (e.g., DMF) is heated to reflux. The reaction progress is monitored by TLC until the starting material is consumed. The resulting enamine intermediate, (E)-1-(2-(2-bromo-6-nitrophenyl)vinyl)pyrrolidine, can be isolated or used directly in the next step.
-
Reductive Cyclization: The enamine intermediate is dissolved in a suitable solvent such as ethanol or methanol. A reducing agent, typically Raney nickel, is added, followed by the cautious addition of hydrazine hydrate. The mixture is heated to reflux. The reaction is highly exothermic and proceeds with the evolution of nitrogen gas. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude 4-bromo-1H-indole is then purified by column chromatography or recrystallization.
Step 2: Vilsmeier-Haack Formylation of 4-bromo-1H-indole
This reaction introduces a formyl group at the C3 position of the indole ring.[4][5][6]
-
In a flask, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise while maintaining the temperature below 10°C to form the Vilsmeier reagent.
-
A solution of 4-bromo-1H-indole in DMF is then added slowly to the prepared Vilsmeier reagent.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a period, then heated to around 90°C for several hours.
-
The reaction is quenched by pouring it into a mixture of ice and a base, such as sodium carbonate or sodium hydroxide solution, until the mixture is alkaline.
-
The precipitated solid, 4-bromo-1H-indole-3-carbaldehyde, is collected by filtration, washed with water, and dried. A yield of approximately 93% can be expected.[1]
Step 3: Conversion of 4-bromo-1H-indole-3-carbaldehyde to this compound
This step converts the C3-aldehyde to the target nitrile.
-
A mixture of 4-bromo-1H-indole-3-carbaldehyde, diammonium hydrogen phosphate, 1-nitropropane, and glacial acetic acid is heated to reflux for several hours.
-
After the reaction is complete, the volatile components are removed under reduced pressure.
-
Water is added to the residue, which induces the precipitation of the crude this compound.
-
The solid product is collected by filtration and dried. It can be further purified by recrystallization. Crude yields are typically in the range of 85-95%.
Route 2: Fischer Indole Synthesis Approach
Step 1b: Synthesis of 4-bromo-1H-indole
The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone.[7][8]
-
Hydrazone Formation: (3-Bromophenyl)hydrazine (or its hydrochloride salt) is reacted with acetaldehyde in a suitable solvent like ethanol. A catalytic amount of acid may be used. The resulting hydrazone can be isolated or generated in situ.
-
Cyclization: The hydrazone is treated with a strong acid catalyst, such as polyphosphoric acid (PPA), Eaton's reagent, or zinc chloride, and heated. The reaction mixture is stirred at an elevated temperature until the formation of the indole is complete as indicated by TLC.
-
The reaction is then cooled and quenched, typically by pouring it onto ice and neutralizing with a base.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude 4-bromo-1H-indole is purified by column chromatography.
Step 2: Vilsmeier-Haack Formylation of 4-bromo-1H-indole
The experimental protocol for this step is identical to Step 2 in Route 1.
Step 3: Conversion of 4-bromo-1H-indole-3-carbaldehyde to this compound
The experimental protocol for this step is identical to Step 3 in Route 1.
Comparison of the Synthetic Routes
Both the Leimgruber-Batcho and Fischer indole syntheses are robust and widely used methods for constructing the indole core. The subsequent functionalization steps to introduce the 3-carbonitrile group are common to both routes and are generally high-yielding.
The primary distinction between the two routes lies in the initial indole formation. The Leimgruber-Batcho synthesis is often favored due to its typically high yields, milder reaction conditions for the cyclization step, and the ready availability of a wide range of substituted o-nitrotoluenes.[2] The reaction avoids the strongly acidic conditions often required for the Fischer indole synthesis, which can be advantageous when acid-labile functional groups are present.
The Fischer indole synthesis , while a classic and powerful method, can sometimes suffer from lower yields and the need for harsh acidic conditions and high temperatures, which may limit its compatibility with certain substrates.[7][9] The availability and stability of the required substituted phenylhydrazines can also be a consideration.
References
- 1. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
A Spectroscopic Comparison of 4-Bromo-1H-indole-3-carbonitrile and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4-bromo-1H-indole-3-carbonitrile and its isomers: 5-bromo-1H-indole-3-carbonitrile, 6-bromo-1H-indole-3-carbonitrile, and 7-bromo-1H-indole-3-carbonitrile. The precise characterization of these isomers is crucial for their application in medicinal chemistry and materials science, where positional isomerism can significantly impact biological activity and material properties.
Due to the limited availability of direct experimental spectroscopic data for all isomers, this guide combines experimental data from closely related analogs with predicted NMR data to facilitate a comparative analysis. The mass spectrometry and infrared spectroscopy data are based on characteristic values for the functional groups present.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the bromo-1H-indole-3-carbonitrile isomers.
Mass Spectrometry
The primary mass spectrometric feature for all isomers is the isotopic pattern of the molecular ion due to the presence of a single bromine atom ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio).
| Compound | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) |
| This compound | C₉H₅BrN₂ | 221.06 | 220/222 ([M]⁺), 141 ([M-Br]⁺), 114 ([M-Br-HCN]⁺) |
| 5-Bromo-1H-indole-3-carbonitrile | C₉H₅BrN₂ | 221.06 | 220/222 ([M]⁺), 141 ([M-Br]⁺), 114 ([M-Br-HCN]⁺) |
| 6-Bromo-1H-indole-3-carbonitrile | C₉H₅BrN₂ | 221.06 | 220/222 ([M]⁺), 141 ([M-Br]⁺), 114 ([M-Br-HCN]⁺) |
| 7-Bromo-1H-indole-3-carbonitrile | C₉H₅BrN₂ | 221.06 | 220/222 ([M]⁺), 141 ([M-Br]⁺), 114 ([M-Br-HCN]⁺) |
Infrared (IR) Spectroscopy
The IR spectra of these isomers are expected to be very similar, with characteristic peaks for the N-H and C≡N stretching vibrations. The fingerprint region (below 1500 cm⁻¹) will show variations due to the different substitution patterns on the benzene ring.
| Compound | N-H Stretch (cm⁻¹) | C≡N Stretch (cm⁻¹) | C=C Stretch (Aromatic, cm⁻¹) |
| This compound | ~3400 | ~2230 | ~1600-1450 |
| 5-Bromo-1H-indole-3-carbonitrile | ~3400 | ~2230 | ~1600-1450 |
| 6-Bromo-1H-indole-3-carbonitrile | ~3400 | ~2230 | ~1600-1450 |
| 7-Bromo-1H-indole-3-carbonitrile | ~3400 | ~2230 | ~1600-1450 |
Note: The IR spectrum of the closely related 7-iodo-1H-indole-3-carbonitrile shows an N-H stretch at 3233 cm⁻¹ and a C≡N stretch at 2229 cm⁻¹.[1]
¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)
The predicted ¹H NMR chemical shifts provide a basis for distinguishing the isomers. The position of the bromine atom significantly influences the chemical shifts and coupling patterns of the aromatic protons.
| Proton | 4-Bromo | 5-Bromo | 6-Bromo | 7-Bromo |
| H-1 (NH) | ~12.5 (br s) | ~12.3 (br s) | ~12.3 (br s) | ~12.4 (br s) |
| H-2 | ~8.4 (s) | ~8.5 (s) | ~8.4 (s) | ~8.3 (s) |
| H-4 | - | ~7.9 (d) | ~7.8 (d) | ~7.7 (d) |
| H-5 | ~7.3 (d) | ~7.4 (dd) | ~7.2 (dd) | ~7.1 (t) |
| H-6 | ~7.2 (t) | ~7.6 (d) | - | ~7.7 (d) |
| H-7 | ~7.6 (d) | ~7.6 (s) | ~8.0 (s) | - |
Note: Experimental data for 7-iodo-1H-indole-3-carbonitrile in DMSO-d₆ shows the following signals: δ 12.21 (s, 1H, NH), 8.30 (s, 1H, C(2)H), 7.70 (dd, 1H, J = 7.5/0.9 Hz, C(4)H or C(6)H), 7.66 (dd, 1H, J = 8.0/1.0 Hz, C(4)H or C(6)H), 7.05 (t, 1H, J = 7.7 Hz, C(5)H).[1]
¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆)
The predicted ¹³C NMR chemical shifts are highly informative for identifying the position of the bromine atom, particularly the chemical shift of the carbon atom directly bonded to bromine.
| Carbon | 4-Bromo | 5-Bromo | 6-Bromo | 7-Bromo |
| C-2 | ~135 | ~136 | ~135 | ~135 |
| C-3 | ~88 | ~87 | ~87 | ~86 |
| C-3a | ~127 | ~129 | ~126 | ~127 |
| C-4 | ~115 | ~126 | ~123 | ~132 |
| C-5 | ~125 | ~115 | ~125 | ~124 |
| C-6 | ~123 | ~128 | ~115 | ~123 |
| C-7 | ~113 | ~114 | ~117 | ~105 |
| C-7a | ~137 | ~135 | ~137 | ~137 |
| C≡N | ~116 | ~116 | ~116 | ~116 |
Note: Experimental data for 7-iodo-1H-indole-3-carbonitrile in DMSO-d₆ shows the following signals: δ 137.2, 135.3, 132.5, 127.1, 123.5, 118.5, 115.9, 85.9 (C≡N), 78.2 (C-7).[1]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of bromo-1H-indole-3-carbonitrile isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Spectrometer: FTIR spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the N-H, C≡N, and aromatic C=C bonds.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or by hyphenated techniques like GC-MS or LC-MS.
-
Ionization: Use Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and observe the characteristic 1:1 isotopic pattern for the bromine-containing fragments. Analyze the fragmentation pattern to confirm the structure.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of the bromo-1H-indole-3-carbonitrile isomers.
Caption: Workflow for the synthesis and spectroscopic analysis of bromo-1H-indole-3-carbonitrile isomers.
References
comparative study of palladium catalysts for reactions of 4-bromo-1H-indole-3-carbonitrile
A Comparative Guide to Palladium Catalysts for Reactions of 4-Bromo-1H-indole-3-carbonitrile
This guide provides a comparative analysis of various palladium catalysts for key cross-coupling reactions involving this compound. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in the synthesis of functionalized indole derivatives, which are significant scaffolds in pharmaceuticals and functional materials. This document presents illustrative experimental data based on analogous systems, detailed protocols, and visual representations of reaction workflows to aid researchers in selecting optimal catalytic systems.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. For a substrate like this compound, several important transformations can be envisioned, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The efficiency of these reactions is highly dependent on the palladium source, the nature of the ligand, the base, and the solvent system.
Comparative Performance of Palladium Catalysts
The following tables summarize the expected performance of common palladium catalysts in various cross-coupling reactions with this compound. The data is compiled based on established principles of palladium catalysis and results from similar substrates found in the literature.[1][2][3][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[4] The selection of the palladium catalyst and ligand is critical for high efficiency.[1]
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85 | ~28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | >95 | >95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | >98 | >196 |
Note: The data in this table is a representative compilation from various sources for similar brominated aromatic substrates and may not reflect a direct head-to-head comparison under identical conditions for this compound.[3]
Analysis:
-
Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) is a classical catalyst. However, for more challenging substrates, bulky, electron-rich phosphine ligands like SPhos are often required to achieve higher yields and turnover numbers by promoting oxidative addition and reductive elimination.[3]
-
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes are highly active catalysts due to the strong σ-donating ability of the NHC ligand, often allowing for lower catalyst loadings and shorter reaction times.[3]
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper co-catalyst.[5] Copper-free versions have also been developed.[6][7]
Table 2: Comparative Performance of Palladium Catalysts in the Sonogashira Coupling of this compound with Phenylacetylene.
| Catalyst System | Co-catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI (5 mol%) | 2 | Et₃N | THF | 65 | 6 | ~90 |
| [DTBNpP]Pd(crotyl)Cl | None | 2.5 | TMP | DMSO | rt | 6 | ~87 |
| Pd(OAc)₂ / P(t-Bu)₃ | None | 2 | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | ~85 |
Note: This data is based on general Sonogashira coupling protocols and specific examples with similar bromo-heterocyclic compounds.[6][8]
Analysis:
-
Classical System (PdCl₂(PPh₃)₂/CuI): This is a widely used and effective system for Sonogashira couplings.[5]
-
Copper-Free Systems: The use of bulky, electron-rich phosphine ligands such as di-tert-butylneopentylphosphine (DTBNpP) allows for efficient copper-free Sonogashira couplings at room temperature.[6] This can be advantageous when the presence of copper might lead to side reactions or complicate purification.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[9][10]
Table 3: Comparative Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of this compound with Morpholine.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | 2 | NaOt-Bu | Toluene | 100 | 8 | ~90 |
| Pd(OAc)₂ / XPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 3 | >95 |
| Pd₂(dba)₃ / Xantphos | 2 | Cs₂CO₃ | 1,4-Dioxane | 100 | 1-3 | >90 |
Note: The data is extrapolated from studies on the amination of other aryl bromides and N-substituted 4-bromo-7-azaindoles.[2][11][12]
Analysis:
-
Bidentate Phosphine Ligands (e.g., BINAP, Xantphos): These ligands were among the first to allow for the efficient coupling of a wide range of amines.[9] Xantphos, in particular, has been shown to be effective for the amination of bromo-azaindoles.[2][11]
-
Sterically Hindered Ligands (e.g., XPhos): The development of bulky, electron-rich monophosphine ligands has further expanded the scope of the Buchwald-Hartwig amination, often providing higher yields under milder conditions.[12]
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[13][14]
Table 4: Comparative Performance of Palladium Catalysts in the Heck Reaction of this compound with Styrene.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | 5 | K₃PO₄ | EtOH | 100 | 12 | ~70-80 |
| PdCl₂(PCy₃)₂ | 4 | K₂CO₃ | DMF | 90 | 8 | ~85 |
| Pd/C | 3 | NaOAc | DMA | 120 | 24 | ~90 |
Note: Data is based on general Heck reaction protocols and studies on various aryl bromides.[15][16][17]
Analysis:
-
Ligandless Catalysts (e.g., Pd(OAc)₂): In some cases, the Heck reaction can proceed without the addition of an external ligand, although higher catalyst loadings may be required.[17]
-
Phosphine Ligands (e.g., PCy₃): The use of phosphine ligands can improve the efficiency and selectivity of the Heck reaction.[16]
-
Heterogeneous Catalysts (e.g., Pd/C): Palladium on carbon can be an effective and recyclable catalyst for the Heck reaction, although it may require higher temperatures.[15]
Experimental Protocols
Below are generalized experimental protocols for the cross-coupling reactions of this compound.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 1-3 mol%), the ligand (if applicable, e.g., 2-6 mol%), this compound (1.0 mmol), and the arylboronic acid (1.2 mmol). Add a base (e.g., K₃PO₄, 2.0 mmol) and a solvent (e.g., 1,4-dioxane, 5 mL). Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes. Heat the mixture at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.[3]
General Procedure for Sonogashira Coupling (Copper-Free)
In a sealed tube, combine this compound (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%), and the base (e.g., TMP, 2.0 mmol) in an anhydrous solvent (e.g., DMSO, 5 mL) under an inert atmosphere. Stir the reaction at room temperature or heat as required. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified by chromatography.[6]
General Procedure for Buchwald-Hartwig Amination
A Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), the base (e.g., NaOt-Bu, 1.4 mmol), this compound (1.0 mmol), and the amine (1.2 mmol). Anhydrous solvent (e.g., toluene or dioxane, 5 mL) is added, and the tube is sealed and heated at the specified temperature until the starting material is consumed. The reaction is then cooled, diluted with a suitable solvent, and filtered. The filtrate is concentrated, and the residue is purified by flash chromatography.[12]
General Procedure for Heck Reaction
A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the base (e.g., K₃PO₄, 2.0 mmol), and a solvent (e.g., EtOH, 5 mL) is placed in a sealed tube. The reaction is stirred at a high temperature (e.g., 100 °C) for the required time. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography.[17]
Visualizing Reaction Pathways and Workflows
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[18]
General Experimental Workflow for Catalyst Screening
Caption: A generalized workflow for screening palladium catalysts.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. odinity.com [odinity.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
Assessing the Purity of Synthesized 4-bromo-1H-indole-3-carbonitrile by High-Performance Liquid Chromatography (HPLC): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for assessing the purity of synthesized 4-bromo-1H-indole-3-carbonitrile. The information presented herein is intended to assist researchers in selecting and implementing a robust analytical method for quality control and impurity profiling. The guide includes detailed experimental protocols, comparative data, and a visual representation of the analytical workflow.
Introduction
This compound is a halogenated indole derivative with potential applications in medicinal chemistry and drug discovery. As with any synthesized active pharmaceutical ingredient (API) or intermediate, ensuring its purity is a critical step in the research and development process. HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an ideal tool for purity assessment. This guide outlines a suitable HPLC method and discusses potential impurities that may arise during synthesis.
Potential Synthetic Routes and Likely Impurities
-
Cyanation of 4-bromoindole: This would involve the introduction of a nitrile group at the C3 position of a pre-existing 4-bromoindole scaffold.
-
Bromination of indole-3-carbonitrile: This route would involve the direct bromination of indole-3-carbonitrile.
Based on these potential synthetic strategies, a range of impurities could be present in the crude product, including:
-
Starting Materials: Unreacted 4-bromoindole or indole-3-carbonitrile.
-
Regioisomers: 5-bromo-, 6-bromo-, and 7-bromo-1H-indole-3-carbonitrile, which may form during the bromination step.
-
Byproducts of Cyanation: Impurities arising from the specific cyanation reagent and conditions used.
-
Byproducts of Bromination: Di-brominated or other over-brominated species.
-
Degradation Products: Products resulting from the decomposition of the target molecule under the reaction or purification conditions.
Recommended HPLC Method for Purity Assessment
A reverse-phase HPLC (RP-HPLC) method is recommended for the analysis of this compound and its potential impurities. The following protocol provides a robust starting point for method development and validation.
Experimental Protocol
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a diode array detector (DAD) or a UV detector.
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Alternative Condition |
| Column | C18, 4.6 x 150 mm, 5 µm | C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-90% B, 15-18 min: 90% B, 18-20 min: 30% B, 20-25 min: 30% B | Isocratic elution with an optimized ratio of Mobile Phase A and B may be suitable for specific known impurities. |
| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min |
| Column Temperature | 30 °C | 25 - 35 °C |
| Detection Wavelength | 220 nm and 280 nm | DAD scan from 200-400 nm for peak purity analysis |
| Injection Volume | 10 µL | 5 - 20 µL |
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable solvent, such as methanol or a mixture of acetonitrile and water (e.g., 50:50 v/v), to obtain a stock solution of 0.1 mg/mL.
-
Further dilute the stock solution as needed to fall within the linear range of the detector.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
4. Analytical Standard:
-
A certified analytical standard of this compound is not readily commercially available. For quantitative analysis, it is recommended to either:
-
Purify a small batch of the synthesized material to >99.5% purity (as determined by HPLC peak area normalization and other analytical techniques like NMR and Mass Spectrometry) to be used as an in-house reference standard.
-
Engage a custom synthesis service to prepare a certified reference standard.
-
Comparative Data
The following table presents hypothetical, yet representative, data that could be obtained when analyzing a synthesized batch of this compound using the recommended HPLC method. This data is for illustrative purposes to demonstrate how the purity and impurity profile can be presented.
| Compound | Retention Time (min) | Peak Area (%) | Identification |
| This compound | 12.5 | 98.5 | Target Compound |
| Impurity 1 (Starting Material) | 8.2 | 0.5 | 4-bromoindole (Hypothesized) |
| Impurity 2 (Regioisomer) | 11.8 | 0.3 | 6-bromo-1H-indole-3-carbonitrile (Hypothesized) |
| Impurity 3 (Byproduct) | 14.1 | 0.2 | Di-bromo-1H-indole-3-carbonitrile (Hypothesized) |
| Impurity 4 (Unknown) | 9.5 | 0.5 | Unknown |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the HPLC-based purity assessment of synthesized this compound.
Caption: Workflow for HPLC purity assessment of this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust framework for assessing the purity of synthesized this compound. By employing a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid, effective separation of the main compound from potential process-related impurities and degradation products can be achieved. For accurate quantitative analysis, the establishment of a well-characterized in-house reference standard or the procurement of a certified standard is paramount. This guide serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries to ensure the quality and consistency of this important indole derivative.
A Comparative Guide to the Biological Activities of Bromo-Substituted Indole-3-Carbonitriles
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a prominent scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic addition of a bromine atom to the indole ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecule. This guide provides a comparative overview of the biological activities of bromo-substituted indole-3-carbonitriles and closely related bromo-indole derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory potential. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.
Anticancer Activity: A Tale of Substitution Patterns
Bromo-substituted indoles have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the position of the bromine atom and other substituents. While direct comparative studies on all positional isomers of bromo-indole-3-carbonitrile are limited, research on analogous bromo-indole structures provides valuable insights into structure-activity relationships (SAR).
Generally, the introduction of a bromine atom at the C5 or C6 position of the indole ring has been associated with enhanced antiproliferative activity. For instance, studies on isatin derivatives have shown that bromination at these positions can increase their anti-inflammatory and anti-cancer effects.[1]
Table 1: Anticancer Activity of Bromo-Substituted Indole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50/GI50/LC50) | Reference(s) |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | MCF-7 (Breast) | IC50 = 2.93 µM | [2] |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7c) | MCF-7 (Breast) | IC50 = 7.17 µM | [2] |
| Pyrrole-indole hybrid with single bromo-substitution (3e) | COLO 205 (Colon) | LC50 = 0.89 µM | [3] |
| Pyrrole-indole hybrid with single bromo-substitution (3e) | NCI/ADR-RES (Ovarian) | LC50 = 0.97 µM | [3] |
| Pyrrole-indole hybrid with single bromo-substitution (3e) | SK-MEL-5 (Melanoma) | LC50 = 1.22 µM | [3] |
| Pyrrole-indole hybrid with dibromo-substitution (3f) | SK-MEL-5 (Melanoma) | LC50 = 8.65 µM | [3] |
| 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | IC50 = 14.4 µg/mL | [4] |
| 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC (Endothelial) | IC50 = 5.6 µg/mL | [4] |
IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition; LC50: 50% lethal concentration.
Antimicrobial Activity: Halogenation as a Key Strategy
The antimicrobial potential of indole derivatives is significantly enhanced by halogenation. Bromo-substituted indoles have exhibited promising activity against a range of bacterial and fungal pathogens. The position of the bromine atom, along with the nature of other substituents, plays a crucial role in determining the spectrum and potency of antimicrobial action.
For example, a series of 6-bromoindolglyoxylamido derivatives have been identified as having enhanced antibacterial activity against Escherichia coli and moderate to excellent antifungal properties. Furthermore, studies on fascaplysin analogs have shown that the introduction of bromine at the C3 and C10 positions can enhance antimicrobial properties by 4 to 16 times against Gram-positive bacteria.
Table 2: Antimicrobial Activity of Bromo-Substituted Indole Derivatives
| Compound/Derivative | Microorganism(s) | Activity (MIC) | Reference(s) |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (related to bromo-indoles) | MRSA ATCC 43300 | 0.98 µg/mL | [5] |
| Indole-thiadiazole derivative (2c) | Bacillus subtilis | 3.125 µg/mL | |
| Indole-triazole derivative (3c) | Bacillus subtilis | 3.125 µg/mL | |
| 3-Bromo-1-ethyl-1H-indole | Aspergillus niger ATCC 16404 | 1.17 µg/mL | [6] |
| 6-Bromo-8-nitroflavone (related flavonoid) | Enterococcus faecalis ATCC 19433 | Potent inhibition at 0.1% concentration | [7] |
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | XDR Salmonella Typhi | 6.25 mg/mL | [8] |
MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; XDR: Extensively Drug-Resistant.
Enzyme Inhibition: Targeting Key Pathological Pathways
Bromo-substituted indoles have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis. For instance, certain derivatives have shown potent inhibition of Tropomyosin receptor kinase (TRK), a target in cancers with NTRK gene fusions.[9]
Table 3: Enzyme Inhibitory Activity of Bromo-Substituted Indole Derivatives
| Compound/Derivative | Enzyme Target | Activity (IC50/Ki) | Reference(s) |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | VEGFR-2 | IC50 = 0.503 µM | [2] |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7c) | VEGFR-2 | IC50 = 0.728 µM | [2] |
| Pyrrole-indole hybrid with single chloro-substitution (3h) | Aromatase | IC50 = 1.8 µM | [3] |
| Indole-3-carboxylic acid-based derivative (17) | Bcl-2 | Ki = 0.26 µM | [10] |
| Indole-3-carboxylic acid-based derivative (17) | Mcl-1 | Ki = 72 nM | [10] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; VEGFR-2: Vascular Endothelial Growth Factor Receptor 2; Bcl-2: B-cell lymphoma 2; Mcl-1: Myeloid cell leukemia 1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the biological activities of these compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the bromo-substituted indole-3-carbonitrile derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: The bromo-substituted indole-3-carbonitrile is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.
Conclusion
Bromo-substituted indole-3-carbonitriles and related bromo-indole derivatives represent a promising class of compounds with diverse biological activities. The position of the bromine substituent is a critical determinant of their anticancer and antimicrobial potency. While the available data underscores the potential of these compounds, further systematic studies directly comparing the biological activities of the full range of positional isomers of bromo-indole-3-carbonitrile are warranted. Such studies will provide a more comprehensive understanding of the structure-activity relationships and guide the rational design of more potent and selective therapeutic agents. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.
References
- 1. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori [mdpi.com]
- 5. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 9. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structure Confirmation of 4-bromo-1H-indole-3-carbonitrile: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the definitive confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural elucidation of 4-bromo-1H-indole-3-carbonitrile, a key intermediate in the synthesis of various biologically active compounds.
While X-ray crystallography stands as the gold standard for providing unequivocal proof of structure, its application is contingent on the successful growth of a single, high-quality crystal. In instances where suitable crystals are unattainable, a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, serves as a robust alternative for comprehensive structural characterization. This guide presents a comparison of these methods, supported by experimental data for closely related compounds, to aid researchers in selecting the most appropriate analytical approach.
Data Presentation: A Comparative Overview
The following tables summarize the expected and observed data for this compound and its analogues from various analytical techniques.
Table 1: X-ray Crystallography Data (Hypothetical for this compound)
| Parameter | Expected Data for this compound |
| Crystal System | Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Bond Lengths (Å) | C-Br, C≡N, C-C, C-N, N-H |
| Bond Angles (°) | Angles defining the indole ring and substituent geometry |
| Torsion Angles (°) | Describing the planarity of the molecule |
| Final R-factor | < 0.05 for a reliable structure |
Note: As of this guide's compilation, a publicly available crystal structure for this compound could not be located, underscoring the importance of alternative methods.
Table 2: NMR Spectroscopic Data for Indole Derivatives
| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) |
| 4-bromo-3-methyl-1H-indole | ¹H NMR | CDCl₃ | 7.94 (s, 1H), 7.28 – 7.24 (m, 2H), 7.03 – 6.95 (m, 2H), 2.57 (d, J = 0.9 Hz, 3H)[1] |
| ¹³C NMR | CDCl₃ | 137.71, 126.33, 123.65, 123.51, 122.86, 114.93, 113.15, 110.52, 12.65[1] | |
| 4-bromo-1H-indole-3-carbaldehyde | ¹H NMR | CDCl₃ | 10.08 (s, 1H), 8.79 (s, 1H), 8.40 – 8.27 (m, 1H), 7.86 (d, J = 2.8 Hz, 1H), 7.49 – 7.42 (m, 1H), 7.39 – 7.29 (m, 2H)[2] |
| ¹³C NMR | CDCl₃ | 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70[2] |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Technique | Compound Family | Expected Data for this compound |
| Mass Spectrometry (EI) | Bromo-1H-indole derivatives | Molecular ion peaks at m/z 220 and 222 (due to ⁷⁹Br and ⁸¹Br isotopes). Fragmentation may involve loss of HCN and Br.[3] |
| Infrared Spectroscopy | Indole derivatives | Characteristic nitrile (C≡N) stretch around 2260-2240 cm⁻¹. N-H stretch for the indole ring around 3400-3300 cm⁻¹. Aromatic C-H and C=C stretches in their respective regions.[3] |
Experimental Protocols
X-ray Crystallography (General Protocol)
-
Crystal Growth: A suitable single crystal of the compound is grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent systems may be screened to find optimal crystallization conditions.
-
Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to determine the final atomic positions and thermal parameters.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For structure confirmation, a suite of experiments is typically performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
-
Data Analysis: The chemical shifts, coupling constants, and correlation peaks in the 2D spectra are analyzed to assign the structure and confirm the connectivity of atoms.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe, or coupled with a chromatographic system like GC-MS or LC-MS.
-
Ionization: An appropriate ionization technique is used. Electron Ionization (EI) is a common "hard" ionization method that provides fragmentation information useful for structural elucidation.[3] "Soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on an Attenuated Total Reflectance (ATR) crystal, or mixed with KBr to form a pellet.
-
Data Acquisition: The sample is irradiated with infrared light, and the absorption of radiation at different wavenumbers is measured.
-
Data Analysis: The resulting spectrum is analyzed to identify the presence of specific functional groups based on their characteristic absorption bands.
Visualization of Structure Confirmation Workflow
The following diagram illustrates the logical workflow for small molecule structure confirmation, highlighting the definitive nature of X-ray crystallography versus the correlative approach of spectroscopic methods.
Caption: Workflow for small molecule structure confirmation.
References
A Comparative Guide to the Electrochemical Properties of 4-bromo-1H-indole-3-carbonitrile and Other Halo-indoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are crucial intermediates in the synthesis of numerous pharmaceutical agents. Understanding the electrochemical properties of these halo-indoles is paramount for developing novel synthetic routes, elucidating reaction mechanisms, and predicting their metabolic fate. This guide provides a comparative analysis of the electrochemical properties of 4-bromo-1H-indole-3-carbonitrile versus other halo-indoles, supported by established electrochemical principles and data from related compounds.
Influence of Halogen Substitution on Electrochemical Properties
The nature of the halogen substituent on the indole ring is expected to significantly influence its electrochemical properties, primarily the oxidation and reduction potentials. The two main electronic effects of halogens are induction and resonance. Halogens are inductively electron-withdrawing and exhibit a resonance-donating effect. The interplay of these effects, along with the carbon-halogen bond strength, dictates the overall electrochemical behavior.
Expected Trends in Oxidation and Reduction Potentials:
-
Oxidation Potential: The oxidation of the indole ring involves the removal of electrons. Electron-withdrawing groups generally make oxidation more difficult (i.e., require a higher positive potential). The inductive effect of halogens follows the order F > Cl > Br > I. Therefore, it is anticipated that the oxidation potential will increase in the order: Iodo-indole < Bromo-indole < Chloro-indole < Fluoro-indole. The electron-donating resonance effect, which would lower the oxidation potential, is weaker for halogens and does not typically override the inductive effect in this context.
-
Reduction Potential: The reduction of halo-aromatic compounds often involves the cleavage of the carbon-halogen bond. The ease of this reduction is inversely proportional to the bond strength (C-F > C-Cl > C-Br > C-I). Consequently, the reduction potential is expected to become less negative (i.e., reduction becomes easier) as the halogen becomes heavier. Thus, the anticipated order for the ease of reduction is: Iodo-indole > Bromo-indole > Chloro-indole > Fluoro-indole.
Data Presentation: Predicted Electrochemical Properties
The following table summarizes the predicted relative electrochemical properties of 4-halo-1H-indole-3-carbonitriles. The exact potential values would need to be determined experimentally.
| Compound | Halogen | Predicted Relative Oxidation Potential (V) | Predicted Relative Reduction Potential (V) | Key Physicochemical Differences from this compound |
| 4-fluoro-1H-indole-3-carbonitrile | F | Highest | Most Negative | Stronger C-X bond, more electronegative halogen, less polarizable. |
| 4-chloro-1H-indole-3-carbonitrile | Cl | High | Negative | Stronger C-X bond, more electronegative halogen than bromine. |
| This compound | Br | Baseline | Baseline | - |
| 4-iodo-1H-indole-3-carbonitrile | I | Lowest | Least Negative | Weaker C-X bond, less electronegative halogen, more polarizable. |
Experimental Protocols
To experimentally validate the predicted trends, cyclic voltammetry (CV) is the most suitable technique.[1] A detailed protocol for a comparative CV study is provided below.
Objective: To determine and compare the oxidation and reduction potentials of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-indole-3-carbonitrile.
Materials:
-
4-fluoro-1H-indole-3-carbonitrile
-
4-chloro-1H-indole-3-carbonitrile
-
This compound
-
4-iodo-1H-indole-3-carbonitrile
-
Anhydrous acetonitrile (CH₃CN) or other suitable aprotic solvent
-
Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar
-
Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Working electrode: Glassy carbon electrode
-
Counter electrode: Platinum wire
Procedure:
-
Solution Preparation: Prepare 1 mM solutions of each halo-indole in the electrolyte solution (0.1 M TBAPF₆ in anhydrous acetonitrile).
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working electrode, reference electrode, and counter electrode immersed in the analyte solution.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potentiostat to the cyclic voltammetry mode.
-
Define the potential window. For oxidation, a typical range would be from 0 V to +2.0 V. For reduction, a range from 0 V to -2.0 V might be appropriate. These ranges should be optimized based on preliminary scans.
-
Set the scan rate, starting with a typical value of 100 mV/s.
-
Run the cyclic voltammogram for each compound.
-
-
Data Analysis:
-
From the resulting voltammograms, determine the anodic peak potential (Epa) for oxidation and the cathodic peak potential (Epc) for reduction for each compound.
-
If the processes are reversible or quasi-reversible, the half-wave potential (E₁/₂) can be calculated as (Epa + Epc) / 2.
-
Compare the obtained potential values for the different halo-indoles.
-
Mandatory Visualizations
Caption: Workflow for the comparative electrochemical analysis of halo-indoles using cyclic voltammetry.
Caption: Predicted trends for the ease of oxidation and reduction of 4-halo-1H-indole-3-carbonitriles.
References
benchmarking the efficiency of different synthetic protocols for 4-bromo-1H-indole-3-carbonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two primary synthetic protocols for obtaining 4-bromo-1H-indole-3-carbonitrile, a valuable building block in medicinal chemistry. The comparison focuses on a traditional two-step method involving a formylation followed by conversion to the nitrile, and a more direct, modern approach of C-H cyanation.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic routes, offering a clear comparison of their efficiencies.
| Parameter | Protocol 1: Two-Step Synthesis via Formylation | Protocol 2: Direct C-H Cyanation (Projected) |
| Starting Material | 4-bromo-1H-indole | 4-bromo-1H-indole |
| Key Reagents | 1. POCl3, DMF2. NH2OH·HCl, Ac2O | Pd(OAc)2, K4[Fe(CN)6], Cu(OAc)2 |
| Number of Steps | 2 | 1 |
| Reaction Time | Step 1: Not specifiedStep 2: 2 hours | 12-24 hours |
| Reaction Temperature | Step 1: Not specifiedStep 2: Reflux | 130°C |
| Overall Yield | ~87% (for the second step) | Moderate to Good (estimated) |
| Purification | Column chromatography | Column chromatography |
Experimental Protocols: Detailed Methodologies
A thorough understanding of the experimental procedures is crucial for reproducibility and optimization.
Protocol 1: Two-Step Synthesis via Formylation and Cyanation
This protocol involves the initial conversion of 4-bromo-1H-indole to 4-bromo-1H-indole-3-carbaldehyde, which is then transformed into the target nitrile.
Step 1: Synthesis of 4-bromo-1H-indole-3-carbaldehyde
A detailed experimental procedure for this initial formylation step, often a Vilsmeier-Haack reaction, is a standard and widely practiced method in organic synthesis.
Step 2: Synthesis of this compound
To a solution of 4-bromo-1H-indole-3-carbaldehyde (1.0 equivalent) in acetic anhydride (10 volumes), hydroxylamine hydrochloride (1.5 equivalents) is added. The reaction mixture is then heated to reflux for 2 hours. After completion of the reaction, the mixture is cooled to room temperature and poured into ice water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by column chromatography to afford this compound. This second step has a reported yield of approximately 87%.
Protocol 2: Direct Palladium-Catalyzed C-H Cyanation
This protocol offers a more direct route to the target molecule through the activation of the C-H bond at the 3-position of the indole ring. To a reaction tube are added 4-bromo-1H-indole (1.0 equivalent), palladium(II) acetate (10 mol %), potassium hexacyanoferrate(II) (K4[Fe(CN)6], 0.5 equivalents), and copper(II) acetate (3.0 equivalents). For N-unsubstituted indoles, no additional base is typically required. Dry dimethyl sulfoxide (DMSO) is added as the solvent. The reaction tube is sealed and placed in a preheated oil bath at 130°C. The reaction mixture is stirred for 12-24 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound. While a specific yield for 4-bromoindole is not provided in the general literature, direct cyanation of indole derivatives typically provides moderate to good yields.
Visualization of Synthetic Strategies
The logical workflows for the two synthetic protocols are illustrated below.
Caption: Comparative workflow of the two synthetic routes to this compound.
Comparative Analysis of the Reaction Kinetics of 4-bromo-1H-indole-3-carbonitrile: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of substituted indoles is paramount for the efficient synthesis of complex molecules and the development of novel therapeutics. This guide provides a comparative analysis of the reaction kinetics of 4-bromo-1H-indole-3-carbonitrile, a key intermediate in medicinal chemistry. Due to the limited availability of direct experimental kinetic data for this specific compound in publicly accessible literature, this guide offers a comprehensive comparison based on established principles of physical organic chemistry and available data for closely related indole derivatives. The focus is on the widely utilized Suzuki-Miyaura cross-coupling reaction, providing insights into how the electronic properties of the substituents on the indole ring influence reaction rates.
The indole scaffold is a ubiquitous feature in a vast array of natural products and pharmaceutical agents. The functionalization of the indole core, particularly through carbon-carbon bond-forming reactions, is a cornerstone of modern synthetic chemistry. The presence of both a bromo substituent and a cyano group on the this compound molecule presents an interesting case for studying its reactivity. The bromine atom serves as a handle for cross-coupling reactions, while both the bromo and cyano groups act as electron-withdrawing groups, which significantly modulate the electron density of the indole ring system and, consequently, its reactivity.
Comparative Kinetic Analysis in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination. For aryl bromides, the oxidative addition of the C-Br bond to the Pd(0) catalyst is often the rate-determining step.
To understand the reactivity of this compound, we can compare its expected kinetic profile with that of unsubstituted indole, 1H-indole-3-carbonitrile, and 4-bromo-1H-indole.
Table 1: Hypothetical Comparative Kinetic Data for the Suzuki-Miyaura Coupling of Substituted Indoles with Phenylboronic Acid
| Entry | Indole Derivative | Substituents | Expected Relative Rate Constant (k_rel) | Rationale for Expected Reactivity |
| 1 | 1H-Indole | None | - (no coupling site) | Serves as a baseline for electronic properties. |
| 2 | 4-Bromo-1H-indole | -Br (at C4) | 1.0 | The electron-withdrawing -Br group decreases electron density on the indole ring, which can facilitate oxidative addition. |
| 3 | 1H-Indole-3-carbonitrile | -CN (at C3) | - (no coupling site) | The strongly electron-withdrawing -CN group significantly reduces the electron density of the pyrrole ring. |
| 4 | This compound | -Br (at C4), -CN (at C3) | > 1.0 | The combined electron-withdrawing effect of both -Br and -CN groups is expected to make the C-Br bond more susceptible to oxidative addition, thus increasing the reaction rate compared to 4-bromo-1H-indole. |
Note: The relative rate constants are hypothetical and for illustrative purposes to demonstrate the expected trend based on electronic effects. Actual values would need to be determined experimentally.
The electron-withdrawing nature of the bromo and cyano substituents in this compound is anticipated to have a pronounced effect on the kinetics of the Suzuki-Miyaura reaction. The decreased electron density at the carbon atom bearing the bromine should facilitate the oxidative addition step, which is often rate-limiting, by making the carbon atom more electrophilic.
Experimental Protocol for Kinetic Analysis
The following is a detailed methodology for conducting a comparative kinetic study of the Suzuki-Miyaura reaction with substituted bromoindoles.
Objective: To determine the initial reaction rates and apparent rate constants for the Suzuki-Miyaura coupling of various substituted 4-bromoindoles with phenylboronic acid.
Materials:
-
This compound
-
4-Bromo-1H-indole (for comparison)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, prepare a stock solution of the Pd(0) catalyst by dissolving Pd(OAc)₂ and PPh₃ (1:2 molar ratio) in anhydrous, degassed 1,4-dioxane.
-
Reaction Setup: In a series of reaction vials, add the respective bromoindole (0.5 mmol), phenylboronic acid (0.75 mmol), and potassium carbonate (1.0 mmol).
-
Internal Standard Addition: Add a precise amount of the internal standard to each vial.
-
Solvent Addition: Add degassed 1,4-dioxane (4.5 mL) and degassed water (0.5 mL) to each vial.
-
Initiation of Reaction: Place the vials in a pre-heated reaction block at a constant temperature (e.g., 80 °C) and initiate the reaction by adding the catalyst stock solution (e.g., 1 mol% Pd).
-
Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a small amount of cold diethyl ether and a drying agent (e.g., sodium sulfate), and vortex.
-
Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the product and the remaining starting material relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial rate can be determined from the initial slope of this curve. The apparent rate constant can be calculated by fitting the data to the appropriate rate law.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for kinetic analysis.
Therapeutic Potential of 4-bromo-1H-indole-3-carbonitrile Analogs: A Comparative Guide
The indole scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active compounds. Among these, 4-bromo-1H-indole-3-carbonitrile and its analogs are emerging as a promising class of therapeutic agents, particularly in the realm of oncology. This guide provides a comparative evaluation of their therapeutic potential, supported by experimental data, to aid researchers, scientists, and drug development professionals in this field.
Comparative Biological Activity
Analogs of this compound have been investigated for their activity against various cancer-related targets. The introduction of different substituents on the indole ring and modifications of the carbonitrile group have led to the identification of potent inhibitors of several protein kinases. The following tables summarize the in vitro activity of selected indole-3-carbonitrile analogs against key therapeutic targets.
Table 1: Inhibitory Activity of 1H-indole-3-carbonitrile Derivatives against TRK Kinase
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50, nM) | Reference |
| C11 | TRKA | 0.5 | KM-12 | 1.2 | [1] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or cell proliferation.
Table 2: Inhibitory Activity of Indole-3-carbonitrile Analogs against DYRK1A Kinase
| Compound | Target | IC50 (µM) | Reference |
| 7-chloro-1H-indole-3-carbonitrile | DYRK1A | >10 | [2][3] |
| Modified Analog | DYRK1A | Double-digit nanomolar | [2] |
Note: Specific IC50 values for the modified, more potent analogs were not detailed in the abstract.
Mechanism of Action
The therapeutic effects of this compound analogs are primarily attributed to their ability to inhibit protein kinases involved in cancer cell proliferation and survival.
One key target is the Tropomyosin receptor kinase (TRK), which is often dysregulated in cancers with NTRK gene fusions.[1] The 1H-indole-3-carbonitrile derivative, C11, has been shown to be a highly potent TRK inhibitor.[1] Mechanistic studies revealed that C11 induces cancer cell death by:
-
Arresting the cell cycle.
-
Triggering apoptosis (programmed cell death). [1]
-
Reducing the levels of phosphorylated TRK. [1]
Another important target for indole-3-carbonitrile derivatives is the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[2][3] This kinase is implicated in neurodegenerative diseases and some cancers. Fragment-based drug design has led to the development of indole-3-carbonitrile analogs with potent, double-digit nanomolar inhibitory activity against DYRK1A.[2]
Indole compounds, in general, have been shown to exert their anticancer effects through various mechanisms, including:
-
Interference with microtubule function.[4]
-
Inhibition of angiogenesis (the formation of new blood vessels).[4]
-
Induction of cell cycle arrest and cell death.[4]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes involved in the evaluation of these compounds, the following diagrams are provided.
Caption: Inhibition of the TRK signaling pathway by the 1H-indole-3-carbonitrile analog C11.
Caption: General experimental workflow for the evaluation of this compound analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols typically employed in the evaluation of these indole analogs.
Kinase Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: Recombinant human kinase (e.g., TRKA, DYRK1A) and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.
-
Compound Preparation: The test compounds (indole analogs) are serially diluted in DMSO to various concentrations.
-
Assay Reaction: The kinase, substrate, and test compound are incubated together in the presence of ATP. The reaction is typically carried out in a 96- or 384-well plate format.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., KM-12) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the indole analogs for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
In Vitro Metabolic Stability Assays
-
Plasma Stability: The test compound is incubated with plasma from a relevant species (e.g., mouse, human) at 37°C. Aliquots are taken at various time points and analyzed by LC-MS/MS to determine the concentration of the parent compound remaining. The half-life (t½) is then calculated.[1]
-
Liver Microsomal Stability: The test compound is incubated with liver microsomes in the presence of NADPH at 37°C. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the metabolic half-life (t½).[1]
Conclusion
Analogs of this compound represent a versatile and potent class of compounds with significant therapeutic potential, particularly as anticancer agents. Their ability to inhibit key protein kinases such as TRK and DYRK1A provides a strong rationale for their further development. The data presented in this guide highlights the promising activity of these compounds and provides a framework for their continued investigation. Future studies should focus on optimizing their pharmacokinetic properties and evaluating their in vivo efficacy in relevant disease models.
References
- 1. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-bromo-1H-indole-3-carbonitrile: A Comprehensive Guide
Hazard Profile and Safety Precautions
Based on data from analogous compounds, 4-bromo-1H-indole-3-carbonitrile is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4][5] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Gloves: Impervious, chemical-resistant gloves.
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[6]
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[2]
Step-by-Step Disposal Procedure
1. Waste Collection:
-
Collect all waste material, including any residual compound and contaminated items (e.g., weighing paper, pipette tips), in a designated, clearly labeled, and sealable hazardous waste container.[2][6]
-
The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Spill Management:
-
In the event of a spill, immediately evacuate the area if necessary and ensure proper ventilation.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in the designated hazardous waste container.[2]
-
For wet spills, absorb the material with an inert, non-combustible absorbent material and place it in the waste container.
-
Wash the spill area thoroughly with soap and water.[2]
3. Final Disposal:
-
All chemical waste must be disposed of through a licensed and approved hazardous waste disposal facility.[3][4]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
Hazard Summary of Analogous Brominated Indoles
For a clearer understanding of the potential hazards, the following table summarizes the GHS hazard statements for closely related compounds.
| Compound Name | GHS Hazard Statements |
| 4-bromo-3-methyl-1H-indole | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2] |
| 4-bromoindole | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[7] |
| 4-bromoindole-3-carboxaldehyde | Harmful if swallowedCauses skin irritationCauses serious eye irritationMay cause respiratory irritation[3][4] |
| Indole-3-carbonitrile | Harmful if swallowedHarmful in contact with skinCauses skin irritationCauses serious eye irritationHarmful if inhaledMay cause respiratory irritation[5] |
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a secure laboratory environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-bromo-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for 4-bromo-1H-indole-3-carbonitrile, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedures are based on the known hazards of similar chemical compounds and general best practices for handling fine chemical powders.
Hazard Assessment
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][3]
-
Harmful if Swallowed or in Contact with Skin: Similar compounds are classified as harmful if ingested or absorbed through the skin.[1][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative to use PPE in conjunction with engineering controls like a fume hood.[4]
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles if there is a risk of splashing.[5][6] | Protects eyes and face from chemical splashes and airborne particles.[7][8] |
| Skin and Body Protection | A flame-resistant lab coat or chemical-resistant apron. Long pants and closed-toe shoes are mandatory to cover all exposed skin.[1][8] | Prevents accidental skin contact with the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[6] Inspect gloves for any damage before use and practice proper glove removal techniques to avoid contamination. Double gloving is recommended.[7] | Protects hands from direct contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required if working outside of a fume hood or when there is a potential for dust generation.[2][8] The need for respiratory protection should be confirmed by a risk assessment. | Prevents inhalation of fine dust particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational procedures is critical to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[2]
2. Safe Handling Practices:
-
Avoid all personal contact, including inhalation of dust.[1]
-
Use the smallest amount of the chemical necessary for the experiment.
-
Keep the container tightly closed when not in use.[1]
-
Do not eat, drink, or smoke in the laboratory area.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
3. Spill and Emergency Procedures:
-
Small Spills: In a fume hood, carefully absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for proper disposal.[1]
-
Large Spills: Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department.[1] Control personal contact by wearing the appropriate PPE.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of unused or waste this compound as hazardous chemical waste.[2] It should be placed in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and any other items that have come into contact with the chemical should be considered contaminated. These materials must be collected in a sealed, labeled container for hazardous waste disposal.[1]
-
Consult Local Regulations: Always consult your institution's EHS department and local regulations for specific disposal procedures for halogenated organic compounds.[9] Do not discharge into sewers or waterways.[1]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. echemi.com [echemi.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. pppmag.com [pppmag.com]
- 8. nspcoatings.co.uk [nspcoatings.co.uk]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
